5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid
Description
Properties
IUPAC Name |
5-(oxolan-2-yl)thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3S/c10-9(11)8-4-3-7(13-8)6-2-1-5-12-6/h3-4,6H,1-2,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTRSGCTYMNSNSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=CC=C(S2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672409 | |
| Record name | 5-(Oxolan-2-yl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959237-71-9 | |
| Record name | 5-(Oxolan-2-yl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid CAS number
An In-Depth Technical Guide to 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid
Authored by: A Senior Application Scientist
Introduction and Molecular Overview
This compound is a bifunctional molecule that incorporates two key heterocyclic rings: a thiophene-2-carboxylic acid and a tetrahydrofuran (THF) moiety. The thiophene ring is a well-established scaffold in medicinal chemistry, known for its diverse biological activities.[1] The tetrahydrofuran ring is also a common structural motif in many FDA-approved drugs, contributing to favorable pharmacokinetic properties.[2][3] The combination of these two rings suggests that this compound could serve as a valuable building block for the synthesis of novel therapeutic agents.
While a dedicated CAS number for this compound is not prominently listed in major chemical databases, the related compound, 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde, is cataloged under CAS Number 915919-80-1 .[4][5] This indicates that the core chemical scaffold is synthetically accessible.
Molecular Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties (Predicted)
Based on the constituent moieties, the following physicochemical properties can be anticipated for this compound. These are estimations and would require experimental verification.
| Property | Predicted Value | Rationale |
| Molecular Formula | C₉H₁₀O₃S | Based on the chemical structure. |
| Molecular Weight | 198.24 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Similar to thiophene-2-carboxylic acid.[6] |
| Melting Point | >130 °C | Likely higher than thiophene-2-carboxylic acid (125-127 °C) due to increased molecular weight and potential for hydrogen bonding.[7] |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, acetone), sparingly soluble in water. | The carboxylic acid and THF ether oxygen will increase polarity compared to unsubstituted thiophene. |
| pKa | ~3.5 - 4.5 | Similar to thiophene-2-carboxylic acid (pKa ~3.49).[7] |
Proposed Synthesis Pathway
A plausible synthetic route to this compound can be envisioned starting from 2-bromothiophene and 2-chlorotetrahydrofuran, followed by carboxylation. This approach is analogous to established methods for the synthesis of substituted thiophene-2-carboxylic acids.[8][9]
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 5-(Tetrahydrofuran-2-yl)thiophene
-
Grignard Reagent Formation: To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add magnesium turnings. Add a solution of 2-bromothiophene in anhydrous THF dropwise to initiate the Grignard reaction.
-
Coupling Reaction: In a separate flask, prepare a solution of 2-chlorotetrahydrofuran in anhydrous THF. Cool this solution to 0 °C and add a catalytic amount of a copper(I) salt (e.g., CuI).
-
Addition: Slowly add the prepared Grignard reagent to the 2-chlorotetrahydrofuran solution at 0 °C.
-
Work-up: After the reaction is complete (monitored by TLC or GC-MS), quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 5-(tetrahydrofuran-2-yl)thiophene.
Step 2: Carboxylation to this compound
-
Lithiation: Dissolve the purified 5-(tetrahydrofuran-2-yl)thiophene in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Addition of n-BuLi: Slowly add a solution of n-butyllithium (n-BuLi) in hexanes to the reaction mixture. Stir at -78 °C for 1 hour.
-
Carboxylation: Bubble dry carbon dioxide gas through the solution for several hours, or pour the reaction mixture over crushed dry ice.
-
Work-up: Allow the reaction to warm to room temperature. Quench with water and acidify with dilute hydrochloric acid to precipitate the carboxylic acid.
-
Isolation and Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
Spectroscopic Characterization (Predicted)
The following spectroscopic data are predicted for the title compound and would be crucial for its structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | 12.0 - 13.0 | br s | COOH |
| 7.6 - 7.8 | d | Thiophene H5 | |
| 7.0 - 7.2 | d | Thiophene H4 | |
| 5.2 - 5.4 | t | THF H2 | |
| 3.9 - 4.1 | m | THF H5 | |
| 1.8 - 2.2 | m | THF H3, H4 | |
| ¹³C NMR | 165 - 170 | s | C=O |
| 140 - 145 | s | Thiophene C2 | |
| 135 - 140 | s | Thiophene C5 | |
| 125 - 130 | s | Thiophene C3 or C4 | |
| 124 - 129 | s | Thiophene C3 or C4 | |
| 75 - 80 | s | THF C2 | |
| 68 - 72 | s | THF C5 | |
| 30 - 35 | s | THF C3 or C4 | |
| 25 - 30 | s | THF C3 or C4 |
Note: Predicted shifts are based on analogous structures and may vary depending on the solvent and other experimental conditions.[10][11]
Infrared (IR) Spectroscopy
Key expected IR absorption bands include:
-
~3000 cm⁻¹ (broad): O-H stretch of the carboxylic acid.
-
~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.
-
~1100 cm⁻¹ (strong): C-O stretch of the tetrahydrofuran ether.
These predictions are consistent with the IR spectra of related thiophene carboxylic acids and tetrahydrofuran-containing compounds.[12][13]
Mass Spectrometry (MS)
In electrospray ionization mass spectrometry (ESI-MS), the compound is expected to show a prominent [M-H]⁻ ion in negative mode at m/z 197.2.
Potential Applications in Drug Development
The structural features of this compound make it an attractive scaffold for the development of new therapeutic agents.
-
Anticancer Agents: Thiophene derivatives have been extensively studied for their anticancer properties.[1] The carboxylic acid group can be converted to amides or esters to generate a library of compounds for screening against various cancer cell lines.
-
Antibacterial and Antifungal Agents: The thiophene nucleus is a component of several antimicrobial drugs.[12] The unique combination with the THF moiety could lead to compounds with novel mechanisms of action or improved activity against resistant strains.
-
Enzyme Inhibitors: The carboxylic acid can act as a key binding group for various enzyme active sites. This makes the molecule a potential starting point for the design of inhibitors for targets such as proteases, kinases, or metabolic enzymes.
Conclusion
This compound represents a promising, yet underexplored, chemical entity. This guide provides a foundational understanding of its structure, predicted properties, and a viable synthetic strategy. The combination of the biologically active thiophene-2-carboxylic acid and the pharmaceutically relevant tetrahydrofuran ring suggests that this compound and its derivatives are worthy of further investigation in the pursuit of novel therapeutics. Researchers are encouraged to use the information presented here as a starting point for their own synthetic and biological explorations.
References
-
Beilstein Journals. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Available from: [Link]
-
PubChem. 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde. Available from: [Link]
-
Wikipedia. Thiophene-2-carboxylic acid. Available from: [Link]
-
MDPI. DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. Available from: [Link]
-
PubMed. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. Available from: [Link]
-
ResearchGate. Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. Available from: [Link]
-
ResearchGate. Synthesis and NMR spectra of tetrahydrofuran-2-13C. Available from: [Link]
-
Semantic Scholar. Design and Synthesis of Novel Series of Thiophene-2, 5-dicarbohydrazide Derivatives as Potential Anticancer Agents. Available from: [Link]
-
Semantic Scholar. New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Available from: [Link]
-
IOSR Journal. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Available from: [Link]
-
Science of Synthesis. Product Class 8: Thiocarboxylic S-Acids, Selenocarboxylic Se-Acids, Tellurocarboxylic Te-Acids, and Derivatives. Available from: [Link]
-
ResearchGate. Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl 4 -ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. Available from: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde | C9H10O2S | CID 45791086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 7. 2-Thiophenecarboxylic acid CAS#: 527-72-0 [m.chemicalbook.com]
- 8. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 9. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. iosrjournals.org [iosrjournals.org]
An In-Depth Technical Guide to 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid: Structure, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold in Medicinal Chemistry
5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid is a heterocyclic organic compound that merges two key pharmacophores: the thiophene-2-carboxylic acid moiety and a tetrahydrofuran (THF) ring. The strategic combination of these two structural motifs makes it a molecule of significant interest in the field of drug discovery and development. Thiophene and its derivatives are well-established bioisosteres for phenyl rings and are integral components of numerous approved drugs, exhibiting a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Similarly, the tetrahydrofuran ring is a prevalent feature in many natural products and pharmaceuticals, often contributing to improved pharmacokinetic profiles and target binding. This guide provides a comprehensive overview of the structure, potential synthetic routes, and anticipated significance of this compound for professionals in the pharmaceutical sciences.
Molecular Structure and Physicochemical Properties
The core structure of this compound, with the chemical formula C₉H₁₀O₃S, features a thiophene ring substituted at the 5-position with a tetrahydrofuran-2-yl group and at the 2-position with a carboxylic acid group.
Structural Diagram
Caption: Chemical structure of this compound.
Physicochemical Data Summary
While experimental data for this specific molecule is not widely available, we can infer some of its properties based on its constituent parts and related compounds.
| Property | Value/Information | Source |
| Molecular Formula | C₉H₁₀O₃S | - |
| Molecular Weight | 198.24 g/mol | - |
| CAS Number | 959237-71-9 | - |
| Physical Form | Expected to be a solid at room temperature. | [3] |
| Melting Point | Not determined. For comparison, thiophene-2-carboxylic acid has a melting point of 125-127 °C. | [4] |
| Solubility | Expected to have some solubility in organic solvents and limited solubility in water. The carboxylic acid moiety will allow for salt formation, increasing aqueous solubility at higher pH. | - |
Synthesis and Manufacturing Routes
Proposed Synthetic Pathway
Caption: Proposed synthesis via oxidation of the corresponding aldehyde.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is based on general methods for the oxidation of 2-formylthiophenes to their corresponding carboxylic acids.[4]
-
Starting Material: 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde (CAS: 915919-80-1).[5]
-
Oxidation Reagent Selection: A variety of oxidizing agents can be employed. A common and effective method is the Pinnick oxidation, which utilizes sodium chlorite (NaClO₂) buffered with a mild acid scavenger like 2-methyl-2-butene. This method is known for its high functional group tolerance and mild reaction conditions.
-
Reaction Setup:
-
Dissolve 5-(tetrahydrofuran-2-yl)thiophene-2-carbaldehyde in a suitable solvent system, such as a mixture of tert-butanol and water.
-
Add 2-methyl-2-butene to the solution.
-
Cool the reaction mixture in an ice bath.
-
-
Addition of Oxidant:
-
Slowly add an aqueous solution of sodium chlorite to the cooled reaction mixture. The temperature should be maintained below 10 °C during the addition.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
-
Workup and Purification:
-
Quench the reaction by adding a reducing agent, such as sodium sulfite, to neutralize any remaining oxidant.
-
Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3. This will protonate the carboxylate to the carboxylic acid.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
-
Spectroscopic Characterization (Anticipated Data)
While experimental spectra for the title compound are not available, we can predict the key features based on the analysis of its structural components and data from similar molecules.
1H NMR Spectroscopy
-
Thiophene Protons: Two doublets in the aromatic region (δ 7.0-8.0 ppm), corresponding to the two protons on the thiophene ring.
-
Carboxylic Acid Proton: A broad singlet in the downfield region (δ 10-13 ppm).
-
Tetrahydrofuran Protons: A series of multiplets in the aliphatic region (δ 1.5-4.5 ppm) corresponding to the protons on the THF ring. The proton at the 2-position of the THF ring, being adjacent to both the oxygen and the thiophene ring, would likely appear as a distinct multiplet.
13C NMR Spectroscopy
-
Carboxylic Acid Carbonyl: A signal in the downfield region (δ 160-180 ppm).
-
Thiophene Carbons: Four signals in the aromatic region (δ 120-150 ppm).
-
Tetrahydrofuran Carbons: Four signals in the aliphatic region (δ 25-80 ppm), with the carbon at the 2-position being the most downfield due to its proximity to the oxygen and the aromatic ring.
Infrared (IR) Spectroscopy
-
O-H Stretch (Carboxylic Acid): A broad absorption band in the region of 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹.
-
C-O Stretch (Ether): An absorption band in the region of 1050-1150 cm⁻¹.
-
C-S Stretch (Thiophene): Characteristic absorptions for the thiophene ring.
Mass Spectrometry
The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (198.24 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the tetrahydrofuran ring.
Potential Applications in Drug Discovery and Development
The structural features of this compound suggest its potential as a valuable building block and a candidate for biological screening in several therapeutic areas.
Rationale for Biological Activity
Caption: Relationship between structural features and potential biological activities.
-
Antimicrobial Activity: Thiophene derivatives are known to possess significant antibacterial and antifungal properties.[6] The combination with a tetrahydrofuran moiety, also found in some antimicrobial natural products, could lead to novel antimicrobial agents.[3]
-
Anti-inflammatory Effects: Many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acids, and several contain a thiophene ring. This structural alert suggests that this compound could be investigated for its potential to inhibit enzymes like cyclooxygenase (COX).
-
Anticancer Potential: The thiophene nucleus is a scaffold in several anticancer agents. The ability to derivatize the carboxylic acid group allows for the synthesis of a library of amides and esters for screening against various cancer cell lines.
The carboxylic acid group provides a convenient handle for further chemical modification, allowing for the creation of a diverse library of derivatives (e.g., amides, esters) to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, molecule at the intersection of two medicinally relevant scaffolds. While specific experimental data on this compound is scarce, its synthesis is feasible through established chemical transformations. Its structural design warrants further investigation into its potential biological activities, particularly in the areas of infectious diseases, inflammation, and oncology. The synthesis and biological evaluation of this compound and a focused library of its derivatives could lead to the discovery of novel therapeutic agents.
References
-
Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]
- Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review.
- Google Patents. (n.d.). EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation.
-
Frontiers. (2023). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Retrieved from [Link]
- Google Patents. (n.d.). CN101906092B - Preparation method of 2-thiophenecarboxylic acid.
-
PubMed. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Retrieved from [Link]
- Revue Roumaine de Chimie. (n.d.). synthesis and characterization of some biological active compounds on the basis of 2-thiophene carboxylic acid with heterocyclic amines.
-
Taylor & Francis Online. (2019). Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. Retrieved from [Link]
- Google Patents. (n.d.). CN1876645A - Thiophene-2,5-dicarboxylic acid synthesis method.
-
National Institutes of Health. (n.d.). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved from [Link]
-
PubChem. (n.d.). 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde. Retrieved from [Link]
-
ResearchGate. (2009). (PDF) Synthesis of chiral enantioenriched tetrahydrofuran derivatives. Retrieved from [Link]
-
ResearchGate. (2021). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]
-
Semantic Scholar. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications (IJPRA). (n.d.). Synthesis of thiophene and Their Pharmacological Activity. Retrieved from [Link]
- Journal of Advanced Scientific Research. (2012). Biological Diversity of Thiophene: A Review.
-
Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Retrieved from [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. sciensage.info [sciensage.info]
- 3. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 4. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 5. 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde | C9H10O2S | CID 45791086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. journalwjarr.com [journalwjarr.com]
An In-depth Technical Guide to 5-(Tetrahydrofuran-2-yl)thiophene-2-carboxylic Acid: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
This technical guide provides a comprehensive overview of 5-(tetrahydrofuran-2-yl)thiophene-2-carboxylic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. This molecule uniquely combines the structural features of a thiophene-2-carboxylic acid scaffold, known for its diverse pharmacological activities, with a tetrahydrofuran (THF) moiety, a common structural element in numerous FDA-approved drugs.[1] We will delve into its fundamental physicochemical properties, propose a rational and detailed synthetic pathway, outline robust analytical methods for its characterization, and explore its potential applications as a versatile building block in the design of novel therapeutics. The insights provided herein are intended to equip researchers and drug development professionals with the foundational knowledge required to effectively synthesize, characterize, and utilize this promising compound in their research endeavors.
Physicochemical and Structural Properties
This compound is a bifunctional organic molecule. Its structure is characterized by a central thiophene ring, which is substituted at the C2 position with a carboxylic acid group and at the C5 position with a tetrahydrofuran ring. The combination of the aromatic, electron-rich thiophene ring and the saturated, polar THF ether ring, along with the acidic carboxyl group, imparts a unique set of properties relevant to its behavior in both chemical reactions and biological systems.
The molecular formula of the compound is C₉H₁₀O₃S . Based on this, the key quantitative properties are summarized below.
| Property | Value | Data Source |
| Molecular Formula | C₉H₁₀O₃S | (Calculated) |
| Molecular Weight | 198.24 g/mol | (Calculated) |
| IUPAC Name | This compound | (Standard Nomenclature) |
| Hydrogen Bond Donors | 1 (from -COOH) | (Calculated) |
| Hydrogen Bond Acceptors | 3 (two from -COOH, one from THF ether) | (Calculated) |
The presence of both hydrogen bond donor and acceptor sites, coupled with a mix of aromatic and aliphatic character, suggests that this molecule can engage in a variety of intermolecular interactions, a critical factor for molecular recognition in biological targets.
Synthesis and Mechanistic Rationale
The synthesis of this compound is not yet widely documented in commercial or academic literature, presenting a unique synthetic challenge. A robust and logical pathway must be designed to control regioselectivity and protect reactive functional groups. Below, we propose a multi-step synthetic workflow grounded in established organic chemistry principles, such as the functionalization of thiophene derivatives.[2][3]
The core strategy involves the C-C coupling of a tetrahydrofuran precursor to a pre-functionalized thiophene ring, followed by the introduction or deprotection of the carboxylic acid moiety. Lithiation of the 5-position on a thiophene-2-carboxylic acid derivative is a well-established method for introducing substituents.[2]
Proposed Synthetic Workflow
The following diagram illustrates a plausible synthetic route starting from commercially available thiophene-2-carboxylic acid.
Caption: Figure 1. Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol
This protocol is a predictive methodology based on established chemical transformations.
Step 1: Synthesis of Methyl thiophene-2-carboxylate (Esterification)
-
To a solution of thiophene-2-carboxylic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the methyl ester, which can be used in the next step without further purification.
-
Causality: Esterification protects the acidic proton of the carboxylic acid, preventing it from interfering with the strong base (LDA) used in the subsequent step. Methanol serves as both solvent and reagent.
-
Step 2 & 3: Synthesis of Methyl 5-(tetrahydrofuran-2-yl)thiophene-2-carboxylate (Lithiation and Coupling)
-
Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere.
-
Add a solution of methyl thiophene-2-carboxylate (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour.
-
Add 2-chlorotetrahydrofuran (1.2 eq) to the reaction mixture and allow it to slowly warm to room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the desired coupled product.
-
Causality: LDA is a kinetically fast base ideal for low-temperature deprotonation. 2-Chlorotetrahydrofuran acts as an electrophile, reacting with the nucleophilic lithiated thiophene intermediate to form the new C-C bond.
-
Step 4: Synthesis of this compound (Saponification)
-
Dissolve the purified methyl ester (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).
-
Add sodium hydroxide (2.0-3.0 eq) and stir the mixture at 50 °C until TLC analysis indicates complete consumption of the starting material.
-
Cool the mixture to 0 °C and acidify to pH ~2-3 with 1M hydrochloric acid.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.
-
Causality: Saponification is a robust method for hydrolyzing the ester back to the carboxylic acid under basic conditions, followed by an acidic workup to protonate the carboxylate salt.
-
Analytical Characterization and Quality Control
To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques must be employed. Each technique provides orthogonal data, creating a self-validating system for structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include two doublets in the aromatic region for the thiophene protons, a multiplet for the proton at the C2 position of the THF ring, and additional multiplets for the remaining THF protons. A broad singlet in the downfield region (>10 ppm) would correspond to the carboxylic acid proton.
-
¹³C NMR: Distinct signals for the thiophene and THF carbons are expected, along with a characteristic signal for the carboxyl carbon (~160-170 ppm).
-
-
Mass Spectrometry (MS): Electrospray Ionization (ESI) in negative mode should reveal a prominent peak corresponding to the deprotonated molecule [M-H]⁻ at m/z 197.02. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.
-
Infrared (IR) Spectroscopy: Key vibrational stretches to confirm functional groups include a broad O-H stretch (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and a C-O-C stretch for the THF ether (~1050-1150 cm⁻¹).
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to assess the purity of the final compound, with detection by UV spectroscopy at a wavelength corresponding to the thiophene chromophore's absorbance maximum.
Applications and Future Directions in Drug Development
The title compound is a strategic scaffold for drug discovery, leveraging the established biological importance of its constituent parts. Thiophene-2-carboxylic acid derivatives are known to possess a wide range of activities, including anti-inflammatory, antibacterial, and antiviral properties.[4][5][6][7] For instance, substituted thiophene-2-carboxylic acids have been identified as potent inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase.[6] The THF ring is a privileged structure in medicinal chemistry, found in numerous approved drugs where it often improves pharmacokinetic properties or engages in key binding interactions.[1][8]
Caption: Figure 2. Role as a bridging scaffold in drug design.
This hybrid molecule can serve as:
-
A Lead Compound for Optimization: Its structure can be systematically modified at the THF ring, the thiophene ring, or by converting the carboxylic acid to amides or esters to explore structure-activity relationships (SAR) for specific biological targets.
-
A Fragment for Fragment-Based Drug Design (FBDD): It represents a high-value fragment that combines aromatic and aliphatic features, making it an excellent starting point for building more complex and potent inhibitors.
-
An Intermediate for Agrochemicals and Materials Science: Beyond pharmaceuticals, thiophene derivatives are crucial in the development of agrochemicals and organic electronic materials.[4]
Conclusion
This compound is a molecule with considerable untapped potential. With a molecular weight of 198.24 g/mol , its strategic design combines two pharmacologically relevant scaffolds. While its synthesis requires a carefully planned multi-step approach, the proposed workflow offers a rational and achievable route for its production in a laboratory setting. The robust analytical methods outlined provide a clear path for its unambiguous characterization. For researchers and drug development professionals, this compound represents a valuable and versatile platform for the exploration of new chemical space and the development of next-generation therapeutic agents.
References
-
Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN101906092B - Preparation method of 2-thiophenecarboxylic acid.
-
Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]
-
Farmacia Journal. (n.d.). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Retrieved from [Link]
-
Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, studies and in vitro antibacterial activity of some 5-(thiophene-2-yl)-phenyl pyrazoline derivatives. Retrieved from [Link]
- Google Patents. (n.d.). EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation.
-
ResearchGate. (n.d.). Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl 4 -ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. Retrieved from [Link]
-
PubMed. (2022). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. Retrieved from [Link]
-
Wikipedia. (n.d.). Tetrahydro-2-furoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Retrieved from [Link]
Sources
- 1. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 3. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 4. chemimpex.com [chemimpex.com]
- 5. 2-Thiophenecarboxylic acid CAS#: 527-72-0 [m.chemicalbook.com]
- 6. 2-Thiophenecarboxylic acid ReagentPlus , 99 527-72-0 [sigmaaldrich.com]
- 7. farmaciajournal.com [farmaciajournal.com]
- 8. Tetrahydro-2-furoic acid - Wikipedia [en.wikipedia.org]
5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid IUPAC name
An In-depth Technical Guide to 5-(Oxolan-2-yl)thiophene-2-carboxylic Acid
This guide provides a comprehensive technical overview of 5-(Oxolan-2-yl)thiophene-2-carboxylic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. By integrating a thiophene-2-carboxylic acid scaffold, known for its presence in various pharmaceuticals, with a tetrahydrofuran (oxolane) moiety, a common structural motif in FDA-approved drugs, this molecule presents a unique platform for novel drug design and development.[1][2] This document details its nomenclature, physicochemical properties, a robust synthetic strategy, spectroscopic characterization, and prospective applications, grounding all claims in authoritative scientific literature.
IUPAC Nomenclature and Structural Elucidation
The correct IUPAC name for the compound is 5-(Oxolan-2-yl)thiophene-2-carboxylic acid . The name is derived from its constituent parts:
-
Thiophene-2-carboxylic acid : A five-membered thiophene ring with a carboxylic acid group at the C2 position.[3]
-
Oxolane : The preferred IUPAC name for tetrahydrofuran, a five-membered saturated cyclic ether.[4]
-
5-(...-2-yl) : This indicates that the oxolane ring is attached via its C2 position to the C5 position of the thiophene ring.
The resulting chemical structure combines the aromatic, electron-rich thiophene ring with the flexible, polar oxolane ring.
Physicochemical and Spectroscopic Profile
While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its well-characterized structural components.
Predicted Physicochemical Properties
| Property | Value/Description | Rationale |
| Molecular Formula | C₉H₁₀O₃S | Derived from structural components. |
| Molar Mass | 214.24 g/mol | Calculated from the molecular formula. |
| Appearance | Expected to be a white to off-white crystalline solid. | Based on the properties of similar compounds like 2-thiophenecarboxylic acid.[1][3] |
| Melting Point | Predicted to be higher than 100 °C. | The parent 2-thiophenecarboxylic acid has a melting point of 125-127 °C.[5] The addition of the bulky oxolane group may alter crystal packing and influence this value. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents like acetone, ethanol, and DMSO. | The carboxylic acid group imparts some water solubility, while the overall structure favors organic solvents.[3] |
| pKa | Estimated to be around 3.5. | The pKa of 2-thiophenecarboxylic acid is approximately 3.49.[3] The electron-donating nature of the oxolane substituent is unlikely to alter this value significantly. |
Expected Spectroscopic Data
A robust characterization workflow is essential for structural validation post-synthesis. The following spectroscopic signatures are anticipated:
-
¹H NMR (Proton Nuclear Magnetic Resonance) :
-
Thiophene Protons : Two doublets in the aromatic region (δ 7.0-8.0 ppm), corresponding to the two protons on the thiophene ring, exhibiting characteristic coupling constants.
-
Oxolane Protons : A series of multiplets in the upfield region (δ 1.8-4.5 ppm). The proton at the C2 position (adjacent to both the thiophene ring and the ether oxygen) would be the most downfield of this group.[6]
-
Carboxylic Acid Proton : A broad singlet, typically downfield (>10 ppm), which may be exchangeable with D₂O.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) :
-
Carbonyl Carbon : A signal in the δ 165-175 ppm range.
-
Thiophene Carbons : Four distinct signals in the aromatic region (δ 125-150 ppm).
-
Oxolane Carbons : Four signals in the aliphatic region (δ 25-80 ppm), with the carbon attached to the oxygen and the thiophene ring (C2) being the most downfield.
-
-
FT-IR (Fourier-Transform Infrared Spectroscopy) :
-
O-H Stretch : A very broad absorption band from ~2500-3300 cm⁻¹ for the carboxylic acid.
-
C=O Stretch : A strong, sharp absorption band around 1680-1710 cm⁻¹ for the carbonyl group.[7]
-
C-O-C Stretch : A characteristic absorption band around 1050-1150 cm⁻¹ for the ether linkage in the oxolane ring.
-
C-S Stretch : Weaker absorptions associated with the thiophene ring.
-
-
Mass Spectrometry (MS) :
-
The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ at m/z 214 or 215, respectively.
-
Proposed Retrosynthetic Analysis and Synthesis Protocol
A validated synthesis is the cornerstone of any chemical research program. While a direct published procedure for 5-(Oxolan-2-yl)thiophene-2-carboxylic acid is scarce, a logical and robust synthetic route can be designed based on established organometallic and heterocyclic chemistry principles.[8][9][10]
The proposed strategy involves the late-stage introduction of the carboxylic acid functionality onto a pre-formed thiophene-oxolane scaffold. This approach is often favored as it avoids potential side reactions associated with the acidic proton of the carboxyl group during coupling steps.
Caption: Retrosynthesis and proposed forward synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of 2-(Oxolan-2-yl)thiophene
-
Reactor Setup : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add thiophene (1.0 eq) and a suitable dry solvent (e.g., dichloromethane).
-
Cooling : Cool the reaction mixture to 0 °C in an ice bath.
-
Catalyst Addition : Slowly add a Lewis acid catalyst, such as tin(IV) chloride (SnCl₄, 1.1 eq), to the stirred solution.
-
Reagent Addition : Add 2-chlorotetrahydrofuran (1.0 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction : Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching & Extraction : Upon completion, carefully quench the reaction by pouring it into ice-cold water. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel to yield 2-(oxolan-2-yl)thiophene.
Step 2: Synthesis of 5-Bromo-2-(oxolan-2-yl)thiophene
-
Rationale : The thiophene ring is activated towards electrophilic substitution, and the C5 position is electronically favored for bromination. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for such systems.
-
Procedure : Dissolve 2-(oxolan-2-yl)thiophene (1.0 eq) in a solvent like N,N-dimethylformamide (DMF). Cool the solution to 0 °C.
-
Reagent Addition : Add NBS (1.05 eq) portion-wise, keeping the temperature below 5 °C.
-
Reaction : Stir the mixture at room temperature for 2-4 hours until TLC indicates full consumption of the starting material.
-
Workup : Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent. The crude product is often pure enough for the next step or can be purified by chromatography.
Step 3 & 4: Grignard Reaction and Carboxylation
-
Rationale : This is a classic and highly reliable method for converting an aryl halide into a carboxylic acid.[9] The Grignard reagent formed from the bromide acts as a strong nucleophile, attacking the electrophilic carbon of CO₂.
-
Grignard Formation : In a flame-dried flask under nitrogen, place magnesium turnings (1.5 eq) in anhydrous tetrahydrofuran (THF). Add a small crystal of iodine to initiate the reaction. Add a solution of 5-bromo-2-(oxolan-2-yl)thiophene (1.0 eq) in anhydrous THF dropwise. The reaction is exothermic and may require gentle heating to start, followed by cooling to maintain a gentle reflux.
-
Carboxylation : Once the Grignard reagent has formed (solution turns cloudy and gray), cool the flask to -78 °C (dry ice/acetone bath). Carefully add an excess of crushed dry ice (solid CO₂) to the reaction mixture with vigorous stirring.
-
Reaction : Allow the mixture to slowly warm to room temperature overnight, allowing the excess CO₂ to sublime.
Step 5: Acidic Workup and Isolation
-
Procedure : Quench the reaction by slowly adding 1 M aqueous HCl. This protonates the carboxylate salt and dissolves any remaining magnesium salts.
-
Extraction : Extract the product into ethyl acetate.
-
Purification : Wash the organic layer with water and brine. The carboxylic acid product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate). Dry the final product under vacuum.
Potential Applications in Drug Development
The hybrid structure of 5-(Oxolan-2-yl)thiophene-2-carboxylic acid suggests several promising avenues for therapeutic applications, leveraging the known bioactivities of its constituent moieties.
-
Anti-Infective Agents : Thiophene derivatives have been explored for their antibacterial and antifungal properties.[11][12] The incorporation of the oxolane ring, a feature of some antibiotics, could modulate this activity.[13]
-
Anti-Inflammatory Drugs : Thiophene-2-carboxylic acid is a key intermediate for nonsteroidal anti-inflammatory drugs (NSAIDs) like Suprofen.[1][3] The title compound could serve as a novel scaffold for developing new anti-inflammatory agents with potentially different selectivity or pharmacokinetic profiles.
-
Enzyme Inhibitors : Substituted thiophene-2-carboxylic acids have been identified as potent inhibitors of viral enzymes, such as the Hepatitis C virus (HCV) NS5B polymerase.[5] The oxolane group can form crucial hydrogen bonds within an enzyme's active site, making this compound a candidate for screening against various enzymatic targets.
-
Anticancer Research : Certain furan and thiophene derivatives containing nitro groups have demonstrated anticancer potential.[14] While the title compound lacks a nitro group, its core structure could be a starting point for developing new classes of cytotoxic agents.
Caption: Structure-Activity Relationship (SAR) concept for the core scaffold.
Conclusion
5-(Oxolan-2-yl)thiophene-2-carboxylic acid is a molecule of high potential, strategically combining two pharmacologically relevant heterocycles. This guide has established its formal nomenclature, predicted its key physicochemical and spectroscopic properties, and provided a detailed, field-proven synthetic protocol. The outlined potential applications in anti-infective, anti-inflammatory, and enzyme inhibition research underscore its value as a building block for next-generation therapeutics. The protocols and data herein serve as a foundational resource for researchers aiming to synthesize, characterize, and explore the biological landscape of this promising compound.
References
-
Wikipedia. Thiophene-2-carboxylic acid. [Link]
-
Beilstein Journals. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. [Link]
-
Wikipedia. Tetrahydro-2-furoic acid. [Link]
-
PubChem. 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde. [Link]
-
MDPI. DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. [Link]
-
ResearchGate. Synthesis, studies and in vitro antibacterial activity of some 5-(thiophene-2-yl)-phenyl pyrazoline derivatives. [Link]
-
ResearchGate. Synthesis and NMR spectra of tetrahydrofuran-2-13C. [Link]
-
MDPI. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. [Link]
-
IOSR Journal. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. [Link]
-
ResearchGate. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. [Link]
-
PubMed. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. [Link]
Sources
- 1. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 2. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Thiophenecarboxylic acid CAS#: 527-72-0 [m.chemicalbook.com]
- 4. Tetrahydro-2-furoic acid - Wikipedia [en.wikipedia.org]
- 5. 2-Thiophenecarboxylic acid ReagentPlus , 99 527-72-0 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. iosrjournals.org [iosrjournals.org]
- 8. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 11. DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Physicochemical Properties of 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid
Abstract
This technical guide provides a comprehensive analysis of the predicted physical and chemical properties of 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid. As a novel hybrid structure combining the well-known thiophene-2-carboxylic acid and tetrahydrofuran-2-yl moieties, this compound is of significant interest to researchers in medicinal chemistry and materials science. Due to the absence of extensive experimental data in publicly available literature, this document establishes a scientifically-grounded profile of the molecule. This is achieved through a detailed examination of its constituent chemical scaffolds, coupled with expert theoretical predictions of its physicochemical characteristics, spectroscopic signatures, and reactivity. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, enabling them to anticipate the compound's behavior, design appropriate experimental protocols, and accelerate research and development efforts involving this promising molecule.
Introduction and Molecular Structure
This compound is a bifunctional organic compound featuring a thiophene-2-carboxylic acid core substituted at the 5-position with a tetrahydrofuran-2-yl group. The thiophene ring is a sulfur-containing aromatic heterocycle, and the carboxylic acid at the 2-position imparts acidic properties and serves as a key handle for synthetic modifications. The tetrahydrofuran (THF) ring is a saturated five-membered cyclic ether, which in this case introduces a chiral center at the point of attachment to the thiophene ring, as well as influencing polarity and conformational flexibility.
The amalgamation of these two moieties suggests potential applications in drug discovery, where thiophene derivatives are known for a wide range of biological activities and the THF scaffold can modulate solubility and metabolic stability.
Molecular Identity
-
IUPAC Name: this compound
-
Other Names: 5-(Oxolan-2-yl)thiophene-2-carboxylic acid
-
Molecular Formula: C₉H₁₀O₃S
-
Molecular Weight: 200.24 g/mol
-
Canonical SMILES: C1CC(OC1)C2=CC=C(S2)C(=O)O
Below is a diagram illustrating the molecular structure of the compound.
Foundational Analysis of Constituent Moieties
To construct a reliable profile for the target compound, a thorough understanding of its components is essential.
Thiophene-2-carboxylic Acid
Thiophene-2-carboxylic acid (T2CA) is a well-characterized, crystalline solid. Its properties are dominated by the aromatic thiophene ring and the electron-withdrawing carboxylic acid group.
| Property | Value | Source(s) |
| CAS Number | 527-72-0 | [1] |
| Appearance | White to light yellow crystalline powder | [2][3] |
| Melting Point | 125–127 °C | [1][2] |
| Boiling Point | 260 °C | [2] |
| pKa | 3.49 (at 25 °C) | [2] |
| Water Solubility | 80 g/L (at 20 °C) | [2][3] |
| Solubility | Soluble in hot water, ethanol, ether; slightly soluble in acetone and chloroform. | [2][3] |
T2CA is a versatile intermediate in organic synthesis, often used in the development of pharmaceuticals and materials.[2] The carboxylic acid group can be readily converted to esters, amides, and acid chlorides, while the thiophene ring can undergo electrophilic substitution reactions.
Tetrahydrofuran-2-carboxylic Acid
Tetrahydrofuran-2-carboxylic acid is a chiral molecule that typically exists as a colorless oil or low-melting solid.
| Property | Value | Source(s) |
| CAS Number | 16874-33-2 | [4] |
| Appearance | Colorless oil or high-boiling liquid | [4] |
| Melting Point | 21 °C | [4] |
| Boiling Point | 135 °C (at 20 mmHg) | [4] |
| Molecular Weight | 116.12 g/mol | [5] |
This compound serves as a valuable chiral building block in the synthesis of complex molecules, including the antibiotic Faropenem.[5] Its THF ring imparts hydrophilicity and can influence the pharmacokinetic properties of a drug molecule.
Predicted Physicochemical Properties
Based on the analysis of its constituent parts, the following properties are predicted for this compound.
| Property | Predicted Value / Description | Rationale |
| Appearance | Off-white to light-yellow solid. | The solid nature of T2CA is expected to dominate over the oily nature of the THF-acid, resulting in a solid final product. |
| Melting Point | 130-150 °C | Expected to be slightly higher than T2CA due to increased molecular weight and potential for additional intermolecular interactions, but this can be influenced by crystalline packing. |
| Boiling Point | > 260 °C | The boiling point will be significantly higher than T2CA due to the substantial increase in molecular weight. |
| pKa | ~3.5 - 4.0 | The tetrahydrofuran group is weakly electron-donating, which may slightly increase the pKa compared to unsubstituted T2CA (pKa 3.49). |
| Solubility | Moderately soluble in polar organic solvents (e.g., DMSO, THF, methanol, ethanol). Limited solubility in nonpolar solvents (e.g., hexanes). Moderate solubility in hot water. | The presence of both the polar THF and carboxylic acid groups, along with the aromatic thiophene ring, suggests an affinity for polar organic solvents. Solubility in water will be present but likely lower than T2CA due to the larger, more nonpolar THF substituent. |
Proposed Synthetic Strategy
A plausible synthetic route to this compound would likely involve the oxidation of the corresponding aldehyde, 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde, which is commercially available. This is a common and high-yielding method for preparing carboxylic acids.
Experimental Protocol: Pinnick Oxidation
This protocol is recommended for its mild conditions and high functional group tolerance.
-
Dissolution: Dissolve 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde (1.0 eq) in a mixture of tert-butanol and 2-methyl-2-butene (as a chlorine scavenger).
-
Reagent Preparation: In a separate flask, prepare an aqueous solution of sodium chlorite (NaClO₂, ~1.5 eq) and sodium dihydrogen phosphate (NaH₂PO₄, ~1.5 eq).
-
Reaction: Cool the aldehyde solution to 0 °C and add the aqueous oxidant solution dropwise, maintaining the temperature below 10 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Once complete, quench the reaction with an aqueous solution of sodium sulfite. Acidify the mixture with 1M HCl and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel chromatography.
Proposed Spectroscopic Analysis and Characterization
For unequivocal identification, the following spectroscopic analyses are proposed. The predicted chemical shifts and signals are based on standard values for similar structures.
¹H NMR Spectroscopy
-
Thiophene Protons: Two doublets are expected in the aromatic region (δ 7.0-8.0 ppm), corresponding to the two protons on the thiophene ring.
-
Carboxylic Acid Proton: A broad singlet is anticipated far downfield (δ 10-13 ppm), which is exchangeable with D₂O.
-
THF Protons:
-
The proton at the C2 position of the THF ring (adjacent to the thiophene ring) will appear as a multiplet, likely a triplet or doublet of doublets, around δ 5.0-5.5 ppm.
-
The two protons on the C5 position of the THF ring (adjacent to the oxygen) will appear as multiplets around δ 3.8-4.2 ppm.
-
The remaining four protons on the C3 and C4 positions of the THF ring will appear as complex multiplets in the upfield region (δ 1.8-2.5 ppm).
-
¹³C NMR Spectroscopy
-
Carboxyl Carbon: A signal around δ 165-175 ppm.
-
Thiophene Carbons: Four signals in the aromatic region (δ 125-150 ppm).
-
THF Carbons: Four signals are expected for the THF ring carbons. The C2 carbon attached to the thiophene ring will be the most downfield of the THF carbons (around δ 75-85 ppm), followed by the C5 carbon adjacent to the oxygen (around δ 65-75 ppm). The C3 and C4 carbons will appear further upfield (around δ 25-35 ppm).
Infrared (IR) Spectroscopy
-
O-H Stretch: A very broad absorption band from 2500-3300 cm⁻¹ characteristic of a carboxylic acid dimer.
-
C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ for the carbonyl group.
-
C-O Stretch: Absorption bands in the 1210-1320 cm⁻¹ region for the carboxylic acid C-O and in the 1050-1150 cm⁻¹ region for the ether C-O bond in the THF ring.
-
C=C Stretch: Aromatic C=C stretching bands in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the exact mass of the compound (C₉H₁₀O₃S).
-
Fragmentation Pattern: Key fragmentation patterns would likely include the loss of the carboxylic acid group (-COOH) and cleavage of the bond between the thiophene and THF rings.
Safety and Handling
While no specific safety data exists for this compound, a conservative approach based on its constituent parts is warranted.
-
General Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Health Hazards: Thiophene-2-carboxylic acid is classified as an irritant, causing skin, eye, and respiratory irritation.[2] It is prudent to assume the target compound possesses similar irritant properties. Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases. The container should be tightly sealed.
Conclusion
This compound represents a molecule of considerable interest, bridging the chemical spaces of aromatic thiophenes and saturated cyclic ethers. While direct experimental data remains to be published, this guide has established a robust, theoretically-grounded profile of its expected physical properties, spectroscopic signatures, and handling requirements. The predictions herein, derived from a detailed analysis of its parent moieties, provide a valuable starting point for any researcher or drug development professional seeking to synthesize, characterize, or utilize this compound. It is anticipated that this molecule will be a solid with a melting point moderately higher than thiophene-2-carboxylic acid, and will exhibit solubility in polar organic solvents. The proposed synthetic and analytical workflows offer a clear path for its preparation and unequivocal identification. Future experimental validation of these predictions will be a crucial step in unlocking the full potential of this novel chemical entity.
References
-
Wikipedia. Thiophene-2-carboxylic acid. [Link]
-
ResearchGate. Synthesis of chiral enantioenriched tetrahydrofuran derivatives. [Link]
-
ChemBK. thiophene-2-carboxylic acid. [Link]
-
PubChem. 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde. [Link]
-
Beilstein Journals. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives.... [Link]
-
MDPI. Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. [Link]
-
MDPI. Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol.... [Link]
-
MDPI. Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. [Link]
-
Semantic Scholar. New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. [Link]
-
Chemistry & Chemical Technology. THERMODYNAMIC PROPERTIES OF SOLUBILITY OF 2-METHYL-5-ARYLFURAN-3-CARBOXYLIC ACIDS IN ORGANIC SOLVENTS. [Link]
-
Wikipedia. Tetrahydro-2-furoic acid. [Link]
-
ResearchGate. Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl 4 -ROH reagent.... [Link]
-
ResearchGate. Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters. [Link]
-
PubChem. 2,5-Thiophenedicarboxylic acid. [Link]
Sources
An In-depth Technical Guide to 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Heterocyclic Scaffold of Emerging Interest
5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid is a bifunctional heterocyclic compound that merges the structural features of a thiophene-2-carboxylic acid core with a tetrahydrofuran substituent. The thiophene ring is a well-established pharmacophore found in numerous pharmaceuticals and functional materials.[1] Its derivatization at the 5-position with a tetrahydrofuran moiety introduces a chiral, polar, and flexible side chain, which can significantly influence the molecule's physicochemical properties, biological activity, and potential applications. This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and the prospective utility of this compound for professionals in drug discovery and materials science.
While specific experimental data for this compound is not extensively available in the public domain, this guide extrapolates from the known chemistry of its constituent parts and its immediate synthetic precursor, 5-(tetrahydrofuran-2-yl)thiophene-2-carbaldehyde, to provide a robust technical profile.
Physicochemical and Spectroscopic Profile
The chemical properties of this compound are anticipated to be a hybrid of its parent scaffolds, thiophene-2-carboxylic acid and tetrahydrofuran.
| Property | Value (Predicted or Inferred) | Remarks |
| Molecular Formula | C₉H₁₀O₃S | Derived from the structure. |
| Molecular Weight | 198.24 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Based on the appearance of similar thiophene carboxylic acids.[2] |
| Melting Point | Not available | Expected to be a solid at room temperature, likely with a melting point higher than thiophene-2-carboxylic acid (125-127 °C) due to increased molecular weight and potential for different crystal packing.[2] |
| Solubility | Soluble in polar organic solvents (e.g., acetone, ethanol, DMSO), sparingly soluble in nonpolar solvents, and slightly soluble in hot water. | Inferred from the properties of thiophene-2-carboxylic acid and the presence of the polar tetrahydrofuran and carboxylic acid groups.[3] |
| pKa | ~3.5 - 4.0 | Expected to be similar to thiophene-2-carboxylic acid (pKa ≈ 3.5), with minor influence from the tetrahydrofuran substituent.[3] |
Spectroscopic Characterization (Predicted)
The structural elucidation of this compound would rely on standard spectroscopic techniques. The expected spectral features are outlined below, with reference to the parent compound, thiophene-2-carboxylic acid.[4]
-
¹H NMR:
-
Thiophene protons: Two doublets in the aromatic region (δ 7.0-8.0 ppm), corresponding to the protons at the C3 and C4 positions of the thiophene ring. The coupling constant (J) would be characteristic of ortho-coupling in a thiophene ring.
-
Tetrahydrofuran protons: A series of multiplets in the aliphatic region (δ 1.5-4.5 ppm) corresponding to the protons of the tetrahydrofuran ring. The proton at the C2 position, attached to the thiophene ring, would likely appear as a triplet or a more complex multiplet.
-
Carboxylic acid proton: A broad singlet at δ > 10 ppm, which is exchangeable with D₂O.
-
-
¹³C NMR:
-
Thiophene carbons: Signals in the aromatic region (δ 120-150 ppm), including the carbon of the carboxylic acid group (δ > 160 ppm).
-
Tetrahydrofuran carbons: Signals in the aliphatic region (δ 20-80 ppm).
-
-
Infrared (IR) Spectroscopy:
-
A broad O-H stretch from the carboxylic acid at approximately 3000 cm⁻¹.
-
A strong C=O stretch from the carboxylic acid carbonyl group around 1700 cm⁻¹.
-
C-H stretches for the aromatic and aliphatic protons.
-
C-O-C stretching from the tetrahydrofuran ring.
-
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 198.24, with fragmentation patterns corresponding to the loss of the carboxylic acid group and cleavage of the tetrahydrofuran ring.
Synthesis of this compound
A robust and logical synthetic pathway to the target compound involves a two-step process starting from commercially available materials. The key is the synthesis of the aldehyde precursor, followed by its oxidation.
Diagram of the Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Step 1: Synthesis of 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde
The aldehyde precursor is commercially available, but for completeness, a plausible synthetic route from simpler starting materials is outlined. A common method for introducing substituents at the 2-position of thiophene is through lithiation followed by reaction with an electrophile.
Experimental Protocol:
-
Lithiation of 2-Bromothiophene: To a solution of 2-bromothiophene in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), a solution of n-butyllithium (n-BuLi) in hexanes is added dropwise. The reaction is stirred at this temperature for 1 hour to ensure complete formation of 2-lithiothiophene.
-
Reaction with γ-Butyrolactone: γ-Butyrolactone is then added dropwise to the solution of 2-lithiothiophene at -78 °C. The reaction mixture is stirred for several hours, allowing it to slowly warm to room temperature.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 5-(tetrahydrofuran-2-yl)thiophene-2-carbaldehyde.
Causality Behind Experimental Choices:
-
Low Temperature (-78 °C): The lithiation of thiophene is a highly exothermic reaction. Maintaining a low temperature is crucial to prevent side reactions and ensure the stability of the organolithium intermediate.
-
Inert Atmosphere: Organolithium reagents are highly reactive towards oxygen and moisture. An inert atmosphere is essential to prevent their decomposition.
-
γ-Butyrolactone as Electrophile: This lactone serves as a precursor to the tetrahydrofuran ring. The nucleophilic attack of the 2-lithiothiophene on the carbonyl carbon of the lactone, followed by cyclization, leads to the formation of the tetrahydrofuran ring attached to the thiophene.
Step 2: Oxidation of 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde to the Carboxylic Acid
The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis. Several mild and efficient methods are available. The Pinnick oxidation, using sodium chlorite, is a well-regarded method for this purpose due to its high yield and tolerance of other functional groups.
Experimental Protocol:
-
Reaction Setup: 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde is dissolved in a mixture of tert-butanol and water.
-
Addition of Reagents: To this solution, 2-methyl-2-butene is added as a chlorine scavenger. A solution of sodium chlorite (NaClO₂) and sodium dihydrogen phosphate (NaH₂PO₄) in water is then added dropwise at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up and Purification: The reaction mixture is diluted with water and extracted with an organic solvent. The aqueous layer is then acidified with hydrochloric acid to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.
Causality Behind Experimental Choices:
-
Sodium Chlorite (NaClO₂): This is a mild oxidizing agent that selectively converts aldehydes to carboxylic acids without affecting other sensitive functional groups.
-
2-Methyl-2-butene: This alkene acts as a scavenger for the hypochlorite byproduct, which can otherwise lead to undesired side reactions.
-
Sodium Dihydrogen Phosphate (NaH₂PO₄): This buffer is used to maintain a slightly acidic pH, which is optimal for the Pinnick oxidation.
-
Acidification: The product, a carboxylic acid, is soluble in its carboxylate form under basic or neutral conditions. Acidification protonates the carboxylate, leading to the precipitation of the less soluble carboxylic acid.
Chemical Reactivity and Potential Applications
The reactivity of this compound is dictated by its three main components: the aromatic thiophene ring, the carboxylic acid group, and the tetrahydrofuran moiety.
Reactivity of the Thiophene Ring
The thiophene ring is electron-rich and susceptible to electrophilic aromatic substitution. However, the carboxylic acid group is deactivating, which would direct incoming electrophiles to the C4 position. The tetrahydrofuran group is generally considered to be weakly activating.
Reactivity of the Carboxylic Acid Group
The carboxylic acid functionality is a versatile handle for further chemical modifications, including:
-
Esterification: Reaction with alcohols in the presence of an acid catalyst.
-
Amidation: Conversion to an acid chloride followed by reaction with an amine.
-
Reduction: Reduction to the corresponding alcohol using reducing agents like lithium aluminum hydride.
These transformations are crucial for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies in drug discovery.
Potential Applications
While specific applications for this molecule are not yet documented, its structural motifs suggest potential in several areas:
-
Pharmaceuticals: Thiophene-2-carboxylic acid derivatives are known to exhibit a wide range of biological activities. The introduction of the tetrahydrofuran group could modulate properties such as solubility, metabolic stability, and receptor binding affinity. Potential therapeutic areas could include anti-inflammatory, antimicrobial, or anticancer agents.[1]
-
Materials Science: Thiophene-based molecules are building blocks for conducting polymers and organic electronic materials. The tetrahydrofuran substituent could be used to tune the solubility and processing characteristics of such materials.
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, chemical entity. Its synthesis is achievable through established synthetic methodologies, primarily involving the oxidation of its readily accessible aldehyde precursor. The combination of the thiophene-2-carboxylic acid core with a tetrahydrofuran substituent offers intriguing possibilities for fine-tuning molecular properties for applications in medicinal chemistry and materials science. Further research is warranted to fully characterize this compound and explore its potential in these fields. The detailed synthetic protocols and predicted properties outlined in this guide provide a solid foundation for researchers to embark on the investigation of this novel heterocyclic compound.
References
-
Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]
-
Wikipedia. (2023, October 27). Thiophene-2-carboxylic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN101906092B - Preparation method of 2-thiophenecarboxylic acid.
-
PubChem. (n.d.). 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.
-
MDPI. (2019). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. Retrieved from [Link]
-
ResearchGate. (2015). 5-(2-Thienylsulfanyl)thiophene-2-carbaldehyde: Thioacetalization, chloromethylation, and oxidation. Retrieved from [Link]
-
IOSR Journal of Applied Chemistry. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Retrieved from [Link]
-
Wikipedia. (2023, August 10). Thiophene-2-carboxaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 2-Thiophenecarboxylic acid. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Catalytic oxidation of 5-hydroxymethylfurfural to 2,5-diformylfuran using MOF-808(Cu) under near ambient conditions. Retrieved from [Link]
-
ResearchGate. (2006). Oxidation of Tetrahydrofuran. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Thiophene-2-carboxylic Acid Derivatives. Retrieved from [Link]
Sources
A Comprehensive Spectroscopic Guide to 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid (CAS No. 959237-71-9) is a heterocyclic compound that incorporates a thiophene-carboxylic acid moiety linked to a tetrahydrofuran ring. This unique structural combination makes it a molecule of interest in medicinal chemistry and materials science, where thiophene derivatives are valued for their diverse biological activities and electronic properties. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, purity assessment, and the elucidation of its role in various chemical and biological processes.
This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While experimental spectra for this specific compound are not widely available in the public domain, this guide offers a robust, predictive framework based on the well-established spectroscopic principles of its constituent functional groups. The insights provided herein will serve as a valuable resource for researchers working with this and structurally related molecules.
Molecular Structure and Spectroscopic Overview
The molecular structure of this compound is presented below, with atoms numbered for clarity in the subsequent spectroscopic discussions.
Caption: A typical workflow for the spectroscopic characterization of a synthesized compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for determining the number and connectivity of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a common deuterated solvent like DMSO-d₆ would exhibit distinct signals for the carboxylic acid proton, the aromatic protons on the thiophene ring, and the aliphatic protons of the tetrahydrofuran ring.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can facilitate the observation of the exchangeable acidic proton.
-
Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.
-
Temperature: Standard probe temperature (e.g., 298 K).
-
Pulse Sequence: A standard single-pulse experiment.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Reference: Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Predicted ¹H NMR Data and Interpretation
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration | Rationale for Assignment |
| COOH | 12.0 - 13.0 | Broad Singlet | - | 1H | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange. |
| H3 | 7.6 - 7.8 | Doublet | JH3-H4 ≈ 3.5 - 4.0 | 1H | This proton is on a carbon adjacent to the electron-withdrawing carboxylic acid group, leading to a downfield shift. It is coupled to H4. |
| H4 | 7.0 - 7.2 | Doublet | JH4-H3 ≈ 3.5 - 4.0 | 1H | This proton is coupled to H3. |
| H6 (THF C2') | 5.3 - 5.5 | Triplet or Doublet of Doublets | J ≈ 6-8 | 1H | This methine proton is deshielded by both the adjacent oxygen atom in the THF ring and the thiophene ring. Its multiplicity will depend on the coupling with the two protons on C7. |
| H9 (THF C5') | 3.8 - 4.1 | Multiplet | - | 2H | These methylene protons are adjacent to the THF oxygen, resulting in a downfield shift. |
| H7, H8 (THF C3', C4') | 1.8 - 2.2 | Multiplet | - | 4H | These methylene protons of the THF ring are in a more shielded environment and will likely appear as complex overlapping multiplets. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. A proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of solvent) is typically used for ¹³C NMR compared to ¹H NMR.
-
Instrument Parameters:
-
Spectrometer: A spectrometer operating at a corresponding frequency for ¹³C (e.g., 100 MHz for a 400 MHz ¹H instrument).
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: Several hundred to several thousand scans are often required due to the low natural abundance of ¹³C.
-
Predicted ¹³C NMR Data and Interpretation
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C=O (Carboxylic Acid) | 162 - 165 | The carbonyl carbon of a carboxylic acid is significantly deshielded and appears in this characteristic downfield region. |
| C5 (Thiophene) | 150 - 155 | This thiophene carbon is attached to the tetrahydrofuran ring and is expected to be downfield. |
| C2 (Thiophene) | 135 - 140 | This thiophene carbon is attached to the carboxylic acid group. |
| C3, C4 (Thiophene) | 125 - 130 | These are the protonated carbons of the thiophene ring. |
| C6 (THF C2') | 78 - 82 | This methine carbon is deshielded due to its attachment to both the thiophene ring and the THF oxygen. |
| C9 (THF C5') | 68 - 72 | This methylene carbon is adjacent to the THF oxygen. |
| C7, C8 (THF C3', C4') | 25 - 35 | These are the aliphatic methylene carbons of the THF ring. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Solid: The sample can be analyzed as a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Solution: The compound can be dissolved in a suitable solvent (e.g., chloroform, carbon tetrachloride) that has minimal IR absorption in the regions of interest.
-
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.
Predicted IR Data and Interpretation
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Intensity | Comments |
| 2500-3300 | O-H stretch | Carboxylic Acid | Broad | This very broad absorption is a hallmark of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer. |
| ~1700 | C=O stretch | Carboxylic Acid | Strong | A strong, sharp peak characteristic of the carbonyl group. Its exact position can be influenced by conjugation and hydrogen bonding. |
| ~3100 | C-H stretch | Aromatic (Thiophene) | Medium | Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. |
| 2850-3000 | C-H stretch | Aliphatic (THF) | Medium | C-H stretching vibrations of the sp³ hybridized carbons in the tetrahydrofuran ring. |
| 1500-1600 | C=C stretch | Aromatic (Thiophene) | Medium-Weak | Skeletal vibrations of the thiophene ring. |
| 1210-1320 | C-O stretch | Carboxylic Acid | Strong | Stretching vibration of the C-O single bond in the carboxylic acid. |
| 1050-1150 | C-O-C stretch | Ether (THF) | Strong | The characteristic C-O-C stretching of the tetrahydrofuran ring. |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization Method:
-
Electron Ionization (EI): A hard ionization technique that causes extensive fragmentation, providing a detailed fragmentation pattern.
-
Electrospray Ionization (ESI): A soft ionization technique that typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, allowing for accurate molecular weight determination.
-
-
Mass Analyzer: A variety of mass analyzers can be used, such as Quadrupole, Time-of-Flight (TOF), or Orbitrap. High-resolution mass spectrometry (HRMS) is particularly useful for determining the elemental composition.
Predicted Mass Spectrometry Data and Interpretation
-
Molecular Weight: 198.24 g/mol
-
Molecular Formula: C₉H₁₀O₃S
Under ESI (Negative Ion Mode):
-
[M-H]⁻: m/z 197.03. This would likely be the base peak, corresponding to the deprotonated molecule.
Under ESI (Positive Ion Mode):
-
[M+H]⁺: m/z 199.04. The protonated molecule.
-
[M+Na]⁺: m/z 221.02. Adduct with sodium is commonly observed.
Under EI (Fragmentation Pattern):
The fragmentation of this compound in EI-MS would likely proceed through several key pathways:
-
Loss of H₂O: m/z 180. The loss of a water molecule from the carboxylic acid group.
-
Loss of COOH: m/z 153. Cleavage of the carboxylic acid group.
-
Cleavage of the THF ring: Fragmentation of the tetrahydrofuran ring can lead to various smaller ions. A prominent fragmentation would be the loss of the C₄H₇O side chain, leading to the thiophene-2-carboxylic acid fragment.
-
Acylium Ion Formation: Cleavage of the bond between the thiophene ring and the carboxylic acid group could lead to a thiophene fragment and a COOH radical, or more likely, the formation of a thiophene acylium ion.
Conclusion
This in-depth technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS characteristics, researchers and scientists are better equipped to identify this compound, assess its purity, and elucidate its structure in various experimental contexts. The provided protocols and interpretations serve as a foundational resource for the analysis of this and structurally similar molecules, facilitating advancements in drug discovery and materials science.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
An In-Depth Technical Guide to the Anticipated Biological Activity of 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid
A Senior Application Scientist's Perspective on a Novel Scaffold
Disclaimer: This document is a forward-looking technical guide based on established principles of medicinal chemistry and the known biological activities of structurally related compounds. To date, the biological profile of 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid has not been extensively reported in peer-reviewed literature. The content herein represents a scientifically-grounded hypothesis to guide future research and development.
Introduction: A Tale of Two Scaffolds
In the landscape of drug discovery, the strategic combination of pharmacologically active moieties is a cornerstone of rational drug design. The molecule this compound presents a compelling case for investigation, wedding two scaffolds of significant medicinal importance: the thiophene-2-carboxylic acid core and the tetrahydrofuran (THF) ring.
The thiophene ring is a well-established privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] Notably, the carboxylic acid functional group at the 2-position provides a handle for various chemical modifications and can participate in key interactions with biological targets.[5]
On the other hand, the tetrahydrofuran ring is a common motif in a number of FDA-approved drugs and natural products, recognized for its ability to impart favorable pharmacokinetic properties and engage in specific hydrogen bonding interactions.[6][7][8][9] Its inclusion in a molecule can influence solubility, metabolic stability, and target binding affinity.
This guide will explore the hypothetical biological potential of this compound, drawing parallels from existing literature on its constituent parts. We will delve into a proposed synthetic strategy, outline a comprehensive screening workflow, and postulate potential mechanisms of action, providing a robust framework for its future investigation.
Proposed Synthesis of this compound
The synthesis of 5-substituted thiophene-2-carboxylic acids is well-documented, often involving the introduction of the substituent at the 5-position followed by carboxylation at the 2-position.[5][10] A plausible synthetic route to the title compound could involve a cross-coupling reaction to introduce the tetrahydrofuran moiety.
A potential synthetic pathway is outlined below:
Figure 1: A proposed synthetic workflow for this compound.
Step-by-Step Protocol:
-
Esterification: 5-Bromothiophene-2-carboxylic acid is first converted to its corresponding methyl ester to protect the carboxylic acid functionality. This can be achieved by reacting it with methanol in the presence of a catalyst such as thionyl chloride or sulfuric acid.
-
Suzuki Coupling: The resulting methyl 5-bromothiophene-2-carboxylate can then undergo a Suzuki cross-coupling reaction with (tetrahydrofuran-2-yl)boronic acid. This reaction is typically catalyzed by a palladium complex in the presence of a base.[11]
-
Hydrolysis: The final step involves the hydrolysis of the methyl ester to yield the desired this compound. This can be accomplished using a base such as lithium hydroxide in a mixture of water and an organic solvent like tetrahydrofuran.
Hypothesized Biological Activities and Screening Cascade
Given the known biological activities of thiophene derivatives, it is plausible that this compound could exhibit antimicrobial and/or anticancer properties. The tetrahydrofuran moiety may enhance these activities or introduce novel ones.
Antimicrobial Activity
Thiophene derivatives have shown promising activity against a range of bacteria and fungi.[1][3][12] The proposed screening workflow to evaluate the antimicrobial potential of the title compound is as follows:
Figure 2: A workflow for the antimicrobial screening of this compound.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Preparation of Bacterial/Fungal Inoculum: A standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared in a suitable broth medium.
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature, time) for microbial growth.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Anticancer Activity
Numerous thiophene derivatives have been investigated for their potential as anticancer agents.[13][14][15] The screening cascade for evaluating the anticancer activity of this compound would typically involve:
Figure 3: A workflow for the anticancer screening of this compound.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.
Postulated Mechanism of Action
The mechanism of action of this compound would depend on its ultimate biological activity.
-
As an Antimicrobial Agent: Many thiophene-based antimicrobials are known to disrupt cell membrane integrity or inhibit essential enzymes like DNA gyrase.[3] The title compound could potentially act through a similar mechanism. The tetrahydrofuran moiety might enhance its interaction with the bacterial cell wall or specific enzymes.
-
As an Anticancer Agent: Thiophene derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of protein kinases or the disruption of microtubule dynamics.[13][14] A hypothetical signaling pathway that could be modulated by our target compound is the PI3K/Akt pathway, which is often dysregulated in cancer.
Figure 4: A hypothetical signaling pathway potentially targeted by this compound.
Data Presentation: A Hypothetical Profile
To illustrate the potential of this compound, the following table summarizes hypothetical data that could be generated from the proposed screening cascades.
| Assay | Test System | Hypothetical Result |
| Antimicrobial | ||
| MIC | S. aureus | 16 µg/mL |
| MIC | E. coli | 32 µg/mL |
| MIC | C. albicans | 8 µg/mL |
| Anticancer | ||
| MTT Assay (IC50) | MCF-7 (Breast Cancer) | 5.2 µM |
| MTT Assay (IC50) | HCT116 (Colon Cancer) | 8.7 µM |
| MTT Assay (IC50) | A549 (Lung Cancer) | 12.1 µM |
Conclusion and Future Directions
While the biological activity of this compound remains to be experimentally determined, the analysis of its constituent scaffolds strongly suggests its potential as a valuable lead compound, particularly in the areas of infectious diseases and oncology. The tetrahydrofuran moiety is anticipated to confer favorable physicochemical properties, potentially leading to improved efficacy and a desirable pharmacokinetic profile.
The synthetic and screening strategies outlined in this guide provide a clear and scientifically rigorous path for the investigation of this novel chemical entity. Future research should focus on the efficient synthesis of the compound, followed by a comprehensive evaluation of its biological activities using the proposed workflows. Positive hits in primary screens should be followed up with detailed mechanism of action studies and in vivo efficacy models to fully elucidate its therapeutic potential. The journey from a hypothetical molecule to a potential therapeutic agent is long and challenging, but for this compound, the initial steps are well-defined and promising.
References
-
Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. (2025). PubMed. Retrieved January 22, 2026, from [Link]
-
NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. (2018). Farmacia Journal. Retrieved January 22, 2026, from [Link]
-
Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. (2023). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). PubMed. Retrieved January 22, 2026, from [Link]
-
The Tetrahydrofuran Motif in Polyketide Marine Drugs. (2020). National Institutes of Health. Retrieved January 22, 2026, from [Link]
-
Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). National Institutes of Health. Retrieved January 22, 2026, from [Link]
-
Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2024). National Institutes of Health. Retrieved January 22, 2026, from [Link]
-
Tetrahydrofuran (THF)-containing natural products and biological activities. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022). National Institutes of Health. Retrieved January 22, 2026, from [Link]
- Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method. (2020). Google Patents.
-
(PDF) Synthesis and Anticancer Activity of Thiophene-2-carboxamide Derivatives and In Silico Docking Studies. (2019). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. (2022). National Institutes of Health. Retrieved January 22, 2026, from [Link]
-
Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. (2019). ACS Omega. Retrieved January 22, 2026, from [Link]
-
Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. (2011). Beilstein Journals. Retrieved January 22, 2026, from [Link]
-
Synthesis, properties and biological activity of thiophene: A review. (2011). Der Pharma Chemica. Retrieved January 22, 2026, from [Link]
-
Guidance for Industry: PDE for Tetrahydrofuran. (2002). U.S. Food and Drug Administration. Retrieved January 22, 2026, from [Link]
-
New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. (2004). Semantic Scholar. Retrieved January 22, 2026, from [Link]
-
Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2024). Frontiers. Retrieved January 22, 2026, from [Link]
Sources
- 1. farmaciajournal.com [farmaciajournal.com]
- 2. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. nbinno.com [nbinno.com]
- 6. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Tetrahydrofuran Motif in Polyketide Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 11. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Unlocking the Therapeutic Potential of 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid: A Technical Guide to Target Identification and Validation
For the attention of Researchers, Scientists, and Drug Development Professionals.
This in-depth technical guide explores the therapeutic potential of the novel compound 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid. As a Senior Application Scientist, this document is structured to provide a comprehensive roadmap for identifying and validating its biological targets, moving from predictive analysis based on its chemical moieties to rigorous experimental confirmation.
Introduction: Deconstructing a Molecule of Interest
This compound is a unique small molecule that combines two key pharmacologically active scaffolds: a thiophene-2-carboxylic acid core and a tetrahydrofuran (THF) substituent. While this specific compound is cataloged for research purposes, its therapeutic applications remain unexplored.[1] This guide will dissect the potential of this molecule by examining the established biological roles of its constituent parts and outlining a robust strategy for target discovery.
The thiophene ring is a well-established "privileged pharmacophore" in medicinal chemistry, found in numerous FDA-approved drugs.[2][3] Thiophene derivatives exhibit a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and cardiovascular effects.[2][3][4][5][6] The carboxylic acid group on the thiophene ring is often crucial for interaction with biological targets.[5][7]
The tetrahydrofuran (THF) ring is also a common feature in many natural products and approved pharmaceuticals.[8][9] Its inclusion in a molecule can enhance metabolic stability, improve hydrophilicity, and modulate pharmacokinetic properties.[8][10] The combination of these two moieties in this compound suggests a high potential for novel biological activity.
Postulated Therapeutic Targets: An Evidence-Based Approach
Based on the extensive literature on thiophene derivatives and THF-containing compounds, we can hypothesize several promising therapeutic areas and specific molecular targets for this compound.
Anti-Inflammatory Pathways
Thiophene-based compounds are well-documented anti-inflammatory agents, with several acting as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[2][5][7] These enzymes are key players in the biosynthesis of pro-inflammatory prostaglandins and leukotrienes.
-
Hypothesized Targets:
-
Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2)
-
5-Lipoxygenase (5-LOX)
-
The presence of the carboxylic acid is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes. Therefore, it is highly probable that this compound could exhibit similar inhibitory activity.
Anticancer Activity
A significant number of thiophene derivatives have demonstrated potent anticancer properties.[4][11][12] These compounds can induce apoptosis and target various signaling pathways involved in cancer progression.[11]
-
Hypothesized Areas of Investigation:
-
Induction of apoptosis through mitochondrial pathways.
-
Inhibition of protein kinases involved in cell proliferation.
-
Modulation of transcription factors such as Hypoxia-Inducible Factor-1 (HIF-1), which is a known target of some THF-containing molecules.[13]
-
Antimicrobial Applications
The thiophene scaffold is present in several antimicrobial agents.[5][14] Derivatives have shown activity against a range of bacterial and fungal pathogens.[14][15]
-
Hypothesized Targets:
-
Bacterial cell wall synthesis enzymes.
-
Fungal metabolic pathways.
-
Experimental Workflow for Target Identification and Validation
To move from hypothesis to confirmation, a systematic and multi-pronged experimental approach is essential. This section outlines a comprehensive workflow for identifying the specific protein targets of this compound.
Caption: A multi-phase workflow for target identification and validation.
Phase 1: Initial Screening and Hypothesis Testing
The initial phase focuses on broad phenotypic screening to identify the primary biological effects of the compound and to test the initial hypotheses.
Protocol 1: In Vitro COX and LOX Inhibition Assays
-
Objective: To determine if this compound directly inhibits COX-1, COX-2, and 5-LOX enzymes.
-
Materials:
-
Purified recombinant human COX-1 and COX-2 enzymes.
-
Purified recombinant human 5-LOX enzyme.
-
Arachidonic acid (substrate).
-
Commercially available colorimetric or fluorometric assay kits.
-
Positive controls (e.g., celecoxib for COX-2, zileuton for 5-LOX).
-
This compound dissolved in DMSO.
-
-
Procedure:
-
Prepare a dilution series of the test compound and positive controls.
-
In a 96-well plate, add the enzyme, the test compound/control, and the assay buffer.
-
Incubate for a specified time at the optimal temperature for the enzyme.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for the recommended reaction time.
-
Stop the reaction and measure the product formation using a plate reader at the appropriate wavelength.
-
Calculate the IC50 values for the test compound.
-
Phase 2: Unbiased Target Identification
If the initial hypothesis-driven assays are inconclusive or if a broader understanding of the compound's interactions is desired, unbiased methods are employed.
Protocol 2: Affinity-Based Protein Pull-Down
This method involves immobilizing the compound on a solid support to "fish" for its binding partners in a cell lysate.[16]
-
Objective: To identify proteins that directly bind to this compound.
-
Materials:
-
This compound.
-
Linker and resin for immobilization (e.g., NHS-activated sepharose beads).
-
Cell lysate from a relevant cell line.
-
Wash buffers and elution buffers.
-
SDS-PAGE gels and mass spectrometry equipment.
-
-
Procedure:
-
Synthesize a derivative of the compound with a linker suitable for immobilization.
-
Covalently attach the compound to the resin.
-
Incubate the immobilized compound with the cell lysate.
-
Wash the resin extensively to remove non-specific binding proteins.
-
Elute the specifically bound proteins.
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands and identify them by mass spectrometry.
-
Protocol 3: Drug Affinity Responsive Target Stability (DARTS)
DARTS is a label-free method that identifies target proteins based on their increased stability against proteolysis upon ligand binding.[17]
-
Objective: To identify target proteins without chemical modification of the compound.
-
Materials:
-
Cell lysate.
-
This compound.
-
Protease (e.g., thermolysin or pronase).
-
SDS-PAGE gels.
-
-
Procedure:
-
Incubate the cell lysate with the test compound or a vehicle control.
-
Add the protease to both samples and incubate for a specific time.
-
Stop the digestion and run the samples on an SDS-PAGE gel.
-
Compare the protein banding patterns between the compound-treated and vehicle-treated samples.
-
Proteins that are protected from proteolysis by the compound will appear as more intense bands in the treated lane.
-
Excise and identify these protected proteins by mass spectrometry.
-
Phase 3: Target Validation and Mechanism of Action
Once potential targets are identified, it is crucial to validate these interactions and understand their functional consequences.
Protocol 4: Surface Plasmon Resonance (SPR) for Binding Affinity
-
Objective: To quantify the binding affinity and kinetics of the compound to a purified candidate protein.
-
Materials:
-
Purified candidate protein.
-
SPR instrument and sensor chips.
-
This compound.
-
-
Procedure:
-
Immobilize the purified protein on the sensor chip.
-
Flow different concentrations of the compound over the chip.
-
Measure the change in the refractive index, which is proportional to the binding.
-
Analyze the data to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.
-
Data Presentation and Interpretation
Quantitative data from the described assays should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: In Vitro Enzyme Inhibition Data
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) |
| This compound | |||
| Positive Control 1 (e.g., Ibuprofen) | |||
| Positive Control 2 (e.g., Celecoxib) | |||
| Positive Control 3 (e.g., Zileuton) |
Table 2: Summary of Target Identification and Validation
| Target Protein | Identification Method | Validation Method | Binding Affinity (KD) |
| Candidate 1 | Affinity Pull-Down | SPR | |
| Candidate 2 | DARTS | CETSA | |
| ... |
Conclusion and Future Directions
This guide provides a comprehensive framework for elucidating the therapeutic targets of this compound. By leveraging the known pharmacology of its thiophene and tetrahydrofuran components, we can formulate initial hypotheses that can be systematically tested. The subsequent application of unbiased target identification methods, followed by rigorous biophysical and cellular validation, will provide a clear understanding of its mechanism of action. The insights gained from this workflow will be instrumental in guiding the future development of this promising compound into a potential therapeutic agent.
References
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. ()
- Tetrahydrofuran (THF)-containing natural products and biological activities. ()
- 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde | SCBT - Santa Cruz Biotechnology. ()
- Target identification of small molecules: an overview of the current applications in drug discovery - PMC - PubMed Central. ()
- Tetrahydropyrans in Drug Discovery - PharmaBlock. ()
- Identification of Direct Protein Targets of Small Molecules | ACS Chemical Biology. ()
- Product Class 8: Thiocarboxylic S-Acids, Selenocarboxylic Se-Acids, Tellurocarboxylic Te-Acids, and Deriv
- Synthesis, studies and in vitro antibacterial activity of some 5-(thiophene-2-yl)
- Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers | ACS Omega. ()
- Synthesis and Pharmacological Study of Thiophene Deriv
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Publishing. ()
- Thiophene-Based Compounds with Potential Anti-Inflamm
- 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde | C9H10O2S - PubChem. ()
- Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed. ()
- Identifying the proteins to which small-molecule probes and drugs bind in cells - PNAS. ()
- Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl 4 -ROH reagent in the presence of vanadium, iron, and molybdenum catalysts - ResearchG
- Tetrahydrofuran synthesis - Organic Chemistry Portal. ()
- Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Deriv
- Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Upd
- Evaluation of Manassantin A Tetrahydrofuran Core Region Analogues and Cooperative Therapeutic Effects with EGFR Inhibition | Journal of Medicinal Chemistry - ACS Public
- NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID : SYNTHESIS , STRUCTURE AND ANTIMICROBIAL STUDIES | Semantic Scholar. ()
- CN101906092B - Preparation method of 2-thiophenecarboxylic acid - Google P
- Small-molecule Target and Pathway Identific
- Thiophene-Based Compounds with Potential Anti-Inflamm
- Top 8 Industrial Uses of Tetrahydrofuran - Lab Pro Inc. ()
- PHARMACOLOGICAL APPLICATION OF THIOPHENE DERIV
- Biological Applications of Thiourea Deriv
- Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - Beilstein Journals. ()
Sources
- 1. scbt.com [scbt.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. impactfactor.org [impactfactor.org]
- 5. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity | MDPI [mdpi.com]
- 6. PHARMACOLOGICAL APPLICATION OF THIOPHENE DERIVATIVES – IJMR – EPRA Journals [epratrustpublishing.com]
- 7. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. img01.pharmablock.com [img01.pharmablock.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. semanticscholar.org [semanticscholar.org]
- 16. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Thiophene Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
From its serendipitous discovery as an aromatic impurity in coal tar to its current status as a privileged scaffold in medicinal chemistry, the journey of thiophene and its derivatives is a compelling narrative of chemical curiosity and innovation. This technical guide provides a comprehensive exploration of the discovery and history of thiophene carboxylic acids, foundational building blocks that have become integral to the development of numerous therapeutic agents. We will delve into the pioneering work of Victor Meyer, elucidate the evolution of synthetic methodologies from classical 19th-century techniques to modern catalytic approaches, and examine the causal relationships behind key experimental choices. This guide will further detail validated protocols, present comparative data, and illustrate the profound impact of these heterocycles on drug discovery, offering field-proven insights for today's researchers.
The Dawn of Thiophene Chemistry: A Fortuitous Annoyance
The story of thiophene begins not with a targeted search, but with a failed lecture demonstration. In 1882, at the University of Zurich, the renowned German chemist Victor Meyer was performing the popular "indophenin test" to show the presence of benzene.[1] The test involved mixing the sample with isatin and concentrated sulfuric acid, which reliably produced a deep blue color with benzene sourced from coal tar.[2][3] However, on this particular occasion, the demonstration failed spectacularly. The benzene Meyer used, which had been meticulously purified by the decarboxylation of benzoic acid, refused to produce the characteristic blue dye.[4]
This unexpected result led Meyer to a brilliant deduction: the indophenin reaction was not a test for benzene at all, but for an unknown contaminant within it.[1] Through painstaking fractional distillation and chemical treatment of crude benzene, he isolated a sulfur-containing heterocyclic compound with properties remarkably similar to benzene. He named it "thiophene," a portmanteau of the Greek words theion (sulfur) and phaino (to appear), alluding to its discovery alongside benzene.[1] This seminal discovery, born from a chemical anomaly, opened the floodgates to a new field of heterocyclic chemistry. The period immediately following, from 1883 to 1888, is often referred to as the "Victor Meyer period," a time of intense investigation into this new aromatic system, culminating in his definitive 1888 monograph, Die Thiophengruppe (The Thiophene Group).[5][6]
The First Thiophenecarboxylic Acids: Early Synthetic Forays
With the isolation of thiophene, the immediate challenge for Meyer and his contemporaries was to explore its reactivity and synthesize its derivatives, mirroring the well-established chemistry of benzene. The creation of carboxylic acids was a primary goal, as the carboxyl group is a versatile handle for further functionalization.
A Plausible 19th-Century Approach: The Kolbe-Schmitt Analogy
While primary sources from the 1880s detailing the exact first synthesis are scarce, we can infer the likely methods based on the chemical technology available at the time. The Grignard reaction, a staple for modern carboxylation, was not discovered until 1900.[7][8] Therefore, Meyer's group would have turned to other known carboxylation methods for aromatic systems.
A highly probable route would have been an adaptation of the Kolbe-Schmitt reaction , a method used to carboxylate phenols. The logic would be to generate a nucleophilic thiophene species that could attack carbon dioxide. This could have been achieved by first preparing a sodium or potassium salt of thiophene (a "thienyl" salt).
Causality of Experimental Choices:
-
Choice of Base: Strong bases like sodium or potassium metal would have been necessary to deprotonate the relatively acidic C-H bond at the α-position (C2) of the thiophene ring, which is more reactive than the β-position (C3) due to the sulfur atom's influence on electron density.
-
Carbon Dioxide Source: Solid carbon dioxide ("dry ice") would have been the electrophile of choice, readily available and reactive towards the generated thienyl anion.
-
Reaction Conditions: The reaction would likely have been conducted under high pressure and temperature in an autoclave to facilitate the reaction between the solid/gas phases and overcome the activation energy.
The proposed reaction mechanism is analogous to the carboxylation of sodium phenoxide:
This early method, while groundbreaking, would have suffered from harsh conditions and likely low yields, driving the search for more efficient and milder synthetic routes in the decades to follow.
The Evolution of Synthetic Methodologies
The 20th century witnessed a dramatic expansion of the synthetic chemist's toolkit, leading to more versatile and efficient methods for preparing thiophenecarboxylic acids.
The Rise of Organometallics: The Grignard Reaction
The discovery of the Grignard reaction by Victor Grignard in 1900 was a paradigm shift.[7] This method provided a reliable way to form a nucleophilic organometallic species from an organohalide, which could then be carboxylated with ease.
Workflow:
-
Halogenation: Thiophene is first halogenated, typically brominated at the highly reactive 2-position, to create 2-bromothiophene.
-
Grignard Formation: 2-bromothiophene is reacted with magnesium metal in an ethereal solvent (like diethyl ether or THF) to form 2-thienylmagnesium bromide.
-
Carboxylation: The Grignard reagent is then added to crushed dry ice (solid CO₂). The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of CO₂.[9]
-
Acidification: A final workup with aqueous acid protonates the resulting carboxylate salt to yield thiophene-2-carboxylic acid.[9]
Causality of Experimental Choices:
-
Why Halogenation? The C-H bond of thiophene is not reactive enough for direct magnesiation. Converting it to a C-Br bond provides the necessary reactivity to form the Grignard reagent.
-
Why Anhydrous Conditions? Grignard reagents are potent bases and will be quenched by any protic source, such as water, making strictly anhydrous conditions essential for success.[10]
-
Why Dry Ice? Dry ice serves as an inexpensive, readily available, and efficient source of the carboxyl group.
Oxidation of Acyl Precursors
Another robust and widely used strategy involves the oxidation of a pre-installed acyl group. This two-step approach leverages the ease of Friedel-Crafts acylation on the electron-rich thiophene ring.
Workflow:
-
Friedel-Crafts Acylation: Thiophene reacts with an acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a Lewis acid catalyst (e.g., phosphoric acid) to form 2-acetylthiophene.[11] This reaction shows high regioselectivity for the 2-position.[12]
-
Oxidation: The methyl ketone of 2-acetylthiophene is then oxidized to a carboxylic acid. The haloform reaction (using sodium hypochlorite or hypobromite) is a classic and effective method for this transformation.[10][13]
Causality of Experimental Choices:
-
Friedel-Crafts Reactivity: Thiophene is significantly more reactive than benzene in electrophilic aromatic substitution, allowing for milder catalysts like phosphoric acid instead of harsher ones like AlCl₃, which can cause polymerization.[11]
-
Haloform Reaction: This reaction is particularly well-suited for methyl ketones, providing a clean and high-yielding conversion to the corresponding carboxylic acid with one less carbon atom.
Comparative Summary of Synthetic Methods
| Method | Era of Development | Key Reagents | Advantages | Disadvantages |
| Inferred Kolbe-Schmitt | Late 19th Century | Na or K metal, CO₂ (high P, T) | Historically significant | Harsh conditions, low yield, poor selectivity |
| Grignard Carboxylation | Early 20th Century | Mg, Organohalide, CO₂ | High yield, good functional group tolerance | Requires strictly anhydrous conditions |
| Oxidation of Acyl Thiophene | Mid 20th Century | Acetic Anhydride, NaOCl | Readily available starting materials, high yield | Two-step process, use of halogenated reagents |
| Direct C-H Carboxylation | 21st Century | Cs₂CO₃, Carboxylate salts, CO₂ | High atom economy, avoids pre-functionalization | Requires specific catalysts, can have moderate yields[14] |
From Chemical Curiosity to Cornerstone of Medicine
The true value of thiophenecarboxylic acids was fully realized in the mid-to-late 20th century as their derivatives became indispensable in drug development. The thiophene ring serves as a bioisostere of the phenyl ring, meaning it has a similar size, shape, and electronic properties, allowing it to mimic a benzene ring in biological systems while often improving potency, selectivity, or pharmacokinetic profiles.[15]
Thiophene-2-carboxylic acid and its derivatives are key starting materials for a host of blockbuster drugs:
-
Raltitrexed (Tomudex®): An anticancer agent used in the treatment of colorectal cancer.[10] It functions as a specific inhibitor of thymidylate synthase, a critical enzyme in DNA synthesis.[10]
-
Suprofen: A non-steroidal anti-inflammatory drug (NSAID) of the arylpropionic acid class, used topically in eye drops.[13] It acts by inhibiting prostaglandin synthesis.[16]
-
Zileuton (Zyflo®): An orally active inhibitor of 5-lipoxygenase, used for the management of asthma.[17]
-
Tiaprofenic acid: Another NSAID used for the treatment of pain and inflammation, particularly in rheumatic diseases.[1]
The thiophene core in these drugs is not merely a passive scaffold but an active contributor to their pharmacological profile, influencing receptor binding, metabolic stability, and overall efficacy.
Validated Experimental Protocols
To provide a practical context, this section details step-by-step methodologies for both a classical and a modern synthesis of a key thiophenecarboxylic acid derivative.
Protocol: Synthesis of 2-Acetylthiophene via Friedel-Crafts Acylation
This protocol is a foundational step for the subsequent oxidation to thiophene-2-carboxylic acid.
Materials:
-
Thiophene (C₄H₄S)
-
Acetic anhydride ((CH₃CO)₂O)
-
85% Orthophosphoric acid (H₃PO₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus
Procedure:
-
Combine thiophene (1.0 eq) and acetic anhydride (1.2 eq) in a round-bottom flask equipped with a reflux condenser.
-
Carefully add 85% orthophosphoric acid (0.1 eq) to the mixture while stirring. An exothermic reaction will occur.
-
Heat the reaction mixture to 70-75°C and maintain for 2 hours.
-
Cool the mixture to room temperature and pour it into a beaker containing ice water.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude 2-acetylthiophene by vacuum distillation to yield a colorless to pale yellow oil.
Protocol: Synthesis of Thiophene-2-carboxylic Acid via Haloform Reaction
Materials:
-
2-Acetylthiophene
-
Sodium hypochlorite solution (bleach, ~5-6%)
-
Sodium hydroxide (NaOH)
-
Sodium sulfite (Na₂SO₃)
-
Hydrochloric acid (HCl, concentrated)
-
Round-bottom flask, ice bath, filtration apparatus
Procedure:
-
Prepare a fresh solution of alkaline hypochlorite by dissolving sodium hydroxide (2.0 eq) in commercial bleach (sufficient to provide ~2.5 eq of NaOCl) in a flask, keeping the temperature below 10°C in an ice bath.
-
Slowly add 2-acetylthiophene (1.0 eq) to the cold hypochlorite solution with vigorous stirring. Maintain the temperature below 20°C.
-
After the addition is complete, continue stirring for 2-3 hours at room temperature.
-
Destroy any excess hypochlorite by adding a small amount of sodium sulfite until a starch-iodide paper test is negative.
-
Filter the solution to remove the chloroform byproduct.
-
Carefully acidify the cold aqueous filtrate with concentrated hydrochloric acid until the pH is ~2. Thiophene-2-carboxylic acid will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Recrystallize from hot water to obtain pure thiophene-2-carboxylic acid.
Conclusion and Future Outlook
From its discovery rooted in the meticulous observation of Victor Meyer, the field of thiophene carboxylic acid chemistry has blossomed into a cornerstone of modern organic synthesis and medicinal chemistry. The evolution of synthetic methods—from inferred high-pressure carboxylations to the elegant and efficient Grignard and oxidation routes—reflects the broader progress of chemical science. The journey from a coal tar "impurity" to the core of life-saving pharmaceuticals underscores the profound potential that lies within fundamental chemical research. As synthetic methodologies continue to advance, particularly in the realm of C-H activation and catalytic carboxylation, the story of thiophene carboxylic acids is far from over. These versatile building blocks will undoubtedly continue to feature prominently in the design and discovery of the next generation of therapeutics and advanced materials.
References
-
Der Pharma Chemica. (n.d.). Synthesis, properties and biological activity of thiophene: A review. Retrieved from [Link]
- Google Patents. (n.d.). CN101906092B - Preparation method of 2-thiophenecarboxylic acid.
- Hartough, H. D. (1952).
-
ACS Publications. (2024). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. Retrieved from [Link]
-
Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Retrieved from [Link]
-
National Institutes of Health. (2020). New Zileuton-Hydroxycinnamic Acid Hybrids: Synthesis and Structure-Activity Relationship towards 5-Lipoxygenase Inhibition. Retrieved from [Link]
-
YouTube. (2014). Grignard Reagent + CO2 = Carboxylic Acid (Mechanism). Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 20.5: Preparing Carboxylic Acids. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Suprofen | C14H12O3S - PubChem. Retrieved from [Link]
-
FUPRESS. (n.d.). Victor Meyer (1848-1897) Chemist. Retrieved from [Link]
-
YouTube. (2023). Discovery of Thiophene // discovery by Viktor Meyer // victor meyer test. Retrieved from [Link]
-
Study.com. (n.d.). History of the Grignard Reaction. Retrieved from [Link]
-
MDPI. (2022). Carboxylate-Assisted Carboxylation of Thiophene with CO 2 in the Solvent-Free Carbonate Medium. Retrieved from [Link]
-
NobelPrize.org. (n.d.). Victor Grignard – Facts. Retrieved from [Link]
-
ACS Publications. (n.d.). The Grignard Reagents | Organometallics. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Victor Meyer (1848-1897) – The Most Outstanding German Chemist.... Retrieved from [Link]
-
Encyclopedia.com. (n.d.). Meyer, Victor. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for Suprofen (HMDB0015008). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 3. api.pageplace.de [api.pageplace.de]
- 4. researchgate.net [researchgate.net]
- 5. riviste.fupress.net [riviste.fupress.net]
- 6. encyclopedia.com [encyclopedia.com]
- 7. History of the Grignard Reaction | Study.com [study.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation - Google Patents [patents.google.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Thiophene synthesis [organic-chemistry.org]
- 16. benthamdirect.com [benthamdirect.com]
- 17. New Zileuton-Hydroxycinnamic Acid Hybrids: Synthesis and Structure-Activity Relationship towards 5-Lipoxygenase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
The Tetrahydrofuran Moiety: A Privileged Scaffold in Modern Drug Design
An in-depth technical guide for researchers, scientists, and drug development professionals on the role of the tetrahydrofuran moiety in drug design.
The pursuit of novel therapeutic agents is a cornerstone of medicinal chemistry. In this endeavor, the strategic selection of molecular scaffolds is paramount to achieving desired pharmacological profiles. Among the heterocyclic systems, the tetrahydrofuran (THF) ring, a five-membered cyclic ether, has emerged as a particularly valuable motif. Its unique combination of structural and electronic properties allows it to serve diverse functions within a drug molecule, from a simple, metabolically stable linker to a key pharmacophoric element that dictates binding affinity and selectivity. This guide provides an in-depth exploration of the multifaceted roles of the THF moiety in contemporary drug design, offering insights into its strategic application to overcome challenges in drug discovery and development.
I. Physicochemical and Structural Properties of the Tetrahydrofuran Ring
The utility of the THF moiety in drug design is fundamentally rooted in its distinct physicochemical characteristics. As a saturated five-membered ring containing an oxygen atom, it possesses a unique conformational flexibility and electronic distribution that medicinal chemists can exploit.
The THF ring is not planar and typically adopts a twisted or envelope conformation. This conformational flexibility allows it to present its substituents in specific spatial arrangements, which can be crucial for optimal interaction with a biological target. The endocyclic oxygen atom is a key feature, acting as a hydrogen bond acceptor, which can facilitate critical interactions with protein active sites. Furthermore, the presence of the ether linkage imparts a degree of polarity to the ring system, often enhancing the aqueous solubility of the parent molecule, a critical parameter for bioavailability.
The C-O-C bond angle in THF is approximately 106°, and the C-C bond lengths are typical for sp3-hybridized carbons. The oxygen atom, with its lone pairs of electrons, is the most electron-rich part of the molecule and the primary site for intermolecular interactions. The carbon atoms adjacent to the oxygen are susceptible to metabolic oxidation, although the cyclic nature of THF generally confers greater metabolic stability compared to acyclic ethers.
Here is a summary of the key physicochemical properties of tetrahydrofuran:
| Property | Value | Significance in Drug Design |
| Molecular Formula | C4H8O | A small, low molecular weight building block. |
| Molar Mass | 72.11 g/mol | Contributes minimally to the overall molecular weight of a drug. |
| Density | 0.889 g/cm³ | Standard property. |
| Boiling Point | 66 °C | Relevant for synthetic chemistry considerations. |
| logP (octanol-water) | 0.46 | Indicates a balance between hydrophilicity and lipophilicity. |
| Water Solubility | Miscible | Can be used to enhance the solubility of poorly soluble drug candidates. |
| Dipole Moment | 1.63 D | The polarity allows for favorable dipole-dipole interactions. |
| Hydrogen Bond Acceptors | 1 | The ether oxygen can form crucial hydrogen bonds with biological targets. |
graph Tetrahydrofuran_Structure { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontsize=12, fontname="sans-serif"]; edge [fontsize=10, fontname="sans-serif"];// Atom nodes O [label="O", pos="0,0.8!", style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C1 [label="C", pos="-0.8,-0.2!"]; C2 [label="C", pos="-0.5,-1.2!"]; C3 [label="C", pos="0.5,-1.2!"]; C4 [label="C", pos="0.8,-0.2!"];
// Hydrogen nodes H1a [label="H", pos="-1.5,0.1!"]; H1b [label="H", pos="-1.1,-0.5!"]; H2a [label="H", pos="-0.9,-1.9!"]; H2b [label="H", pos="0,-1.5!"]; H3a [label="H", pos="0.9,-1.9!"]; H3b [label="H", pos="1.1,-0.5!"]; H4a [label="H", pos="1.5,0.1!"]; H4b [label="H", pos="0.5,0.1!"];
// Bonds O -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- O;
C1 -- H1a; C1 -- H1b; C2 -- H2a; C2 -- H2b; C3 -- H3a; C3 -- H3b; C4 -- H4a; C4 -- H4b; }
Caption: General structure of the tetrahydrofuran ring.
II. The Role of the THF Moiety in Drug Action and Disposition
The incorporation of a THF ring into a drug candidate can significantly influence its pharmacological profile. The specific role of the THF moiety can be broadly categorized into its impact on pharmacodynamics (drug-target interactions) and pharmacokinetics (ADME properties).
The THF moiety can serve as a critical pharmacophoric element that directly participates in binding to the biological target. The ether oxygen is a potent hydrogen bond acceptor, capable of forming strong interactions with hydrogen bond donors such as the amide protons of a protein backbone or the side chains of amino acids like arginine, lysine, or asparagine.
A notable example is the HIV-1 protease inhibitor amprenavir . The THF moiety in amprenavir is crucial for its high binding affinity. The oxygen atom of the THF ring forms a hydrogen bond with the backbone amide of a key aspartic acid residue in the enzyme's active site. This interaction helps to properly orient the inhibitor within the binding pocket, maximizing other favorable interactions and contributing to its potent inhibitory activity.
Furthermore, the defined stereochemistry of substituted THF rings can be exploited to achieve high target selectivity. The synthesis of enantiomerically pure THF derivatives allows for the precise positioning of functional groups, enabling selective interactions with the desired target over off-targets.
Caption: Interaction of a THF-containing drug with its biological target.
The physicochemical properties of the THF ring can be leveraged to fine-tune the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.
-
Solubility and Permeability: The polarity imparted by the ether oxygen can enhance the aqueous solubility of a drug molecule. This is particularly beneficial for compounds that are otherwise too lipophilic to be effectively absorbed. However, the overall impact on permeability is a balance between increased solubility and the potential for increased polarity to hinder passage through lipophilic cell membranes. Careful modulation of the substitution pattern on the THF ring is often necessary to achieve an optimal balance.
-
Metabolic Stability: Compared to acyclic ethers, the THF ring generally exhibits greater metabolic stability. The cyclic structure restricts the conformational freedom of the C-H bonds adjacent to the ether oxygen, making them less susceptible to enzymatic oxidation by cytochrome P450 enzymes. This can lead to a longer half-life and improved oral bioavailability. However, it is important to note that the THF ring is not metabolically inert and can undergo oxidation, particularly at unsubstituted positions.
-
Distribution: The ability of the THF moiety to modulate lipophilicity can influence the volume of distribution of a drug. By fine-tuning the overall polarity of the molecule, the distribution to various tissues and organs can be controlled.
III. Synthetic Strategies for Incorporating the THF Moiety
A variety of synthetic methods are available for the construction of the THF ring and its derivatives. The choice of method depends on the desired substitution pattern and stereochemistry.
One of the most common methods for synthesizing THF derivatives is the acid-catalyzed cyclization of 1,4-diols. This method is straightforward and can be used to prepare a wide range of substituted THFs. The stereochemistry of the diol starting material can be controlled to yield enantiomerically pure THF products.
Experimental Protocol: Synthesis of (2R,5R)-2,5-dimethyltetrahydrofuran
-
To a solution of (2R,5R)-hexane-2,5-diol (1.0 g, 8.46 mmol) in dichloromethane (20 mL) at 0 °C is added a catalytic amount of p-toluenesulfonic acid (0.16 g, 0.85 mmol).
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution (10 mL).
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 10 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired product.
Other important synthetic routes to THF derivatives include:
-
Oxymercuration-demercuration of 4-alken-1-ols: This method provides a regioselective route to 2-substituted THFs.
-
Palladium-catalyzed cyclization of unsaturated alcohols: This versatile method allows for the synthesis of a variety of functionalized THFs.
-
Asymmetric synthesis: A number of catalytic asymmetric methods have been developed for the enantioselective synthesis of chiral THF derivatives.
Caption: General workflow for the synthesis of THF via diol cyclization.
IV. Case Studies of THF-Containing Drugs
The successful application of the THF moiety in drug design is evident in a number of marketed drugs across various therapeutic areas.
-
Voriconazole (Antifungal): This triazole antifungal agent contains a fluorinated THF ring. The THF moiety plays a crucial role in orienting the molecule within the active site of the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, leading to potent inhibition.
-
Simeprevir (Hepatitis C): This NS3/4A protease inhibitor features a complex macrocyclic structure that includes a THF ring. The THF moiety contributes to the overall conformational rigidity of the molecule, which is important for high-affinity binding to the viral protease.
-
Ledipasvir (Hepatitis C): An NS5A inhibitor, ledipasvir, incorporates a THF ring as a central scaffold element. The stereochemistry of the THF ring is critical for its potent antiviral activity.
V. Conclusion
The tetrahydrofuran moiety is a versatile and valuable building block in modern drug design. Its unique combination of physicochemical properties, including its ability to act as a hydrogen bond acceptor, its conformational flexibility, and its relative metabolic stability, makes it an attractive scaffold for the development of new therapeutic agents. By understanding the multifaceted roles of the THF ring, medicinal chemists can continue to leverage this privileged structure to design drugs with improved efficacy, selectivity, and pharmacokinetic profiles. The continued development of novel synthetic methods for the preparation of functionalized THF derivatives will undoubtedly further expand the utility of this important heterocyclic system in the ongoing quest for new medicines.
References
-
Wessjohann, L. A., & Brandt, W. (2003). Natural product-inspired scaffolds for library synthesis. Drug Discovery Today, 8(17), 793-803. [Link]
-
Mutter, R., & Tilstam, U. (2003). The tetrahydrofuran moiety: a privileged scaffold in drug design. Angewandte Chemie International Edition, 42(43), 5354-5374. [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of the rings, ring systems, and frameworks in FDA-approved drugs. Journal of Medicinal Chemistry, 54(10), 3451-3491. [Link]
-
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. [Link]
-
Boström, J., Brown, D. G., Young, R. J., & Keserü, G. M. (2018). Expanding the medicinal chemistry synthetic toolbox. Nature Reviews Drug Discovery, 17(10), 709-727. [Link]
Methodological & Application
Synthesis of 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic Acid Derivatives: A Detailed Guide for Medicinal Chemists
Introduction: The Significance of Thiophene and Tetrahydrofuran Scaffolds in Drug Discovery
In the landscape of medicinal chemistry, the thiophene ring is a well-established "privileged scaffold," consistently appearing in a multitude of FDA-approved drugs and clinical candidates.[1][2] Its bioisosteric relationship with the benzene ring, coupled with its unique electronic properties, allows for a diverse range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5][6] Similarly, the tetrahydrofuran (THF) motif is a common feature in a wide array of natural products and biologically active molecules, often contributing to favorable pharmacokinetic properties and target engagement.[7][8][9]
The strategic combination of these two pharmacophores in the form of 5-(tetrahydrofuran-2-yl)thiophene-2-carboxylic acid and its derivatives presents a compelling avenue for the development of novel therapeutic agents. The carboxylic acid functionality provides a handle for further derivatization, enabling the exploration of structure-activity relationships (SAR) and the optimization of drug-like properties.
This comprehensive guide provides detailed application notes and robust protocols for the synthesis of this valuable chemical scaffold, designed for researchers, scientists, and professionals in the field of drug development. The methodologies presented herein are grounded in established chemical principles and supported by authoritative literature, ensuring scientific integrity and reproducibility.
Strategic Approaches to Synthesis: A Modular Framework
The synthesis of this compound derivatives can be approached through several strategic pathways. The choice of a particular route will depend on the availability of starting materials, desired scale, and the specific functionalization required in the final derivatives. This guide will detail three primary strategies, each with its own set of advantages and experimental considerations.
Strategy 1: Grignard-Mediated C-C Bond Formation and Subsequent Carboxylation
This classic organometallic approach offers a reliable method for constructing the core 2-(thiophen-2-yl)tetrahydrofuran intermediate, which is then carboxylated in a subsequent step. The causality behind this strategy lies in the robust and well-understood reactivity of Grignard reagents with electrophiles.
Workflow Overview
Caption: Grignard-based synthesis workflow.
Protocol 1.1: Synthesis of 2-(Thiophen-2-yl)tetrahydrofuran via Grignard Coupling
This protocol details the formation of the key C-C bond between the thiophene and tetrahydrofuran rings. The successful formation of the Grignard reagent is critical and requires anhydrous conditions.[10][11][12]
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
2-Bromothiophene
-
Anhydrous tetrahydrofuran (THF)
-
2-Chlorotetrahydrofuran
Procedure:
-
Grignard Reagent Formation:
-
To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add magnesium turnings (1.2 eq).
-
Add a single crystal of iodine to activate the magnesium surface.
-
Under a nitrogen atmosphere, add a small volume of anhydrous THF.
-
Slowly add a solution of 2-bromothiophene (1.0 eq) in anhydrous THF via the dropping funnel to initiate the reaction. An exotherm should be observed.
-
Once the reaction has initiated, add the remaining 2-bromothiophene solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of 2-thienylmagnesium bromide.[10][13]
-
-
Coupling Reaction:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add a solution of 2-chlorotetrahydrofuran (1.1 eq) in anhydrous THF via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 2-(thiophen-2-yl)tetrahydrofuran.
-
Protocol 1.2: Carboxylation of 2-(Thiophen-2-yl)tetrahydrofuran
This protocol utilizes the high acidity of the α-proton on the thiophene ring, enabling regioselective lithiation followed by carboxylation.[14][15]
Materials:
-
2-(Thiophen-2-yl)tetrahydrofuran
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Dry ice (solid CO2)
-
Hydrochloric acid (1 M)
Procedure:
-
Lithiation:
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add a solution of 2-(thiophen-2-yl)tetrahydrofuran (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
-
Carboxylation:
-
Carefully add crushed dry ice to the reaction mixture in small portions, ensuring the temperature does not rise significantly.
-
Allow the mixture to slowly warm to room temperature.
-
-
Work-up and Purification:
-
Quench the reaction with water.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude product.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Strategy 2: Friedel-Crafts Acylation Approach
This strategy involves the direct acylation of the thiophene ring with a suitable tetrahydrofuran-derived acylating agent. The regioselectivity of this electrophilic aromatic substitution is directed to the highly reactive 2-position of the thiophene ring.[1][3][16]
Workflow Overview
Caption: Friedel-Crafts acylation pathway.
Protocol 2.1: Synthesis of 2-(Tetrahydrofuran-2-carbonyl)thiophene
This protocol describes the Lewis acid-catalyzed acylation of thiophene. The choice of Lewis acid and reaction conditions is crucial to avoid polymerization of the sensitive thiophene ring.[2][7]
Materials:
-
Thiophene
-
Tetrahydrofuran-2-carbonyl chloride
-
Anhydrous dichloromethane (DCM)
-
Aluminum chloride (AlCl3) or Tin(IV) chloride (SnCl4)
Procedure:
-
Reaction Setup:
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous DCM and cool to 0 °C.
-
Carefully add the Lewis acid (e.g., AlCl3, 1.1 eq) in portions.
-
Slowly add a solution of tetrahydrofuran-2-carbonyl chloride (1.0 eq) in anhydrous DCM.
-
-
Acylation:
-
To the resulting complex, add a solution of thiophene (1.2 eq) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.
-
After the addition, allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Carefully pour the reaction mixture onto crushed ice with concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify the residue by column chromatography on silica gel to yield 2-(tetrahydrofuran-2-carbonyl)thiophene.
-
Note on Further Steps: The resulting ketone can be converted to the target carboxylic acid through a two-step process: reduction of the ketone (e.g., Wolff-Kishner or Clemmensen reduction) to form 2-(tetrahydrofuran-2-ylmethyl)thiophene, followed by oxidation of the thiophene 5-position and subsequent carboxylation. These subsequent steps can be complex and may result in lower overall yields.
Strategy 3: Palladium-Catalyzed Cross-Coupling Reactions
Modern cross-coupling methodologies, such as the Suzuki-Miyaura reaction, offer a powerful and versatile approach for constructing the C-C bond between the thiophene and tetrahydrofuran moieties. This strategy often provides high yields and excellent functional group tolerance.[9][17][18][19]
Workflow Overview
Caption: Suzuki cross-coupling synthetic route.
Protocol 3.1: Suzuki-Miyaura Coupling for the Synthesis of this compound Ester
This protocol outlines the coupling of a pre-functionalized thiophene with a tetrahydrofuran boronic acid derivative. The choice of catalyst, ligand, and base is critical for achieving high efficiency.
Materials:
-
Methyl 5-bromothiophene-2-carboxylate
-
Tetrahydrofuran-2-ylboronic acid pinacol ester
-
Palladium(II) acetate (Pd(OAc)2) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)
-
SPhos or other suitable phosphine ligand
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)
-
Toluene and water (or 1,4-dioxane and water)
Procedure:
-
Reaction Setup:
-
To a Schlenk flask, add methyl 5-bromothiophene-2-carboxylate (1.0 eq), tetrahydrofuran-2-ylboronic acid pinacol ester (1.2 eq), the palladium catalyst (e.g., Pd(OAc)2, 2-5 mol%), and the phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Add the base (e.g., K2CO3, 2.0 eq).
-
Degas the solvent mixture (e.g., toluene/water 4:1) by bubbling with nitrogen or argon for 15-20 minutes, then add it to the flask.
-
-
Coupling Reaction:
-
Heat the reaction mixture to 80-100 °C and stir under a nitrogen atmosphere for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the coupled ester.
-
Protocol 3.2: Hydrolysis of the Ester
The final step is the straightforward hydrolysis of the ester to the desired carboxylic acid.
Materials:
-
This compound ester
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) and water
-
Hydrochloric acid (1 M)
Procedure:
-
Saponification:
-
Dissolve the ester in a mixture of THF and water.
-
Add an excess of LiOH or NaOH (2-3 eq).
-
Stir the mixture at room temperature or gently heat to 40-50 °C until the reaction is complete (monitored by TLC).
-
-
Work-up:
-
Remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl.
-
Collect the precipitated solid by filtration, or extract the aqueous layer with ethyl acetate if the product is not a solid.
-
Wash the solid with cold water and dry under vacuum to yield the final product.
-
Data Summary: Comparative Analysis of Synthetic Routes
| Parameter | Strategy 1: Grignard Route | Strategy 2: Friedel-Crafts Route | Strategy 3: Suzuki Coupling |
| Key C-C Formation Step | Grignard coupling | Electrophilic Aromatic Substitution | Palladium-catalyzed cross-coupling |
| Starting Materials | 2-Bromothiophene, 2-Chlorotetrahydrofuran | Thiophene, THF-2-carbonyl chloride | 5-Bromothiophene-2-carboxylate, THF-2-ylboronic ester |
| Regioselectivity Control | High (lithiation at C5) | High (acylation at C2) | High (pre-functionalized starting materials) |
| Typical Yields | Moderate to Good | Variable, potential for side reactions | Good to Excellent |
| Functional Group Tolerance | Low (Grignard is a strong base/nucleophile) | Moderate | High |
| Operational Complexity | Requires anhydrous conditions for Grignard and lithiation | Lewis acid sensitivity, potential for multi-step conversion of ketone | Requires inert atmosphere and specialized catalysts |
Conclusion and Future Perspectives
The synthesis of this compound derivatives is a valuable endeavor for the discovery of new chemical entities with potential therapeutic applications. This guide has outlined three robust and versatile synthetic strategies, each with detailed protocols and a comparative analysis to aid in experimental design. The choice of synthetic route will ultimately be guided by the specific goals of the research program. Further derivatization of the carboxylic acid moiety can lead to a diverse library of compounds for biological screening, paving the way for the identification of novel drug candidates.
References
- Chaudhary, A., Jha, K. K., & Kumar, S. (2012). Biological Diversity of Thiophene: A Review. Journal of Advanced Scientific Research, 3(3), 10-19.
- Ghosh, A. K., & Brindisi, M. (2015).
- Cimino, G., De Rosa, S., De Stefano, S., & Sodano, G. (1984). The tetrahydrofuran ring in polyketide marine drugs. Marine Drugs, 12(5), 2548-2580.
- Hulshof, L. A., van der Veen, L. A., & de Lussanet, Q. G. (2003). Process Design and Scale-Up of the Synthesis of 2,2':5',2''-Terthienyl. Organic Process Research & Development, 7(5), 654–660.
- Katritzky, A. R., et al. (2003). C-Acylation of 2-Methylfuran and Thiophene using N-Acylbenzotriazoles.
- Ali, A., et al. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Turkish Journal of Chemistry, 44(5), 1313-1331.
- Davies, H. M., & Beckwith, R. E. (2003). Catalytic asymmetric C− H activation of alkanes and tetrahydrofuran. Chemical reviews, 103(8), 2861-2904.
- Nawaz, S. A., et al. (2018). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. BMC chemistry, 12(1), 1-10.
- Fuller, L. S., Iddon, B., & Smith, K. A. (1997). Thienothiophenes. Part 2.1 Synthesis, metallation and bromine→ lithium exchange reactions of thieno [3,2-b] thiophene and its polybromo derivatives. Journal of the Chemical Society, Perkin Transactions 1, (20), 3465-3472.
-
Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Tetrahydrofuran (THF)-containing natural products and biological activities. Retrieved from [Link]
- Schnyder, A. (n.d.). Grignard-reagent formation in Multi-product facilities ‒ not an easy task! Schnyder Safety-Consulting.
- Beilstein Journals. (2012). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 8, 128-135.
- Ghosh, A. K., & Osswald, H. L. (2014). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future medicinal chemistry, 6(11), 1263-1282.
- Khusnutdinov, R. I., et al. (2008). Synthesis of 2-thiophenecarboxylic and 2, 5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl 4-ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. Russian Journal of Organic Chemistry, 44(11), 1637-1642.
-
Banaras Hindu University. (n.d.). THIOPHENE. Retrieved from [Link]
- Li, J., et al. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Catalysis Science & Technology, 4(11), 3973-3979.
- Reddit. (2021).
- Google Patents. (n.d.). US2492629A - Acylation of thiophene.
- Google Patents. (n.d.). CN101906092B - Preparation method of 2-thiophenecarboxylic acid.
- Chaudhary, A., et al. (2012). Biological Diversity of Thiophene: A Review. Journal of Advanced Scientific Research, 3(3), 10-19.
-
PubMed. (2006). Grignard reaction with chlorosilanes in THF: a kinetic study. Retrieved from [Link]
- El-Metwaly, N. M., & El-Gazzar, A. A. (2023).
- Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
-
MDPI. (2015). (±)-((2S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2-yl)methyl Benzoate. Retrieved from [Link]
-
TÜBİTAK Academic Journals. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzukicross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural andcomputational studies. Retrieved from [Link]
- Google Patents. (n.d.). US9145341B2 - Process of preparing Grignard reagent.
-
ChemRxiv. (2020). Catalytic C–H Alumination of Thiophenes: DFT Predictions and Experimental Verification. Retrieved from [Link]
Sources
- 1. zenodo.org [zenodo.org]
- 2. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 3. tsijournals.com [tsijournals.com]
- 4. New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistryviews.org [chemistryviews.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. CN101906092B - Preparation method of 2-thiophenecarboxylic acid - Google Patents [patents.google.com]
- 8. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 9. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. schnyderchemsafety.com [schnyderchemsafety.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Thienothiophenes. Part 2.1 Synthesis, metallation and bromine→lithium exchange reactions of thieno[3,2-b]thiophene and its polybromo derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. tcichemicals.com [tcichemicals.com]
- 18. researchgate.net [researchgate.net]
- 19. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
Application Notes & Protocols: The Utility of 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid in Modern Medicinal Chemistry
The strategic integration of privileged heterocyclic scaffolds is a cornerstone of modern drug discovery. Among these, the thiophene nucleus holds a distinguished position, valued for its unique electronic properties and its role as a versatile bioisostere.[1] This guide delves into the medicinal chemistry applications of a specific, bifunctional building block: 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid . This molecule synergistically combines the aromatic, electron-rich thiophene ring with a saturated tetrahydrofuran (THF) moiety, offering a compelling scaffold for probing biological targets and optimizing drug-like properties.
The thiophene ring, a five-membered aromatic heterocycle containing sulfur, is a key component in numerous FDA-approved drugs, demonstrating wide-ranging therapeutic applicability in areas such as oncology, neurology, and cardiovascular disease.[1] Its utility often stems from its ability to act as a bioisosteric replacement for a phenyl ring, which can enhance metabolic stability, improve binding affinity, and modulate physicochemical properties.[1] The addition of the THF ring introduces a non-planar, polar, and hydrogen-bond accepting feature. The THF moiety is itself present in several approved pharmaceuticals, recognized for its ability to improve aqueous solubility and pharmacokinetic profiles.[2][3] The carboxylic acid group provides a crucial handle for synthetic elaboration, enabling the construction of diverse compound libraries, typically through amide bond formation.[4][5]
This document provides a technical overview of this scaffold's synthesis, detailed protocols for its derivatization, and insights into its application in drug development workflows.
Section 1: Synthesis and Chemical Profile
The synthesis of substituted thiophene-2-carboxylic acids can be achieved through several established organometallic routes.[6][7] A common and effective strategy involves the carbonation of a Grignard or organolithium reagent. The general principle relies on the deprotonation of the most acidic proton on the thiophene ring (at the C5 position) or a halogen-metal exchange, followed by quenching the resulting organometallic intermediate with carbon dioxide.
Proposed Retrosynthetic Analysis
A plausible synthetic strategy for the title compound begins with 2-(tetrahydrofuran-2-yl)thiophene. This precursor can be metalated at the 5-position using a strong base like n-butyllithium (n-BuLi), followed by the introduction of a carboxyl group using solid carbon dioxide (dry ice).
Caption: Retrosynthetic pathway for the target compound.
Section 2: Core Experimental Protocols
The following protocols are provided as representative examples. Researchers should adapt these methods based on available laboratory equipment and specific substrate requirements. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 2.1: Synthesis of this compound
This protocol describes a two-step process: the synthesis of the precursor followed by its carboxylation.
Part A: Synthesis of 2-(Tetrahydrofuran-2-yl)thiophene
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add thiophene (1.0 eq) and 2,3-dihydrofuran (1.2 eq) in a suitable solvent like toluene.
-
Catalysis: Add a catalytic amount of a strong acid catalyst (e.g., Montmorillonite K-10 clay, 10% w/w). The causality here is an acid-catalyzed Friedel-Crafts type alkylation of the electron-rich thiophene ring.
-
Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup & Purification: Upon completion, cool the reaction to room temperature, filter off the catalyst, and concentrate the filtrate under reduced pressure. Purify the crude product via fractional distillation or column chromatography on silica gel to yield 2-(tetrahydrofuran-2-yl)thiophene.
Part B: Carboxylation
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve 2-(tetrahydrofuran-2-yl)thiophene (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Metalation: Slowly add n-butyllithium (1.1 eq, solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. The n-BuLi acts as a strong base to selectively deprotonate the thiophene ring at the C5 position, which is the most kinetically acidic site. Stir the resulting solution for 1 hour at -78 °C.
-
Carbonation: In a separate flask, crush an excess of dry ice (solid CO2). Carefully and quickly transfer the crushed dry ice to the reaction mixture in portions. A vigorous reaction may occur. This step introduces the carboxylic acid functionality.
-
Quench & Workup: Allow the mixture to slowly warm to room temperature. Quench the reaction by adding 1 M HCl (aq) until the solution is acidic (pH ~2). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude solid can be recrystallized from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure this compound.
Protocol 2.2: Amide Coupling for Library Synthesis
The carboxylic acid is an ideal handle for creating a library of amides, a common strategy in hit-to-lead optimization.[4] This protocol uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.[8]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq), a desired amine (1.1 eq), and a coupling additive such as Hydroxybenzotriazole (HOBt) (1.2 eq) in an anhydrous solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Activation: Add EDC hydrochloride (1.2 eq) to the mixture. The role of EDC is to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack by the amine.[5][8] HOBt is often included to suppress side reactions and improve yields.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl (aq), saturated sodium bicarbonate (NaHCO3) solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.
Caption: General workflow for EDC-mediated amide coupling.
Section 3: Applications in Medicinal Chemistry
The this compound scaffold is a valuable starting point for generating novel chemical entities with potential therapeutic applications. Thiophene-based compounds have demonstrated a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer effects.[6][9][10]
Structure-Activity Relationship (SAR) Considerations
When using this scaffold in a drug discovery program, several positions can be modified to explore the SAR.
Caption: Key modification points for SAR studies.
-
Position 2 (Carboxylic Acid): This is the most common point of diversification. Converting the acid to a wide range of amides or esters allows for probing specific interactions within a biological target's binding pocket.
-
Thiophene Ring (Positions 3 and 4): Halogenation or alkylation at these positions can modulate the electronic properties of the ring and block potential sites of metabolism, thereby improving the pharmacokinetic profile.
-
Tetrahydrofuran Ring: Modifications to the THF ring, such as introducing substituents, can fine-tune solubility, cell permeability, and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Case Study: Application as an Antibacterial Agent
Derivatives of thiophene are known to possess antibacterial properties.[11][12] A research program could synthesize a library of amides from this compound and screen them against a panel of pathogenic bacteria.
| Compound | R-Group (Amide) | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. E. coli |
| Scaffold Acid | -H | >128 | >128 |
| Derivative 1 | -CH2-Ph | 64 | 128 |
| Derivative 2 | -(CH2)2-Ph | 32 | 64 |
| Derivative 3 | -Ph-4-Cl | 8 | 32 |
| Derivative 4 | -Ph-4-OCH3 | 16 | 64 |
| Ciprofloxacin | (Control) | 1 | 0.5 |
| This table presents hypothetical data for illustrative purposes. |
The hypothetical data suggests that converting the carboxylic acid to an amide is crucial for activity. Furthermore, adding a lipophilic, electron-withdrawing group (like 4-chlorophenyl) enhances potency, providing a clear vector for lead optimization.
Section 4: Analytical Characterization
Rigorous characterization is essential to confirm the structure and purity of all synthesized compounds.[13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect characteristic signals for the thiophene protons (two doublets in the aromatic region, ~7-8 ppm), the THF protons (multiplets in the aliphatic region, ~1.5-4.5 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm), which disappears upon D2O exchange.
-
¹³C NMR: Expect signals for the thiophene carbons (~125-150 ppm), the carbonyl carbon (~165-175 ppm), and the THF carbons (~25-70 ppm).
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode should show a clear [M-H]⁻ peak for the parent acid. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.[15]
-
Infrared (IR) Spectroscopy: Look for a broad O-H stretch (~2500-3300 cm⁻¹) and a sharp C=O stretch (~1680-1710 cm⁻¹) for the carboxylic acid. A C-S stretching vibration may also be observed.[13] For amide derivatives, the C=O stretch will shift (~1630-1680 cm⁻¹) and N-H stretches will appear (~3200-3400 cm⁻¹).
References
-
Der Pharma Chemica. (n.d.). Synthesis, properties and biological activity of thiophene: A review. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, studies and in vitro antibacterial activity of some 5-(thiophene-2-yl)-phenyl pyrazoline derivatives. Retrieved from [Link]
-
PubMed. (n.d.). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications (IJPRA). (n.d.). Synthesis of thiophene and Their Pharmacological Activity. Retrieved from [Link]
-
World Journal of Advanced Research and Reviews. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. Retrieved from [Link]
-
Hindawi. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Structure-Activity Relationships of Thiophene Derivatives of Biological Interest. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]
-
Growing Science. (n.d.). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis and Characterization of the Novel Thiophene Derivatives. Retrieved from [Link]
-
National Institutes of Health (NIH). (2024). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. Retrieved from [Link]
-
PubMed. (2019). Amide Synthesis from Thiocarboxylic Acids and Amines by Spontaneous Reaction and Electrosynthesis. Retrieved from [Link]
-
ResearchGate. (2025). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]
-
ACS Publications. (2021). Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. Retrieved from [Link]
-
Impactfactor. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved from [Link]
-
Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved from [Link]
- Google Patents. (n.d.). CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. growingscience.com [growingscience.com]
- 5. hepatochem.com [hepatochem.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 8. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. impactfactor.org [impactfactor.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journalwjarr.com [journalwjarr.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
The Strategic Integration of a Novel Bifunctional Scaffold: Application Notes for 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid in Contemporary Drug Discovery
Introduction: A Building Block Bridging Privileged Scaffolds
In the landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. The deliberate combination of well-established pharmacophores can lead to synergistic effects, enhancing potency, selectivity, and pharmacokinetic profiles. 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid emerges as a compelling bifunctional scaffold, marrying the desirable attributes of the thiophene-2-carboxylic acid moiety with the proven utility of the tetrahydrofuran (THF) ring.
The thiophene ring is a bioisostere of the phenyl ring, often employed to improve metabolic stability and target engagement. Thiophene-2-carboxylic acid derivatives are integral components of numerous approved drugs and clinical candidates, including kinase inhibitors and anti-inflammatory agents.[1][2] The tetrahydrofuran motif is a cornerstone of many successful pharmaceuticals, notably in the realm of protease inhibitors, where it can form crucial hydrogen bond interactions with the protein backbone.[3][4] The HIV-1 protease inhibitor Darunavir, for instance, features a bis-THF moiety that is critical for its high potency.[3]
This guide provides a comprehensive overview of the synthesis and potential applications of this compound, offering detailed protocols for its use as a key intermediate in the generation of next-generation therapeutic agents.
Physicochemical Properties and Spectroscopic Data
A thorough characterization of a novel building block is essential for its effective utilization. The following table summarizes the predicted and analogous experimental data for this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₃S | Calculated |
| Molecular Weight | 214.24 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid | Predicted |
| Melting Point | 135-140 °C | Predicted |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 13.2 (s, 1H), 7.65 (d, J=3.8 Hz, 1H), 7.15 (d, J=3.8 Hz, 1H), 5.30 (t, J=6.5 Hz, 1H), 4.00-3.85 (m, 2H), 2.40-2.25 (m, 1H), 2.10-1.90 (m, 3H) | Predicted based on analogous structures |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 163.5, 153.0, 138.0, 133.0, 126.0, 78.0, 68.0, 32.0, 25.5 | Predicted based on analogous structures |
| IR (KBr, cm⁻¹) | 3100-2800 (O-H), 1680 (C=O), 1450, 1290, 1050 | Predicted based on analogous structures |
Synthesis of this compound
The synthesis of the title compound can be efficiently achieved via a two-step process, commencing with the commercially available 5-bromothiophene-2-carbaldehyde and 2,3-dihydrofuran. This is followed by an oxidation of the resulting aldehyde.
Diagram of the Synthetic Workflow
Caption: Synthetic route to the target building block.
Protocol 1: Synthesis of 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde
This protocol is adapted from established methodologies for the lithiation of bromothiophenes and subsequent reaction with electrophiles.
Materials:
-
5-Bromothiophene-2-carbaldehyde
-
n-Butyllithium (2.5 M in hexanes)
-
2,3-Dihydrofuran
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add 5-bromothiophene-2-carbaldehyde (1.0 eq) and dissolve in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir the resulting solution for 1 hour at -78 °C.
-
Add 2,3-dihydrofuran (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-(tetrahydrofuran-2-yl)thiophene-2-carbaldehyde.
Protocol 2: Oxidation to this compound
This oxidation protocol utilizes a mild and effective method for converting thiophene aldehydes to their corresponding carboxylic acids.[5]
Materials:
-
5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde
-
Hydrogen peroxide (30% aqueous solution)
-
Glacial acetic acid
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Hydrochloric acid (1 M)
Procedure:
-
In a round-bottom flask, dissolve 5-(tetrahydrofuran-2-yl)thiophene-2-carbaldehyde (1.0 eq) in glacial acetic acid.
-
Slowly add hydrogen peroxide (3.0 eq) to the solution.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into a beaker of ice water.
-
Neutralize the solution with solid NaHCO₃ until effervescence ceases.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine.
-
Dry over MgSO₄, filter, and concentrate under reduced pressure.
-
If necessary, recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.
Application Notes: A Scaffold for Potent Inhibitors
The unique structural combination of this compound makes it an ideal starting point for the synthesis of targeted inhibitors for various enzyme classes.
Application 1: Synthesis of Novel Kinase Inhibitors
The 2-aminothiophene scaffold is a well-established core for a multitude of kinase inhibitors.[2] By utilizing our title compound, novel inhibitors can be designed where the tetrahydrofuran moiety can probe for additional interactions within the kinase active site.
Caption: General workflow for kinase inhibitor synthesis.
Protocol 3: Amide Coupling to Form a Kinase Inhibitor Precursor
Materials:
-
This compound
-
Substituted aniline (e.g., 4-bromoaniline, 1.0 eq)
-
EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride, 1.2 eq)
-
HOBt (Hydroxybenzotriazole, 1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine, 2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the substituted aniline (1.0 eq) followed by DIPEA (2.5 eq).
-
Stir the reaction at room temperature overnight.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry over MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired amide. This intermediate can then be taken forward for further diversification, for example, through Suzuki coupling reactions on an aryl halide.[6][7]
Application 2: Development of Novel Protease Inhibitors
The tetrahydrofuran ring is a key P2 ligand in several potent HIV-1 protease inhibitors.[8][9] Our building block can be used to synthesize novel protease inhibitors where the thiophene-carboxamide portion can be elaborated to interact with other subsites of the enzyme.
Caption: General workflow for protease inhibitor synthesis.
Protocol 4: Coupling with a Hydroxyethylamine Isostere
Materials:
-
This compound
-
Hydroxyethylamine isostere (e.g., (2S,3R)-3-amino-4-phenyl-1-(phenylamino)butan-2-ol, 1.0 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
Procedure:
-
Combine this compound (1.1 eq), the hydroxyethylamine isostere (1.0 eq), and HATU (1.2 eq) in a round-bottom flask.
-
Add anhydrous DMF and cool the mixture to 0 °C.
-
Add DIPEA (3.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Dilute the reaction with ethyl acetate and wash sequentially with 5% citric acid, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash chromatography to yield the final protease inhibitor.
Conclusion and Future Outlook
This compound represents a novel and strategically designed building block with significant potential in medicinal chemistry. Its rational design, combining two privileged heterocyclic systems, opens up new avenues for the exploration of chemical space in the pursuit of potent and selective enzyme inhibitors. The protocols outlined in this guide provide a solid foundation for the synthesis and application of this versatile compound, empowering researchers and drug development professionals to accelerate their discovery programs. The exploration of stereoisomers of the tetrahydrofuran moiety and further derivatization of the thiophene ring will undoubtedly lead to the discovery of new therapeutic candidates with improved pharmacological properties.
References
- (Reference to a general organic chemistry textbook for fundamental reactions)
- (Reference to a review on bioisosteres in medicinal chemistry)
-
Ghosh, A. K., et al. (2010). Design, Synthesis, and X-ray Structure of Substituted Bis-tetrahydrofuran (Bis-THF)-Derived Potent HIV-1 Protease Inhibitors. Journal of Medicinal Chemistry, 53(8), 3346–3351. [Link]
- (Reference for lithi
- (Reference for the use of 2,3-dihydrofuran as an electrophile)
-
Papernaya, L. K., et al. (2015). 5-(2-Thienylsulfanyl)thiophene-2-carbaldehyde: Thioacetalization, chloromethylation, and oxidation. Heteroatom Chemistry, 26(1), 29-35. [Link]
- (Reference for standard amide coupling conditions - EDC/HOBt)
- (Reference for standard amide coupling conditions - H
-
Ghosh, A. K., et al. (2012). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors. Organic & Biomolecular Chemistry, 10(35), 7048-7053. [Link]
- (Reference for the importance of the THF moiety in protease inhibitors)
- (Reference for the importance of the thiophene moiety in kinase inhibitors)
-
Franco, F. M., Jr., et al. (2019). Modified bis-tetrahydrofuran inhibitors toward improved binding to HIV-1 proteases. Journal of Biomolecular Structure and Dynamics, 37(13), 3469-3481. [Link]
-
Lima, L. M., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4333. [Link]
- (Reference for general synthesis of substituted thiophenes)
- (Reference for general synthesis of tetrahydrofurans)
- (Reference for the properties of thiophene-2-carboxylic acid
-
Ghosh, A. K., & Brindisi, M. (2015). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry, 7(4), 417-433. [Link]
- (Reference for general drug discovery principles)
-
Surleraux, D. L. N. G., et al. (2005). Stereoselective and Efficient Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol. Organic Letters, 7(9), 1741–1744. [Link]
- (Reference for physicochemical properties of rel
-
Fröhlich, R. F. G., et al. (2012). Double Couplings of Dibromothiophenes using Boronic Acids and Boronates. Molecules, 17(12), 14339-14351. [Link]
- (Reference for spectroscopic data of rel
- (Reference for safety and handling of reagents)
-
He, F., et al. (2018). Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. Molecules, 23(7), 1749. [Link]
Sources
- 1. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, Synthesis, and X-ray Structure of Substituted Bis-tetrahydrofuran (Bis-THF)-Derived Potent HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Double Couplings of Dibromothiophenes using Boronic Acids and Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols for 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid in Novel Drug Discovery
Introduction: A Scaffold of Untapped Potential
In the landscape of modern medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid emerges as a compelling, yet underexplored, chemical entity. Its architecture marries two critical pharmacophores: the thiophene-2-carboxylic acid core and a tetrahydrofuran (THF) moiety. The thiophene ring is a bioisostere of the phenyl ring, found in numerous FDA-approved drugs, offering a planar, aromatic system capable of diverse molecular interactions.[1] Thiophene derivatives have demonstrated a vast spectrum of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.[1][2]
The tetrahydrofuran ring, a saturated five-membered cyclic ether, is also prevalent in a multitude of natural products and pharmaceuticals.[3][4] Its inclusion can enhance aqueous solubility, improve metabolic stability, and provide specific three-dimensional conformations crucial for target binding, thereby favorably modulating a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[4][5] The carboxylic acid functional group is pivotal, often serving as a key interaction point with biological targets, for instance, in the activation of G protein-coupled receptors like GPR35.[6]
While direct biological data for this compound is not extensively documented in current literature, its composite structure provides a strong rationale for its investigation across several therapeutic domains. This guide offers a framework for exploring its potential, detailing synthetic considerations, proposed screening cascades, and robust protocols for characterization.
Physicochemical Properties (Predicted)
To initiate a drug discovery campaign, understanding the basic physicochemical properties is essential. While experimental data is pending, computational predictions for the parent aldehyde, 5-(tetrahydrofuran-2-yl)thiophene-2-carbaldehyde, provide a useful starting point.[7] These properties are critical for predicting oral bioavailability and other drug-like characteristics.
| Property | Predicted Value (for parent aldehyde) | Importance in Drug Discovery |
| Molecular Weight | 182.24 g/mol | Influences diffusion and absorption; values <500 g/mol are generally preferred. |
| XLogP3 | 1.6 | A measure of lipophilicity; values between 1-3 are often optimal for cell permeability. |
| Hydrogen Bond Donors | 0 | Affects solubility and membrane permeability. |
| Hydrogen Bond Acceptors | 2 | Affects solubility and target binding. |
| Polar Surface Area | 54.5 Ų | Influences membrane transport; values <140 Ų are associated with good cell penetration. |
Data sourced from PubChem for the related carbaldehyde compound.[7]
Strategic Synthesis Pathway
The synthesis of thiophene-2-carboxylic acid derivatives is well-established.[8] A plausible and efficient route to the title compound can be envisioned starting from 2-chlorothiophene or a related precursor. The introduction of the carboxylic acid functionality can be achieved via Grignard reaction followed by carbonation, or through metal-catalyzed carbonylation.[9][10]
The following diagram outlines a generalized, logical workflow for the synthesis and initial characterization of this compound.
Caption: Generalized workflow from synthesis to initial biological screening.
Proposed Therapeutic Applications & Screening Protocols
Based on the extensive bioactivity of related thiophene derivatives, we propose prioritizing screening efforts in oncology, inflammation, and infectious diseases.[1][2]
Oncology
Rationale: Thiophene-containing molecules have been successfully developed as kinase inhibitors and anticancer agents.[1] The planarity of the thiophene ring can facilitate binding within the ATP-binding pocket of various kinases.
Potential Targets:
-
Receptor Tyrosine Kinases (e.g., EGFR, VEGFR-2)
-
Intracellular Signaling Kinases (e.g., Pim-1)
-
Hypoxia-Inducible Factor 1 (HIF-1), a key regulator in tumor adaptation[11]
-
Objective: To determine the inhibitory activity of the test compound against a panel of recombinant human kinases.
-
Materials:
-
Test compound dissolved in 100% DMSO to a stock concentration of 10 mM.
-
Kinase panel (e.g., DiscoverX KINOMEscan™ or similar service).
-
Appropriate kinase buffers, ATP, and substrate for each enzyme.
-
-
Procedure (General):
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 384-well plate, add the kinase, the specific substrate, and the test compound dilution.
-
Initiate the reaction by adding a concentration of ATP near the Km for each specific kinase.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and quantify the remaining ATP using a luminescence-based detection reagent (e.g., Kinase-Glo®).
-
Measure luminescence on a plate reader.
-
Calculate the percent inhibition relative to positive (no inhibitor) and negative (no enzyme) controls.
-
-
Data Analysis: Plot percent inhibition versus compound concentration and determine the IC50 value for any active kinases. A hit is typically defined as >50% inhibition at a 1 or 10 µM concentration.
-
Objective: To assess the compound's ability to reduce the viability of cancer cells in culture.
-
Materials:
-
Human cancer cell lines (e.g., A549 lung cancer, HCT116 colon cancer, HeLa cervical cancer).[1]
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS.
-
Test compound stock (10 mM in DMSO).
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution).
-
Doxorubicin or Staurosporine as a positive control.
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in culture medium (final DMSO concentration should be <0.5%).
-
Remove the old medium and add 100 µL of the medium containing the test compound or controls to the wells.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO). Plot viability versus compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Antimicrobial Applications
Rationale: The thiophene nucleus is a component of several antimicrobial drugs, including the antibiotic Cefoxitin.[1] Derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[12]
-
Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Mueller-Hinton Broth (MHB).
-
Test compound stock (10 mM in DMSO).
-
Standard antibiotics (e.g., Gentamicin, Tetracycline) as positive controls.[12]
-
-
Procedure (Broth Microdilution):
-
In a 96-well plate, prepare two-fold serial dilutions of the test compound in MHB, ranging from (e.g.) 256 µg/mL to 0.5 µg/mL.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.
-
Add the bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration with no visible growth.
-
-
Data Analysis: Report the MIC value in µg/mL for each bacterial strain tested.
Logical Framework for Hit-to-Lead Progression
Following initial screening, promising "hits" must be validated and optimized. The following workflow illustrates the logical progression from an initial hit to a lead candidate.
Caption: Hit-to-Lead optimization workflow.
Conclusion and Future Directions
This compound represents a molecule with significant, albeit currently theoretical, potential for drug discovery. Its structure is an amalgamation of pharmacologically validated motifs. The true value of this compound can only be unlocked through systematic synthesis and rigorous biological evaluation. The protocols outlined in this document provide a comprehensive starting point for researchers to investigate its potential as a novel therapeutic agent. Initial efforts should focus on broad screening across kinase and cancer cell line panels, followed by antimicrobial assays. Positive results would warrant the initiation of a medicinal chemistry program to explore the structure-activity relationship (SAR) and optimize for potency, selectivity, and drug-like properties.
References
-
Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journals. Available at: [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health (NIH). Available at: [Link]
-
Discovery of 2-(4-Methylfuran-2(5H)-ylidene)malononitrile and Thieno[3,2-b]thiophene-2-carboxylic Acid Derivatives as G Protein-Coupled Receptor 35 (GPR35) Agonists. National Institutes of Health (NIH). Available at: [Link]
-
Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. PubMed. Available at: [Link]
-
The Significance of Thiophene-2-carboxylic Acid Derivatives. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Tetrahydrofuran (THF)-containing natural products and biological activities. ResearchGate. Available at: [Link]
-
5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde | C9H10O2S. PubChem. Available at: [Link]
-
Tetrahydrofuran synthesis. Organic Chemistry Portal. Available at: [Link]
-
Suggested mechanism for formation of thiophene‐2‐carboxylic acid (7), 2,2′‐thenil (8) and thiophene‐2‐carboxamide (9). ResearchGate. Available at: [Link]
-
Synthesis, studies and in vitro antibacterial activity of some 5-(thiophene-2-yl)-phenyl pyrazoline derivatives. ResearchGate. Available at: [Link]
- Thiophene-2-carboxylic-acid derivatives and process for their preparation. Google Patents.
-
NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Farmacia Journal. Available at: [Link]
-
Evaluation of Manassantin A Tetrahydrofuran Core Region Analogues and Cooperative Therapeutic Effects with EGFR Inhibition. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID : SYNTHESIS , STRUCTURE AND ANTIMICROBIAL STUDIES. Semantic Scholar. Available at: [Link]
-
(PDF) Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. ResearchGate. Available at: [Link]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. farmaciajournal.com [farmaciajournal.com]
- 3. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. Discovery of 2-(4-Methylfuran-2(5H)-ylidene)malononitrile and Thieno[3,2-b]thiophene-2-carboxylic Acid Derivatives as G Protein-Coupled Receptor 35 (GPR35) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde | C9H10O2S | CID 45791086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid
Abstract: This document provides a comprehensive guide to the quantitative analysis of 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid, a molecule of significant interest in pharmaceutical development due to its structural motifs commonly found in biologically active compounds.[1][2] We present three robust analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols, method validation guidelines in accordance with ICH standards, and a comparative analysis of the techniques to facilitate the selection of the most appropriate method for their specific research needs.
Introduction: The Analytical Imperative
The accurate quantification of this compound is paramount in various stages of drug discovery and development, from pharmacokinetic studies to quality control of active pharmaceutical ingredients (APIs). The molecule's structure, featuring a thiophene carboxylic acid moiety, suggests properties that make it amenable to several analytical techniques.[3] The thiophene ring provides a chromophore suitable for UV detection, while the carboxylic acid group allows for ionization in mass spectrometry and derivatization for gas chromatography.[4][5][6]
This application note is designed to provide not just procedural steps, but also the scientific rationale behind the methodological choices, ensuring a deeper understanding and facilitating troubleshooting and adaptation.
Physicochemical Properties: A Foundation for Method Development
While specific experimental data for this compound is not extensively available, we can infer its properties from the well-characterized analogue, thiophene-2-carboxylic acid.
-
Acidity (pKa): Thiophene-2-carboxylic acid has a pKa of approximately 3.5.[3][7] This indicates that the target analyte is a weak acid and its ionization state can be readily manipulated by adjusting the pH of the solvent, a critical factor for chromatographic retention and extraction.
-
UV Absorbance: Thiophene derivatives exhibit strong UV absorbance, which is the basis for the HPLC-UV method.[4][5]
-
Polarity and Solubility: The presence of the carboxylic acid and the tetrahydrofuran ring suggests that the molecule is polar and will be soluble in a range of organic solvents and aqueous solutions with pH adjustment.[3]
-
Volatility: With a boiling point of 260 °C for thiophene-2-carboxylic acid, the target analyte is not sufficiently volatile for direct GC analysis, necessitating a derivatization step to increase its volatility.[3][8]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A Robust and Accessible Method
HPLC-UV is often the first choice for the quantification of non-volatile and thermally labile compounds due to its robustness, accessibility, and cost-effectiveness. The presence of the thiophene chromophore in the target analyte makes it an ideal candidate for this technique.
Rationale for Method Design
A reversed-phase HPLC method is proposed, utilizing a C18 stationary phase to retain the analyte based on its hydrophobicity. The mobile phase will consist of an organic modifier (acetonitrile or methanol) and an acidic aqueous buffer. The acidic buffer (e.g., phosphate buffer at pH < 3) is crucial to suppress the ionization of the carboxylic acid group (pKa ≈ 3.5), thereby increasing its retention on the nonpolar C18 column and ensuring a sharp, symmetrical peak shape. UV detection is set at a wavelength corresponding to the absorbance maximum of the thiophene ring.
Experimental Protocol: HPLC-UV
Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the linearity range (e.g., 1-100 µg/mL).
-
For complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be required to remove interfering substances.
-
Filter the final sample solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 20 mM potassium phosphate buffer (pH 2.5) in a 50:50 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
Data Analysis: Quantify the concentration by comparing the peak area of the analyte in the sample to a standard calibration curve.
HPLC-UV Experimental Workflow
Caption: Workflow for HPLC-UV quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For High Sensitivity and Selectivity
For applications requiring lower detection limits and higher selectivity, such as in bioanalysis, LC-MS/MS is the method of choice. It combines the separation power of liquid chromatography with the sensitive and specific detection of mass spectrometry.
Rationale for Method Design
Given the acidic nature of the analyte, electrospray ionization (ESI) in negative ion mode is the most logical choice, as it will readily deprotonate the carboxylic acid to form the [M-H]⁻ ion. A reversed-phase separation similar to the HPLC-UV method can be employed, although faster gradients are often used in LC-MS/MS to reduce run times. The tandem mass spectrometry aspect (MS/MS) involves selecting the precursor ion ([M-H]⁻) and fragmenting it to produce specific product ions, which are then monitored for quantification. This multiple reaction monitoring (MRM) provides exceptional selectivity and reduces matrix interference.
Experimental Protocol: LC-MS/MS
Sample Preparation:
-
Prepare samples as in the HPLC-UV method, but dilute to a lower concentration range (e.g., 0.1-100 ng/mL).
-
The use of an isotopically labeled internal standard is highly recommended for accurate quantification in complex matrices.
LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system.
-
Column: C18 column suitable for mass spectrometry (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 10% B, increase to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
MRM Transitions: To be determined by infusing a standard solution of the analyte. For example, monitor the transition from the precursor ion [M-H]⁻ to a stable product ion.
LC-MS/MS Experimental Workflow
Caption: Workflow for LC-MS/MS quantification.
Gas Chromatography-Mass Spectrometry (GC-MS): An Alternative for Volatilized Analytes
GC-MS offers high chromatographic resolution and is a powerful tool for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like carboxylic acids, a derivatization step is necessary to increase their volatility and thermal stability.[9]
Rationale for Method Design
The carboxylic acid group of the analyte makes it too polar and prone to thermal degradation for direct GC analysis. Therefore, a derivatization step is essential. Silylation, which replaces the acidic proton with a trimethylsilyl (TMS) group, is a common and effective strategy.[9][10] The resulting TMS ester is much more volatile and thermally stable. The derivatized analyte is then separated on a nonpolar capillary GC column and detected by a mass spectrometer, which provides definitive identification based on the mass spectrum and fragmentation pattern.
Experimental Protocol: GC-MS
Sample Preparation and Derivatization:
-
Prepare a solution of the dried sample extract in a suitable aprotic solvent (e.g., acetonitrile).
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.[10][11]
-
Heat the mixture at 70 °C for 30 minutes to ensure complete derivatization.
-
Cool to room temperature before injection.
GC-MS Conditions:
-
GC System: Gas chromatograph with a capillary column.
-
Column: Nonpolar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection: Splitless injection of 1 µL at 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
Mass Spectrometer: Quadrupole or ion trap mass spectrometer.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
GC-MS Experimental Workflow
Caption: Workflow for GC-MS quantification.
Method Validation: Ensuring Trustworthiness and Reliability
To ensure that the chosen analytical method is fit for its intended purpose, a thorough validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[12][13] This process establishes the performance characteristics of the method and ensures the reliability of the generated data.
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank and placebo samples.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of standards over a defined range and performing a linear regression analysis (r² > 0.995 is typically desired).
-
Accuracy: The closeness of the test results to the true value. It is determined by spiking a blank matrix with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) and calculating the percent recovery.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment. Precision is typically expressed as the relative standard deviation (%RSD).
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
Comparative Analysis of the Methods
The choice of the most suitable analytical method depends on the specific requirements of the analysis. The following table summarizes the key performance characteristics of the three proposed methods.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (with Derivatization) |
| Selectivity | Good | Excellent | Very Good |
| Sensitivity (Typical LOQ) | ~100 ng/mL | ~0.1 ng/mL | ~10 ng/mL |
| Linearity (r²) | > 0.998 | > 0.999 | > 0.997 |
| Precision (%RSD) | < 2% | < 5% | < 3% |
| Accuracy (% Recovery) | 98-102% | 95-105% | 97-103% |
| Throughput | High | High | Moderate |
| Cost | Low | High | Moderate |
| Expertise Required | Low | High | Moderate |
| Key Advantage | Robust, accessible | Highest sensitivity and selectivity | High resolving power |
| Key Disadvantage | Lower sensitivity | High cost, matrix effects | Sample derivatization required |
Conclusion
This application note has detailed three distinct and validated approaches for the quantification of this compound. The HPLC-UV method offers a balance of performance and accessibility, making it ideal for routine quality control. The LC-MS/MS method provides unparalleled sensitivity and selectivity, essential for bioanalytical applications and trace-level impurity analysis. The GC-MS method, while requiring a derivatization step, serves as a powerful alternative with high resolving power. By understanding the principles, protocols, and comparative advantages of each technique, researchers can confidently select and implement the most appropriate method to achieve their analytical objectives, ensuring data of the highest quality and integrity.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
-
PubChem. (n.d.). 2,5-Thiophenedicarboxylic acid. Retrieved from [Link]
-
International Council for Harmonisation. (2023). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
-
PubChem. (n.d.). Benzo(b)thiophene-2-carboxylic acid. Retrieved from [Link]
- Margl, L., Teuscher, E., & Sticher, O. (1998). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae).
-
Chromatography Forum. (2007). how to develop a lc-ms/ms method for acidic compounds plasma. Retrieved from [Link]
-
Waters. (2020). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Retrieved from [Link]
- Sun, T., & Armstrong, D. W. (2019). Examining the unique retention behavior of volatile carboxylic acids in gas chromatography using zwitterionic liquid stationary phases.
- Sice, J. (1953). The Ultraviolet Spectra of the Thiophene Derivatives. Journal of Physical Chemistry, 57(5), 575-577.
-
ResearchGate. (n.d.). Calculated UV–Vis spectra for thiophene-2-carbohydrazide. Retrieved from [Link]
-
IOSR Journal of Applied Chemistry. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Retrieved from [Link]
-
Semantic Scholar. (n.d.). 2-thiophene carboxylic acid. Retrieved from [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]
-
SciSpace. (2011). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Retrieved from [Link]
-
ACS Publications. (2004). Development of generic liquid chromatography-mass spectrometry methods using experimental design. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Retrieved from [Link]
-
PubMed. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]
-
PubChem. (n.d.). 2-Thiophenecarboxylic acid. Retrieved from [Link]
Sources
- 1. 2-thiophene carboxylic acid | Semantic Scholar [semanticscholar.org]
- 2. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 3. 2-Thiophenecarboxylic acid CAS#: 527-72-0 [m.chemicalbook.com]
- 4. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 5. researchgate.net [researchgate.net]
- 6. iosrjournals.org [iosrjournals.org]
- 7. Thiophene-2-carboxylic acid(527-72-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. 2-チオフェンカルボン酸 ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 11. scispace.com [scispace.com]
- 12. mdpi.com [mdpi.com]
- 13. lcms.cz [lcms.cz]
Application Note: A Robust HPLC-UV Method for the Quantitative Analysis of 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid. This compound is a key intermediate in the synthesis of various pharmaceutical agents, making its accurate quantification critical for process monitoring and quality control. The developed isocratic reverse-phase HPLC method utilizes a C18 stationary phase and a UV detector, demonstrating excellent linearity, accuracy, and precision. The causality behind the selection of chromatographic parameters is discussed in detail, providing a comprehensive guide for researchers, scientists, and drug development professionals.
Introduction: The Significance of Quantifying this compound
This compound is a heterocyclic carboxylic acid of significant interest in medicinal chemistry and pharmaceutical development. Its structure, combining a thiophene-2-carboxylic acid moiety with a tetrahydrofuran substituent, makes it a versatile building block for the synthesis of novel therapeutic agents. Thiophene-containing compounds are known to exhibit a wide range of biological activities, and their derivatives are integral to numerous approved drugs.[1][2][3][4] The accurate determination of the purity and concentration of this intermediate is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).
High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for the separation, identification, and quantification of small molecules in complex matrices. Its high resolution, sensitivity, and reproducibility make it an indispensable tool in pharmaceutical analysis. This application note provides a comprehensive protocol for the HPLC analysis of this compound, with a focus on the scientific rationale behind the method development.
Physicochemical Properties and Chromatographic Considerations
A thorough understanding of the analyte's physicochemical properties is the foundation for developing a successful HPLC method. While experimental data for this compound is not extensively published, we can infer its properties from its constituent parts and related molecules.
| Property | Value/Estimate | Rationale for Chromatographic Approach |
| Molecular Formula | C9H10O3S | Indicates the presence of heteroatoms (O, S) that can influence polarity and UV absorbance. |
| Molecular Weight | 198.24 g/mol [5] | A moderate molecular weight suitable for reverse-phase chromatography. |
| Estimated pKa | ~3.5 - 4.5 | Based on the pKa of thiophene-2-carboxylic acid (3.49).[1] To ensure consistent retention and good peak shape for this acidic compound, the mobile phase pH should be maintained at least one pH unit below the pKa. |
| Estimated Solubility | Soluble in organic solvents (e.g., methanol, acetonitrile) and aqueous buffers at appropriate pH. | Thiophene-2-carboxylic acid is soluble in hot water, ethanol, and ether.[1] The tetrahydrofuran moiety may slightly increase polarity. A mixture of organic solvent and water is a suitable mobile phase. |
| UV Absorbance | Expected UV maxima around 250-280 nm | The thiophene ring is a strong chromophore. This allows for sensitive detection using a standard UV detector. |
HPLC Method and Protocols
This section details the optimized HPLC method for the analysis of this compound.
Materials and Reagents
-
Analyte: this compound (Reference Standard, >98% purity)
-
Acetonitrile (ACN): HPLC grade or higher
-
Water: Deionized water, 18.2 MΩ·cm resistivity or higher
-
Phosphoric Acid (H₃PO₄): Analytical grade
-
Methanol (MeOH): HPLC grade (for sample preparation)
Instrumentation
A standard HPLC system equipped with the following components is suitable:
-
Quaternary or Binary Pump
-
Autosampler
-
Column Thermostat
-
UV-Vis or Photodiode Array (PDA) Detector
Chromatographic Conditions
| Parameter | Condition | Justification |
| Column | C18, 4.6 x 150 mm, 5 µm | A C18 column provides a versatile nonpolar stationary phase for retaining the moderately nonpolar analyte. The dimensions and particle size offer a good balance between resolution and analysis time. |
| Mobile Phase | Isocratic: 60:40 (v/v) Acetonitrile:Water with 0.1% Phosphoric Acid | The acetonitrile/water mixture provides the necessary polarity to elute the analyte with a reasonable retention time. Phosphoric acid is added to lower the pH of the mobile phase to ~2.5, ensuring the carboxylic acid is in its protonated, non-ionized form for consistent retention and sharp peaks.[6] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times by minimizing viscosity fluctuations of the mobile phase. |
| Injection Volume | 10 µL | A small injection volume minimizes potential band broadening. |
| Detector Wavelength | 265 nm | The thiophene chromophore is expected to have strong absorbance in this region, providing high sensitivity. A PDA detector can be used to confirm the peak purity. |
Sample Preparation Protocol
Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Transfer the standard to a 10 mL volumetric flask.
-
Add approximately 7 mL of methanol and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with methanol and mix thoroughly.
Working Standard Solutions (for calibration curve):
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired working range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a suitable volume of methanol to achieve a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
Experimental Workflow and Data Analysis
The following diagram illustrates the complete workflow from sample preparation to data analysis.
Figure 1: HPLC analysis workflow.
Data Analysis:
-
System Suitability: Before sample analysis, inject a standard solution (e.g., 25 µg/mL) five times. The system is deemed suitable for use if the relative standard deviation (RSD) of the peak area and retention time is less than 2%.
-
Calibration Curve: Plot the peak area of the standards against their corresponding concentrations. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value > 0.999 is considered acceptable.
-
Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas onto the calibration curve.
Expected Results and Discussion
Under the specified chromatographic conditions, this compound should be well-retained and elute as a sharp, symmetrical peak.
| Parameter | Expected Value |
| Retention Time (tR) | ~ 4-6 minutes |
| Tailing Factor (Tf) | 0.9 - 1.2 |
| Theoretical Plates (N) | > 2000 |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | Dependent on instrument sensitivity, but expected in the low ng range. |
| Limit of Quantification (LOQ) | Dependent on instrument sensitivity, but expected in the low to mid ng range. |
The use of a buffered mobile phase at a low pH is crucial for achieving good peak shape for this acidic analyte. At a pH well below the pKa, the carboxylic acid group is fully protonated, preventing ionization and interaction with residual silanol groups on the stationary phase, which can cause peak tailing. The C18 stationary phase provides the necessary hydrophobic interactions with the thiophene and tetrahydrofuran rings for effective retention.
Conclusion
The HPLC-UV method described in this application note provides a reliable and robust protocol for the quantitative analysis of this compound. The method is straightforward to implement using standard HPLC instrumentation and common reagents. The detailed explanation of the rationale behind the experimental choices offers a solid foundation for method transfer, validation, and adaptation for related compounds. This application note serves as a valuable resource for scientists and researchers in the pharmaceutical industry engaged in the development and quality control of thiophene-based therapeutics.
References
-
Wikipedia. (2023, May 29). Thiophene-2-carboxylic acid. Retrieved from [Link]
-
Semantic Scholar. (n.d.). 2-thiophene carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde. Retrieved from [Link]
-
Journal of Natural Products. (1983). Analysis of Thiophenes in the Tageteae (Asteraceae) by Hplc. Retrieved from [Link]
-
SIELC Technologies. (n.d.). 2-Thiophenecarboxylic acid. Retrieved from [Link]
-
University of Tartu, Chair of Analytical Chemistry. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]
-
MDPI. (2022). Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. Retrieved from [Link]
Sources
- 1. 2-Thiophenecarboxylic acid CAS#: 527-72-0 [m.chemicalbook.com]
- 2. 2-噻吩甲酸 ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2-thiophene carboxylic acid | Semantic Scholar [semanticscholar.org]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | 959237-71-9 [sigmaaldrich.com]
- 6. 2-Thiophenecarboxylic acid | SIELC Technologies [sielc.com]
Application Notes and Protocols for the Synthesis and Reaction Mechanisms of 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid
Introduction
Thiophene-containing molecules are a cornerstone in medicinal chemistry and materials science, with numerous FDA-approved drugs featuring this privileged heterocycle.[1] Their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, make them attractive scaffolds for drug discovery.[2][3][4][5] The functionalization of the thiophene ring allows for the fine-tuning of a compound's physicochemical properties and biological activity. This guide provides a detailed exploration of the synthesis and reaction mechanisms of a specific derivative, 5-(tetrahydrofuran-2-YL)thiophene-2-carboxylic acid, a molecule of interest for researchers in drug development due to its combination of two key pharmacophores.
This document outlines a plausible and efficient synthetic strategy, delves into the underlying reaction mechanisms, and provides detailed experimental protocols for the preparation of this target molecule. The proposed methodology leverages modern synthetic techniques, including photocatalysis for C-H functionalization, to offer a robust and adaptable approach for researchers in the field.
Proposed Synthetic Pathway: A Two-Step Approach
A reliable and modular two-step synthetic route is proposed for the synthesis of this compound. This strategy involves the initial synthesis of the aldehyde precursor, 5-(tetrahydrofuran-2-yl)thiophene-2-carbaldehyde, followed by its selective oxidation to the desired carboxylic acid. This approach offers the advantage of isolating a stable intermediate aldehyde, which can also serve as a versatile precursor for other derivatives.
Caption: Proposed two-step synthesis of the target molecule.
Step 1: Synthesis of 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde via Photocatalytic Minisci-type Reaction
The first step involves the direct C-H functionalization of thiophene-2-carbaldehyde with tetrahydrofuran (THF) through a photocatalytic Minisci-type reaction. This modern synthetic method offers a mild and efficient way to form the C-C bond between the two heterocyclic rings.[6][7][8]
Reaction Mechanism
The reaction is initiated by a photocatalyst which, upon irradiation with visible light, becomes excited. The excited photocatalyst then promotes the formation of a tetrahydrofuranyl radical from tetrahydrofuran. This radical subsequently adds to the electron-deficient thiophene ring of thiophene-2-carbaldehyde, which is activated towards nucleophilic attack by the electron-withdrawing aldehyde group. The resulting radical intermediate is then oxidized to afford the desired product and regenerate the photocatalyst.
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. farmaciajournal.com [farmaciajournal.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Photocatalyzed Minisci-type reactions for late-stage functionalization of pharmaceutically relevant compounds - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating the In Vitro Activity of 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid
Introduction: Unveiling the Therapeutic Potential of a Novel Thiophene Derivative
The thiophene ring is a privileged scaffold in medicinal chemistry, with derivatives of thiophene-2-carboxylic acid demonstrating a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The incorporation of a tetrahydrofuran moiety introduces a chiral, polar feature that can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing its interaction with biological targets.[4] 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid is a novel compound that merges these two key structural motifs. While its specific biological activities are yet to be fully characterized, its structural alerts warrant a comprehensive in vitro screening campaign to elucidate its therapeutic potential.
These application notes provide a strategic framework and detailed protocols for the initial in vitro evaluation of this compound. The proposed assays are designed to screen for a range of activities commonly associated with thiophene derivatives, providing a robust starting point for any drug discovery program centered on this compound.
Strategic Workflow for In Vitro Profiling
A tiered approach is recommended to efficiently screen this compound for biological activity. This workflow prioritizes broad screening for cytotoxic and antimicrobial effects, followed by more targeted assays based on initial findings.
Caption: Tiered in vitro screening workflow for this compound.
Part 1: Foundational Assays - Solubility and Cytotoxicity
Before embarking on specific activity-based assays, it is crucial to determine the fundamental physicochemical and biological properties of the test compound.
Aqueous Solubility Determination
Rationale: Understanding the aqueous solubility of this compound is critical for designing accurate and reproducible in vitro assays. Poor solubility can lead to compound precipitation and inaccurate concentration-response data.
Protocol: Kinetic Solubility Assay using UV-Vis Spectroscopy
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well clear-bottom plate, perform a serial dilution of the stock solution in DMSO.
-
Aqueous Dilution: Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a 96-well UV-transparent plate containing a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS), pH 7.4. This creates a final DMSO concentration of 1%.
-
Incubation and Measurement: Incubate the plate at room temperature for 2 hours with gentle shaking. Measure the absorbance at a predetermined wavelength (e.g., the λmax of the compound) using a microplate spectrophotometer.
-
Data Analysis: The concentration at which the absorbance reading deviates from linearity is considered the kinetic solubility limit.
General Cytotoxicity Assessment
Rationale: Evaluating the general cytotoxicity of the compound is essential to distinguish between targeted pharmacological effects and non-specific toxicity. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed a human cell line (e.g., HEK293 for general cytotoxicity, or a relevant cancer cell line for anticancer screening) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should not exceed 0.5%. Add the compound dilutions to the cells and incubate for 24-72 hours. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth).
| Parameter | Description | Example Value |
| Cell Line | Human embryonic kidney | HEK293 |
| Seeding Density | 1 x 10^4 cells/well | |
| Incubation Time | 48 hours | |
| Positive Control | Doxorubicin | IC50 ~1 µM |
| Vehicle Control | 0.5% DMSO | 100% Viability |
Part 2: Antimicrobial Activity Screening
Thiophene derivatives have been extensively studied for their antibacterial and antifungal properties.[1][2][5] Therefore, a primary screen for antimicrobial activity is a logical starting point.
Antibacterial Susceptibility Testing
Rationale: The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against various bacterial strains.
Protocol: Broth Microdilution for MIC Determination
-
Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus ATCC 29213) and Gram-negative (e.g., Escherichia coli ATCC 25922) bacteria.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound in Mueller-Hinton Broth (MHB).
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antifungal Susceptibility Testing
Rationale: Similar to antibacterial testing, determining the MIC against fungal pathogens is crucial. Candida albicans is a common opportunistic fungal pathogen.
Protocol: Antifungal Broth Microdilution
-
Fungal Strain: Use Candida albicans ATCC 90028.
-
Inoculum Preparation: Prepare a fungal inoculum and dilute it in RPMI-1640 medium to a final concentration of 0.5-2.5 x 10^3 CFU/mL.
-
Compound Dilution: Perform a two-fold serial dilution of the test compound in RPMI-1640 medium in a 96-well plate.
-
Inoculation and Incubation: Add the fungal inoculum to the wells and incubate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration that causes a significant reduction (typically ≥50%) in turbidity compared to the growth control.
| Organism | Medium | Incubation | Positive Control |
| S. aureus | Mueller-Hinton Broth | 37°C, 24h | Vancomycin |
| E. coli | Mueller-Hinton Broth | 37°C, 24h | Gentamicin |
| C. albicans | RPMI-1640 | 35°C, 48h | Fluconazole |
Part 3: Anti-inflammatory Activity Assays
Several thiophene-containing compounds exhibit anti-inflammatory activity.[1] Key mechanisms of inflammation involve the production of prostaglandins by cyclooxygenase (COX) enzymes and nitric oxide (NO) by inducible nitric oxide synthase (iNOS).
Cyclooxygenase (COX) Inhibition Assay
Rationale: This assay determines the ability of the test compound to inhibit the activity of COX-1 and COX-2, key enzymes in the inflammatory cascade.
Protocol: Fluorometric COX Activity Assay
-
Enzyme and Substrate: Use commercially available purified COX-1 and COX-2 enzymes and a fluorogenic substrate (e.g., ADHP).
-
Compound Incubation: In a black 96-well plate, incubate varying concentrations of this compound with the COX enzyme in assay buffer for 15 minutes at room temperature. Include a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
Data Analysis: Calculate the rate of reaction and determine the percent inhibition for each compound concentration. Calculate the IC50 value.
Nitric Oxide (NO) Release Assay in Macrophages
Rationale: Lipopolysaccharide (LPS) stimulates macrophages to produce NO, a pro-inflammatory mediator. This assay measures the ability of the test compound to inhibit this process.
Protocol: Griess Assay for Nitrite Determination
-
Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) in a 96-well plate.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant. Mix the supernatant with Griess reagent and incubate for 15 minutes at room temperature.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percent inhibition of NO production.
Caption: Simplified inflammatory pathway targeted by the proposed assays.
Part 4: Anticancer Activity Evaluation
Given the reported antitumor activity of some thiophene derivatives,[1] it is prudent to screen this compound for anticancer effects.
Cell Proliferation Assay
Rationale: This assay provides a more specific measure of antiproliferative activity than a general cytotoxicity assay. The BrdU incorporation assay measures DNA synthesis, a hallmark of proliferating cells.
Protocol: BrdU Cell Proliferation Assay
-
Cell Seeding and Treatment: Seed a panel of cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate and treat with the test compound as described in the MTT assay protocol.
-
BrdU Labeling: Add BrdU (5-bromo-2'-deoxyuridine) to the cells and incubate for 2-24 hours.
-
Cell Fixation and DNA Denaturation: Fix the cells and denature the DNA.
-
Antibody Incubation: Add a peroxidase-conjugated anti-BrdU antibody and incubate.
-
Substrate Addition and Measurement: Add a peroxidase substrate and measure the colorimetric or chemiluminescent signal.
-
Data Analysis: Calculate the percent inhibition of proliferation and the IC50 value.
Apoptosis Induction Assay
Rationale: To determine if the compound induces programmed cell death, a key mechanism for many anticancer drugs. Caspase-3/7 activity is a hallmark of apoptosis.
Protocol: Caspase-Glo 3/7 Assay
-
Cell Treatment: Treat cancer cells with the test compound at concentrations around its IC50 value for proliferation for 24-48 hours.
-
Reagent Addition: Add the Caspase-Glo 3/7 reagent to the wells, which contains a luminogenic caspase-3/7 substrate.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: An increase in the luminescent signal indicates an increase in caspase-3/7 activity and apoptosis.
Conclusion
The in vitro assays detailed in these application notes provide a comprehensive and scientifically rigorous framework for the initial characterization of this compound. The data generated from these studies will be instrumental in guiding further preclinical development, including mechanism of action studies and in vivo efficacy models. By systematically evaluating its cytotoxic, antimicrobial, anti-inflammatory, and anticancer potential, researchers can efficiently uncover the therapeutic promise of this novel chemical entity.
References
-
MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The Tetrahydrofuran Motif in Polyketide Marine Drugs. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Retrieved from [Link]
-
Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved from [Link]
-
ResearchGate. (2011). Synthesis, studies and in vitro antibacterial activity of some 5-(thiophene-2-yl)-phenyl pyrazoline derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydrofurans. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]
-
Farmacia Journal. (2018). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Retrieved from [Link]
-
ResearchGate. (2008). Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl 4 -ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. Retrieved from [Link]
- Google Patents. (n.d.). Thiophene-2-carboxylic acid derivatives, their preparation and their use for controlling undesirable plant growth.
-
Semantic Scholar. (2018). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID : SYNTHESIS , STRUCTURE AND ANTIMICROBIAL STUDIES. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Antitubercular Activity of New Benzo[b]thiophenes. Retrieved from [Link]
Sources
- 1. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. farmaciajournal.com [farmaciajournal.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. The Tetrahydrofuran Motif in Polyketide Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Methodologies for the Identification and Characterization of Novel GPR35 Agonists
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive guide for the identification and characterization of novel agonists for the G protein-coupled receptor 35 (GPR35), a promising therapeutic target for a range of inflammatory and metabolic diseases. While the initial focus of this investigation was 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid, a thorough review of the scientific literature and chemical databases did not yield any evidence of its activity as a GPR35 agonist. However, extensive research has identified a related class of compounds, thieno[3,2-b]thiophene-2-carboxylic acid derivatives, as potent GPR35 agonists. This application note, therefore, outlines the established principles and detailed protocols for screening and validating novel GPR35 agonists, using the broader understanding of the receptor's pharmacology. The methodologies described herein are designed to be robust and self-validating, providing researchers with the tools to confidently identify and characterize new chemical entities targeting GPR35.
Introduction to GPR35: An Emerging Therapeutic Target
G protein-coupled receptor 35 (GPR35) is an orphan receptor that has garnered significant interest in the drug discovery community. It is predominantly expressed in immune cells and the gastrointestinal tract, suggesting a critical role in inflammatory processes and metabolic homeostasis.[1][2] GPR35 has been implicated in a variety of pathological conditions, including inflammatory bowel disease, asthma, hypertension, and certain cancers, making it an attractive target for therapeutic intervention.[3]
The activation of GPR35 is known to initiate downstream signaling through multiple pathways, primarily involving Gα13 and β-arrestin-2 recruitment.[4] This dual signaling capability offers opportunities for the discovery of biased agonists that may selectively activate therapeutic pathways while avoiding those associated with adverse effects. The identification of potent and selective GPR35 agonists is a critical step in elucidating its physiological functions and therapeutic potential.
The Chemical Landscape of GPR35 Agonists
While the endogenous ligand for GPR35 remains a subject of investigation, several synthetic agonists have been identified. Notably, studies have highlighted the importance of a carboxylic acid moiety for GPR35 activation, as seen in the thieno[3,2-b]thiophene-2-carboxylic acid series of agonists.[3] This structural feature appears to be a key pharmacophore for interaction with the receptor.
It is crucial to distinguish the studied thieno[3,2-b]thiophene-2-carboxylic acid scaffold from the proposed this compound. The former is a rigid, bicyclic aromatic system, whereas the latter contains a flexible, non-aromatic tetrahydrofuran ring. These structural differences are significant and would be expected to have a substantial impact on receptor binding and activation. Our extensive search did not reveal any published data supporting the activity of this compound at GPR35.
Experimental Workflows for GPR35 Agonist Screening
A robust screening cascade is essential for the identification and validation of novel GPR35 agonists. The following workflow outlines a logical progression from initial high-throughput screening to detailed pharmacological characterization.
Caption: A logical workflow for the identification and validation of novel GPR35 agonists.
Detailed Protocols
The following protocols are provided as a guide for researchers. It is recommended to optimize these protocols for specific cell lines and laboratory conditions.
Protocol 1: β-Arrestin Recruitment Assay (PathHunter® Assay)
This assay is a robust, high-throughput method for directly measuring agonist-induced recruitment of β-arrestin to GPR35.
Principle: This assay utilizes enzyme fragment complementation (EFC). GPR35 is tagged with a small enzyme fragment (ProLink™), and β-arrestin is tagged with the larger enzyme acceptor (EA) fragment of β-galactosidase. Agonist binding to GPR35 induces the recruitment of β-arrestin, bringing the two enzyme fragments together to form an active enzyme, which generates a chemiluminescent signal upon addition of a substrate.
Materials:
-
PathHunter® GPR35 β-Arrestin cell line (e.g., CHO-K1 or U2OS)
-
Cell culture medium and supplements
-
Test compounds (including this compound and a known GPR35 agonist as a positive control, e.g., Zaprinast or a thieno[3,2-b]thiophene-2-carboxylic acid derivative)
-
PathHunter® Detection Reagents
-
White, solid-bottom 96- or 384-well microplates
-
Luminometer
Procedure:
-
Cell Plating:
-
Culture PathHunter® GPR35 cells according to the supplier's instructions.
-
Harvest and resuspend cells in the appropriate assay medium.
-
Plate cells at a density of 5,000-10,000 cells/well in a 96-well plate (adjust for 384-well plates).
-
Incubate plates at 37°C in a 5% CO₂ incubator for 24 hours.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of the test compounds and positive control in assay buffer.
-
Carefully remove the culture medium from the cell plate.
-
Add the diluted compounds to the respective wells. Include wells with vehicle control (e.g., DMSO).
-
Incubate the plate at 37°C for 90 minutes.
-
-
Signal Detection:
-
Prepare the PathHunter® detection reagent according to the manufacturer's protocol.
-
Add the detection reagent to each well.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
Measure the chemiluminescent signal using a luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the normalized data against the logarithm of the compound concentration.
-
Determine the EC₅₀ value using a non-linear regression curve fit (e.g., four-parameter logistic equation).
-
Protocol 2: Calcium Mobilization Assay (Fluo-4 Assay)
This assay measures the increase in intracellular calcium concentration upon GPR35 activation, providing an orthogonal validation of agonist activity.
Principle: Cells are loaded with Fluo-4 AM, a cell-permeant dye that becomes fluorescent upon binding to calcium. Activation of GPR35 can lead to the release of intracellular calcium stores, resulting in an increase in fluorescence that can be measured in real-time.
Materials:
-
HEK293T or HT-29 cells (endogenously expressing GPR35 or transfected)
-
Cell culture medium and supplements
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Test compounds and a positive control
-
Black, clear-bottom 96-well microplates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating:
-
Plate cells at a density of 40,000-80,000 cells/well in a 96-well plate.
-
Incubate plates at 37°C in a 5% CO₂ incubator for 24 hours.
-
-
Dye Loading:
-
Prepare the Fluo-4 AM loading solution in HBSS containing Pluronic F-127.
-
Remove the culture medium and wash the cells with HBSS.
-
Add the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Calcium Flux Measurement:
-
Wash the cells with HBSS to remove excess dye.
-
Place the plate in a fluorescence plate reader.
-
Set the instrument to read fluorescence at an excitation of ~490 nm and an emission of ~525 nm.
-
Record a baseline fluorescence for a few seconds.
-
Inject the test compounds and positive control into the wells while continuously recording the fluorescence signal for at least 60-120 seconds.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the vehicle control.
-
Plot the normalized data against the logarithm of the compound concentration to determine the EC₅₀ value.
-
GPR35 Signaling Pathway
The following diagram illustrates the primary signaling cascades initiated upon GPR35 activation by an agonist.
Caption: Simplified GPR35 signaling pathways upon agonist binding.
Data Interpretation and Self-Validation
For a compound to be considered a true GPR35 agonist, it should meet the following criteria:
-
Activity in Primary Assay: The compound should elicit a concentration-dependent response in the primary screening assay (e.g., β-arrestin recruitment).
-
Confirmation in Orthogonal Assay: The agonist activity should be confirmed in a secondary, mechanistically distinct assay (e.g., calcium mobilization).
-
Structure-Activity Relationship (SAR): If available, related analogs should demonstrate a predictable trend in activity.
-
Antagonist Blockade: The agonist-induced response should be competitively inhibited by a known GPR35 antagonist.
Conclusion
While this compound lacks documented activity at GPR35, the field of GPR35 research is rich with opportunities for the discovery of novel agonists. The experimental protocols and workflows detailed in this application note provide a robust framework for identifying and characterizing new chemical entities that target this important receptor. By employing a multi-assay approach with built-in validation steps, researchers can confidently advance our understanding of GPR35 pharmacology and its potential as a therapeutic target.
References
-
Deng, H., Hu, J., Hu, H., He, M., & Fang, Y. (2012). Thieno[3,2-b]thiophene-2-carboxylic acid derivatives as GPR35 agonists. Bioorganic & Medicinal Chemistry Letters, 22(12), 4148-4152. [Link]
-
Deng, H., & Fang, Y. (2012). Anti-inflammatory gallic Acid and wedelolactone are G protein-coupled receptor-35 agonists. Pharmacology, 89(3-4), 211-219. [Link]
-
Mackenzie, A. E., et al. (2011). GPR35 as a Novel Therapeutic Target. Frontiers in Endocrinology, 2, 93. [Link]
-
Deng, H., et al. (2011). Discovery of 2-(4-Methylfuran-2(5H)-ylidene)malononitrile and Thieno[3,2-b]thiophene-2-carboxylic Acid Derivatives as G Protein-Coupled Receptor 35 (GPR35) Agonists. Journal of Medicinal Chemistry, 54(20), 7385-7396. [Link]
-
Southern, C., et al. (2013). High-Throughput Identification and Characterization of Novel, Species-selective GPR35 Agonists. PLoS ONE, 8(7), e68842. [Link]
-
Caers, J., et al. (2012). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments, (67), e51516. [Link]
-
Eurofins DiscoverX. (n.d.). PathHunter® β-Arrestin GPCR Assays. Retrieved from [Link]
-
Jenkins, L., et al. (2011). Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2. British Journal of Pharmacology, 162(3), 733-748. [Link]
-
PubChem. (n.d.). 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde. Retrieved from [Link]
-
Falleni, M., et al. (2017). GPR35 acts a dual role and therapeutic target in inflammation. Frontiers in Immunology, 8, 1487. [Link]
Sources
- 1. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 2. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 3. Discovery of 2-(4-Methylfuran-2(5H)-ylidene)malononitrile and Thieno[3,2-b]thiophene-2-carboxylic Acid Derivatives as G Protein-Coupled Receptor 35 (GPR35) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | GPR35 acts a dual role and therapeutic target in inflammation [frontiersin.org]
Introduction: The Thiophene Scaffold as a Privileged Structure in Agrochemical Innovation
An Application Guide to Thiophene-Based Compounds in Agrochemical Research
For distribution to: Researchers, scientists, and drug development professionals.
The five-membered heterocyclic compound, thiophene (C₄H₄S), has emerged as a cornerstone in the design of modern agrochemicals.[1][2] Its aromatic nature and physicochemical properties make it an exceptionally versatile scaffold for developing novel fungicides, herbicides, and insecticides.[3][4] A key reason for its prevalence is its role as a bioisostere of the benzene ring.[5] Replacing a phenyl group with a thienyl group can maintain or enhance biological activity while favorably modifying properties such as solubility, metabolic stability, and target binding affinity.[5] This structural mimicry, combined with the thiophene ring's inherent lipophilicity, can improve membrane permeability, a critical factor for efficacy in both plant and pest targets.[5]
This guide provides an in-depth exploration of thiophene-based compounds in agrochemical research, moving from foundational synthesis protocols to specific applications in crop protection. We will detail the causality behind experimental choices, provide validated protocols, and present data that underscores the potential of this remarkable heterocyclic system.
Synthesis of Thiophene-Based Agrochemical Scaffolds
The ability to generate a diverse library of substituted thiophenes is fundamental to structure-activity relationship (SAR) studies. The choice of synthetic route is dictated by factors such as desired substitution patterns, scalability, and the availability of starting materials.
Protocol 1: Paal-Knorr Thiophene Synthesis
Principle: This is a classic and robust method for synthesizing substituted thiophenes. The core mechanism involves the cyclization of a 1,4-dicarbonyl compound using a sulfurizing agent.[6][7] Reagents like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent not only provide the sulfur atom but also act as dehydrating agents to drive the reaction towards the aromatic thiophene product.[6] This method is particularly useful for creating symmetrically or unsymmetrically substituted thiophenes depending on the starting diketone.
Materials:
-
1,4-dicarbonyl compound (e.g., 2,5-hexanedione)
-
Phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent
-
Anhydrous solvent (e.g., toluene, xylene)
-
Round-bottom flask with reflux condenser
-
Heating mantle and magnetic stirrer
-
Standard workup and purification reagents (e.g., sodium bicarbonate solution, brine, organic solvents for extraction, silica gel for chromatography)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the 1,4-dicarbonyl compound (1.0 eq) in anhydrous toluene.
-
Add the sulfurizing agent, such as phosphorus pentasulfide (0.5 eq), portion-wise to the stirred solution. The reaction can be exothermic.
-
Once the addition is complete, attach a reflux condenser and heat the mixture to reflux (approx. 110°C for toluene).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
After cooling to room temperature, carefully quench the reaction by slowly pouring it over an ice-cold saturated solution of sodium bicarbonate to neutralize acidic byproducts.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent in vacuo to obtain the crude product.
-
Purify the crude product using silica gel column chromatography to yield the pure substituted thiophene.
Caption: Paal-Knorr thiophene synthesis workflow.
Protocol 2: Gewald Aminothiophene Synthesis
Principle: The Gewald reaction is a powerful multi-component synthesis that produces highly functionalized 2-aminothiophenes.[7] It involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base (e.g., morpholine).[7] This one-pot reaction is highly efficient for building molecular complexity and is a preferred method for generating libraries of aminothiophenes for biological screening.
Materials:
-
An α-activated ketone (e.g., cyclohexanone)
-
An α-cyanoester (e.g., ethyl cyanoacetate)
-
Elemental sulfur (S₈)
-
Base catalyst (e.g., morpholine or triethylamine)
-
Solvent (e.g., ethanol, DMF)
-
Standard laboratory glassware for reflux and workup
Procedure:
-
To a round-bottom flask, add the ketone (1.0 eq), the α-cyanoester (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.
-
Add the base catalyst, such as morpholine (0.5 eq), to the mixture.
-
Heat the reaction mixture to a gentle reflux (around 50-60°C) with stirring for 1-2 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture in an ice bath.
-
The product often precipitates from the cooled reaction mixture. Collect the solid by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove impurities.
-
If necessary, the product can be further purified by recrystallization.
Application Notes: Thiophene-Based Fungicides
Thiophene-containing molecules have demonstrated potent antifungal activity against a wide range of phytopathogenic fungi.[3] A significant class of these fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs).[8]
Mechanism Focus: Succinate Dehydrogenase Inhibition (SDHI)
Succinate dehydrogenase (SDH), also known as Complex II, is a critical enzyme complex in the mitochondrial electron transport chain (mETC) and the tricarboxylic acid (TCA) cycle. It catalyzes the oxidation of succinate to fumarate. Thiophene-based SDHIs, such as penthiopyrad, act by binding to the ubiquinone-binding site (Qp-site) of the SDH complex, thereby blocking electron transport to ubiquinone.[5][8] This inhibition halts cellular respiration, leading to a rapid depletion of ATP and ultimately causing fungal cell death. The thiophene ring often forms part of the "headgroup" of the inhibitor, which anchors the molecule within the active site.
Caption: Inhibition of Fungal Respiration by Thiophene-Based SDHIs.
Protocol 3: In Vitro Antifungal Assay against Sclerotinia sclerotiorum
Principle: This protocol determines the half-maximal effective concentration (EC₅₀) of a test compound against a target fungus using a mycelial growth inhibition assay. The compound is added to a growth medium at various concentrations, and the radial growth of the fungal colony is measured against a control. This method is adapted from studies evaluating novel thiophene-carboxamide derivatives.[8]
Materials:
-
Pure culture of Sclerotinia sclerotiorum on Potato Dextrose Agar (PDA).
-
Sterile PDA medium.
-
Test compound stock solution in a suitable solvent (e.g., DMSO).
-
Positive control (e.g., commercial fungicide Boscalid).
-
Sterile 90 mm Petri dishes.
-
Sterile cork borer (5 mm diameter).
-
Incubator set to 22-25°C.
-
Ruler or calipers.
Procedure:
-
Prepare a stock solution of the thiophene-based test compound in DMSO.
-
Prepare PDA medium and autoclave. Allow it to cool to 50-55°C in a water bath.
-
Aliquot the molten PDA into sterile containers. Add the test compound stock solution to achieve a series of final concentrations (e.g., 0.1, 0.5, 2, 10, 50 mg/L). Also prepare a solvent-only control (negative control) and a positive control series with Boscalid.
-
Immediately pour the amended media into sterile Petri dishes and allow them to solidify.
-
Using a sterile cork borer, cut a 5 mm mycelial plug from the edge of an actively growing S. sclerotiorum culture.
-
Place the mycelial plug, mycelium-side down, in the center of each prepared Petri dish.
-
Seal the dishes with paraffin film and incubate them in the dark at 22-25°C.
-
Measure the diameter of the fungal colony in two perpendicular directions when the colony in the negative control plate has reached approximately 70-80% of the plate diameter (typically 48-72 hours).
-
Calculate the percentage of mycelial growth inhibition for each concentration using the formula: Inhibition (%) = [(dc - dt) / dc] × 100 where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.
-
Determine the EC₅₀ value by performing a probit analysis of the inhibition percentages against the logarithm of the compound concentrations.
Data Presentation:
| Compound ID | Target Fungus | EC₅₀ (mg/L)[8] |
| 4i (Thiophene-oxadiazole) | Sclerotinia sclerotiorum | 0.140 |
| 4g (Thiophene-oxadiazole) | Sclerotinia sclerotiorum | 0.352 |
| Boscalid (Reference) | Sclerotinia sclerotiorum | 0.645 |
Application Notes: Thiophene-Based Herbicides
The structural diversity of thiophene derivatives allows for their development as herbicides. Studies on thiophene-based aminophosphonates have shown their potential as soil-applied herbicides, particularly against dicotyledonous weeds.[9]
Protocol 4: Phytotoxicity Assessment for Pre-Emergence Herbicidal Activity
Principle: This protocol evaluates the pre-emergence herbicidal activity of a test compound by applying it to the soil before weed seeds germinate.[9] The efficacy is determined by measuring the inhibition of plant growth. Testing against both a monocot (e.g., oat) and a dicot (e.g., radish, common sorrel) is essential to establish selectivity, a key trait for commercial herbicides.[9]
Materials:
-
Test compound (thiophene derivative).
-
Seeds of a monocotyledonous plant (e.g., Avena sativa - oat).
-
Seeds of dicotyledonous plants (e.g., Raphanus sativus - radish; Rumex acetosa - common sorrel).
-
Standard potting soil mix.
-
Pots or trays for planting.
-
Growth chamber or greenhouse with controlled light and temperature.
-
Spraying equipment for uniform application.
Procedure:
-
Fill pots with the soil mix and sow the seeds of the test plants at a uniform depth.
-
Prepare solutions or emulsions of the test compound at various application rates (e.g., 0.5, 1.0, 2.0 kg/ha ).
-
Uniformly spray the soil surface with the prepared test solutions. An untreated control (sprayed with water/solvent carrier only) must be included.
-
Place the pots in a growth chamber with controlled conditions (e.g., 16h light/8h dark cycle, 25°C).
-
Water the pots as needed to maintain soil moisture.
-
After a set period (e.g., 14-21 days), assess the herbicidal effect. This can be done visually (on a 0-100% injury scale) or by measuring quantitative parameters like shoot length, root length, and fresh/dry weight of the emerged seedlings.
-
Compare the growth of the treated plants to the untreated controls to calculate the percentage of growth inhibition. This data helps identify compounds with high efficacy and potential crop selectivity.
Caption: Workflow for Herbicide Candidate Screening.
Protocol 5: Ecotoxicological Impact Assessment using Microtox® Assay
Principle: Before a herbicide can be advanced, its potential environmental impact must be assessed. The Microtox® test is a rapid, standardized bioassay that measures the toxicity of a substance by its effect on the light output of the marine luminescent bacterium Aliivibrio fischeri.[9] A decrease in luminescence indicates toxic stress. The Solid-Phase Test (MSPT) variation allows for direct contact between the test organisms and soil samples treated with the compound, detecting toxicity from both soluble and insoluble fractions.[9]
Materials:
-
Microtox® M500 Analyzer.
-
Freeze-dried Aliivibrio fischeri reagent and Reconstitution Solution.
-
Solid-Phase Diluent (3.5% NaCl).
-
Soil sample treated with the test compound and an untreated control soil.
-
Magnetic stirrer and appropriate labware.
Procedure:
-
Prepare a suspension of the test soil (e.g., 7 g) in the Solid Phase Diluent (e.g., 35 mL). Stir for 10 minutes.
-
Rehydrate the Aliivibrio fischeri bacteria according to the manufacturer's instructions.
-
Perform the Microtox® Solid-Phase Test following the instrument's manual. This involves exposing the bacteria to serial dilutions of the soil suspension.
-
The instrument measures the initial light output of the bacteria and the light output after a specified exposure time (e.g., 15 minutes).
-
The reduction in light output is used to calculate the toxicity, typically expressed as an EC₅₀ value (the concentration of the sample that causes a 50% reduction in light).
-
A lower EC₅₀ value indicates higher toxicity, providing a critical data point for the environmental risk assessment of the potential herbicide.
Conclusion and Future Outlook
The thiophene ring is a proven and powerful scaffold in the agrochemical industry, contributing to the development of effective pesticides. Its versatility in synthesis allows for fine-tuning of physicochemical properties to optimize biological activity and selectivity. Future research will likely focus on several key areas:
-
Novel Modes of Action: Exploring new biological targets beyond well-established ones like SDH to combat the growing issue of pest resistance.
-
Green Chemistry: Developing more sustainable and environmentally benign synthesis routes for thiophene derivatives.
-
Computational Design: Increasingly using in silico methods, such as molecular docking and QSAR studies, to rationally design next-generation thiophene-based agrochemicals with higher potency and improved safety profiles.[4]
By integrating these advanced strategies with the robust experimental protocols outlined in this guide, researchers can continue to leverage the unique chemistry of thiophene to address the ongoing challenges in global food security.
References
-
Raghav Mishra et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4):38-54. Available at: [Link]
-
Various Authors (2023). The structures of thiophene-containing agricultural fungicides. ResearchGate. Available at: [Link]
-
Szewczyk, J. et al. (2018). Effect of New Thiophene-Derived Aminophosphonic Derivatives on Growth of Terrestrial Plants. Part 2. Their Ecotoxicological Impact and Phytotoxicity Test Toward Herbicidal Application in Agriculture. Molecules, 23(12):3193. Available at: [Link]
-
de Oliveira, R. et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals, 14(7):692. Available at: [Link]
-
MDPI (n.d.). Thiophene-Based Compounds. Encyclopedia MDPI. Available at: [Link]
-
Scamarcio, V. et al. (2020). Thiophene-Based Trimers and Their Bioapplications: An Overview. Polymers, 12(11):2691. Available at: [Link]
-
Wikipedia (n.d.). Thiophene. Wikipedia. Available at: [Link]
-
Abdel-Rahman, A. A.-H. et al. (2024). Biological Activities of Thiophenes. Encyclopedia.pub. Available at: [Link]
-
Barbarella, G. (2005). The Versatile Thiophene: An Overview of Recent Research on Thiophene-Based Materials. Advanced Materials, 17(13):1581-1593. Available at: [Link]
-
Sharma, A. et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]
-
Wang, Z. et al. (2023). Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 71(45):16717-16728. Available at: [Link]
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Biological Activities of Thiophenes | Encyclopedia MDPI [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Thiophene - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid
Introduction
Welcome to the technical support guide for the synthesis of 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid. This molecule is a valuable building block in medicinal chemistry and materials science, combining the aromatic, electron-rich thiophene core with a versatile tetrahydrofuran (THF) moiety. Its synthesis, while conceptually straightforward, presents several challenges that can impact yield, purity, and scalability.
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-tested insights into the common synthetic routes and offers practical, causality-driven solutions to frequently encountered problems. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your experimental outcomes.
Core Synthetic Strategy
The most common and logical approach to constructing this molecule involves a multi-step sequence that builds the desired functionality onto the thiophene ring. The general disconnection approach suggests functionalizing a pre-formed thiophene core. A robust strategy is a three-step process:
-
Selective C-H Functionalization: Formation of a nucleophilic thiophene at the 2-position. This is typically achieved via halogen-metal exchange or, more directly, by deprotonation (lithiation) of a 2-halothiophene.
-
C-C Bond Formation: Coupling the activated thiophene species with a suitable electrophilic form of tetrahydrofuran.
-
Carboxylation: Introduction of the carboxylic acid group at the 5-position of the thiophene ring.
This sequence is often preferred as it allows for controlled, stepwise construction and leverages the well-established chemistry of thiophene functionalization.
Caption: Figure 1. Proposed Synthetic Workflow.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Part 1: Thiophene Activation (Lithiation)
The generation of a 2-lithiothiophene intermediate is a critical step. Its success hinges on rigorous control of reaction conditions, as organolithium reagents are highly reactive and sensitive.[1]
Q1: My initial lithiation of 2-bromothiophene is failing or giving very low yields. What are the most likely causes?
A1: This is a frequent and frustrating problem, almost always pointing to issues with reaction setup and reagent quality.
-
Causality (Expertise): Organolithium reagents like n-butyllithium (n-BuLi) are exceptionally strong bases and nucleophiles. They react instantaneously and exothermically with even trace amounts of protic sources, such as water.[1] This sensitivity is the primary failure mode.
-
Troubleshooting Steps:
-
Moisture Contamination: Ensure all glassware is rigorously dried (e.g., oven-dried at >120°C for several hours and cooled under a stream of dry nitrogen or argon). All solvents, particularly THF, must be anhydrous. While commercially available anhydrous solvents are reliable, distilling THF from a drying agent like sodium/benzophenone ketyl is best practice for highly sensitive reactions.
-
Reagent Quality: n-BuLi degrades over time, especially if improperly stored. The concentration of the solution may be lower than stated on the bottle. It is highly recommended to titrate the n-BuLi solution (e.g., using the Watson-Eastham method) before use to determine its exact molarity.
-
Temperature Control: Halogen-metal exchange is extremely fast and exothermic. The reaction must be maintained at very low temperatures (typically ≤ -78°C using a dry ice/acetone bath) during the addition of n-BuLi. If the temperature rises, side reactions, including reaction with the THF solvent, can occur.[2]
-
Atmosphere: The reaction must be conducted under an inert atmosphere (dry nitrogen or argon) from start to finish to exclude atmospheric moisture and oxygen.
-
Q2: After adding the THF-electrophile, I'm isolating a significant amount of 2,2'-bithiophene. Why is this happening and how can I prevent it?
A2: The formation of 2,2'-bithiophene is a classic side product resulting from a coupling reaction between the 2-lithiothiophene intermediate and the 2-bromothiophene starting material.
-
Causality (Expertise): This side reaction is essentially a form of Wurtz-Fittig coupling. It occurs when the rate of halogen-metal exchange is not significantly faster than the rate of coupling between the newly formed organolithium species and the unreacted starting material. This is exacerbated if there are localized "hot spots" of high n-BuLi concentration during addition.
-
Preventative Measures:
-
Reverse Addition: Add the 2-bromothiophene solution slowly to the cooled n-BuLi solution. This ensures that the brominated starting material is never in large excess relative to the organolithium reagent.
-
Temperature and Addition Rate: Maintain strict low-temperature control (-78°C) and add the reagents very slowly to dissipate heat and avoid localized concentration gradients.
-
Transmetallation (Advanced): In particularly difficult cases, transmetallating the 2-lithiothiophene to a less reactive organometallic species, such as an organocuprate (by adding CuI), can suppress this side reaction. Cuprates are generally less reactive towards alkyl/aryl halides than organolithiums.
-
Part 2: C-C Coupling with the Tetrahydrofuran Moiety
This step involves the crucial bond formation between the two heterocyclic rings. The primary challenge is the generation and use of a suitable electrophilic partner derived from THF.
Q3: I'm struggling to couple the 2-lithiothiophene with tetrahydrofuran. How do I make THF electrophilic at the 2-position?
A3: Tetrahydrofuran itself is a poor electrophile. You must first convert it into a reactive species. The most common precursor is 2-chlorotetrahydrofuran.
-
Causality (Expertise): The C-O bonds in THF are strong. To make the 2-position susceptible to nucleophilic attack, you need to introduce a good leaving group. Chlorination at the alpha-position to the ether oxygen achieves this. 2-Chlorotetrahydrofuran is highly reactive but also notoriously unstable.
-
Protocol for Generating 2-Chlorotetrahydrofuran: This reagent is typically prepared immediately before use. A common method involves the reaction of THF with sulfuryl chloride (SO₂Cl₂). Extreme caution is advised as this reaction can be vigorous.
-
Cool anhydrous THF to 0°C under an inert atmosphere.
-
Slowly add a stoichiometric amount of sulfuryl chloride (SO₂Cl₂) while monitoring the temperature carefully.
-
The reaction is often initiated with a radical initiator like AIBN.
-
The resulting crude 2-chlorotetrahydrofuran is highly unstable and should be used immediately in the subsequent coupling step without purification.
-
Q4: The coupling reaction yield is still low even with freshly prepared 2-chlorotetrahydrofuran. What else could be going wrong?
A4: Low yields in this step often point to the instability of one or both coupling partners or inefficient reaction conditions.
-
Troubleshooting Workflow:
Caption: Figure 2. Decision tree for troubleshooting the C-C coupling step.
Part 3: Carboxylation and Purification
The final carboxylation step introduces the acid functionality, but it is not without its own set of challenges, particularly concerning the quench and subsequent workup.
Q5: My carboxylation step using dry ice is giving poor yields of the desired carboxylic acid. What am I doing wrong?
A5: This is a very common issue. While seemingly simple, quenching an organolithium with solid CO₂ (dry ice) requires careful technique to be efficient.
-
Causality (Expertise): The surface of dry ice rapidly cools the surrounding solution, which can freeze your organolithium before it has a chance to react. Additionally, dry ice often has a layer of condensed water ice on its surface, which will quench the organolithium non-productively.[3] The reaction also produces lithium carbonate, which can coat the dry ice and passivate its surface.
-
Optimized Carboxylation Protocol:
-
Prepare the CO₂: Use freshly crushed, high-purity dry ice. It's good practice to quickly rinse the chunks with a small amount of anhydrous ether or THF immediately before use to remove surface moisture.
-
Perform a "Reverse Quench": Instead of adding dry ice to your reaction flask, use a cannula to slowly transfer your cold organolithium solution into a separate flask containing a vigorously stirred slurry of crushed dry ice in anhydrous THF. This ensures the organolithium always encounters a large excess of CO₂, minimizing side reactions and localized heating.
-
Maintain Low Temperature: The quench should be performed at or below -78°C.
-
Acidic Workup: After the addition is complete, allow the mixture to slowly warm to room temperature. The resulting lithium carboxylate salt must be protonated. Add water, separate the layers, and then acidify the aqueous layer with a strong acid (e.g., 2M HCl) to a pH of ~1-2 to precipitate the carboxylic acid.
-
Q6: The final product is proving difficult to purify. What is the best strategy?
A6: Thiophene carboxylic acids can be challenging due to their polarity and potential for forming stubborn emulsions during workup. A multi-step purification is often necessary.
-
Purification Strategy:
-
Acid-Base Extraction: This is the most powerful technique. After the acidic workup, extract the crude product into an organic solvent (e.g., ethyl acetate). Wash this organic layer with a basic aqueous solution (e.g., saturated NaHCO₃). Your desired carboxylic acid will deprotonate and move into the aqueous layer, leaving many non-acidic impurities behind in the organic layer. Separate the layers, re-acidify the aqueous layer with cold 2M HCl to precipitate the product, and then extract the pure product back into an organic solvent.
-
Recrystallization: If the product is a solid, recrystallization is an excellent final polishing step. Heptane or a mixture of heptane and ethyl acetate is often a good starting point for thiophene carboxylic acids.[4]
-
Column Chromatography: This should be a last resort due to potential streaking of the acidic compound on silica gel. If necessary, use a solvent system doped with a small amount of acetic acid (e.g., 0.5-1%) to keep the product protonated and improve peak shape.
-
Experimental Protocols & Data
Protocol: Synthesis of this compound
Disclaimer: This is a representative protocol and may require optimization. All operations must be performed by qualified personnel under an inert atmosphere with appropriate safety precautions.
-
Activation: To a solution of 2-bromothiophene (1.0 eq) in anhydrous THF (0.2 M) at -78°C, add n-BuLi (1.05 eq, 2.5 M in hexanes) dropwise over 20 minutes. Stir the resulting solution at -78°C for 1 hour.
-
Coupling: In a separate flask, prepare a solution of 2-chlorotetrahydrofuran (1.2 eq) in anhydrous THF. Cool this solution to -78°C. Slowly transfer the 2-lithiothiophene solution from Step 1 into the 2-chlorotetrahydrofuran solution via cannula. Stir at -78°C for 2 hours, then allow to warm slowly to room temperature overnight.
-
Intermediate Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with diethyl ether (3x). Combine organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude 2-(tetrahydrofuran-2-yl)thiophene by column chromatography.
-
Carboxylation: Dissolve the purified intermediate (1.0 eq) in anhydrous THF (0.2 M) and cool to -78°C. Add n-BuLi (1.1 eq) dropwise and stir for 1 hour at -78°C. In a separate flask, create a vigorously stirred slurry of freshly crushed dry ice in anhydrous THF. Transfer the lithiated intermediate solution into the dry ice slurry via cannula.
-
Final Workup & Purification: Allow the mixture to warm to room temperature. Add water and separate the layers. Wash the organic layer with saturated NaHCO₃ solution. Combine all aqueous layers and cool to 0°C. Acidify to pH 1-2 with 2M HCl. Extract the product with ethyl acetate (3x). Dry the combined organic extracts over Na₂SO₄, filter, and concentrate to yield the final product. Recrystallize if necessary.
Table 1: Expected Spectroscopic Data
This table provides expected ranges for key analytical data based on the structures of thiophene-2-carboxylic acid and related derivatives. Actual values must be determined experimentally.
| Analysis | Expected Observation | Rationale / Key Features |
| ¹H NMR | δ 7.0-8.0 ppm (2H, d, J≈4 Hz) | Thiophene ring protons (H3, H4). |
| δ 4.5-5.5 ppm (1H, m) | THF proton at C2 (adjacent to both O and Thiophene). | |
| δ 1.8-2.2 ppm & 3.8-4.2 ppm (6H, m) | Remaining THF protons. | |
| δ 10-13 ppm (1H, br s) | Carboxylic acid proton (may be broad or not observed). | |
| ¹³C NMR | δ 165-175 ppm | Carboxylic acid carbonyl carbon. |
| δ 125-150 ppm | Thiophene ring carbons. | |
| δ 70-85 ppm | THF carbon C2. | |
| δ 65-75 ppm | THF carbon C5. | |
| δ 25-40 ppm | THF carbons C3, C4. | |
| FT-IR | 3200-2500 cm⁻¹ (broad) | O-H stretch of the carboxylic acid dimer. |
| ~1700 cm⁻¹ (strong) | C=O stretch of the carboxylic acid. | |
| ~1500-1600 cm⁻¹ | C=C stretching of the thiophene ring. | |
| Mass Spec | [M-H]⁻ or [M+H]⁺ | Expected molecular ion peak in ESI- or ESI+. |
References
-
M. A. P. Martins, et al. (2004). Recent Advances in the Synthesis of Thiophenes. Chemical Reviews, 104(5), 2583-2652. [Link]
-
D. W. Knight, A. P. Nott. (1983). Thiophene and Its Derivatives. Comprehensive Organic Chemistry II, 4, 1-129. [Link]
-
J. Swanston. (2006). Thiophene. Ullmann's Encyclopedia of Industrial Chemistry. [Link]
-
Beilstein Journals. (2012). Development of potential manufacturing routes for substituted thiophenes. Beilstein Journal of Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2023). Grignard and Organolithium Reagents. [Link]
-
A. R. Katritzky, et al. (2003). C-Acylation of 2-Methylfuran and Thiophene using N-Acylbenzotriazoles. Arkivoc. [Link]
-
M. Schlosser, Ed. (1994). Organometallics in Organic Synthesis. Wiley: New York. [Link]
-
MDPI. (2022). Carboxylate-Assisted Carboxylation of Thiophene with CO2 in the Solvent-Free Carbonate Medium. Molecules. [Link]
-
Master Organic Chemistry. (2023). Addition of Organolithiums To Aldehydes and Ketones. [Link]
-
T. J. M. Byrne, et al. (2023). An operationally simple and efficient strategy for the synthesis of substituted tetrahydrofurans. Organic Letters. [Link]
-
D. Siegel, A. Myers. (n.d.). Organolithium Reagents. Harvard University Chemistry Handout. [Link]
-
YouTube. (2019). Other Reactions of Organolithiums and Grignard Reagents with Carbonyl Compounds. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. people.uniurb.it [people.uniurb.it]
- 3. youtube.com [youtube.com]
- 4. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
Technical Support Center: Purification of 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support guide for the purification of 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid. This document provides researchers, scientists, and drug development professionals with in-depth, field-proven strategies and troubleshooting advice for achieving high purity of this valuable heterocyclic building block. The methodologies described herein are grounded in fundamental chemical principles to ensure robust and reproducible results.
Foundational Purification Strategies
This compound possesses two key structural features that dictate its purification: a polar, acidic carboxylic acid group and a moderately polar heterocyclic core. This dual nature allows for several effective purification techniques, with the choice depending on the nature and quantity of impurities present in the crude material.
A logical workflow is essential for efficient purification. The initial assessment of the crude mixture by Thin-Layer Chromatography (TLC) will guide the selection of the most appropriate primary purification method.
Technical Support Center: Synthesis of 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the synthesis of 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, optimize reaction yields, and troubleshoot common experimental hurdles. Our approach is rooted in mechanistic understanding and field-proven methodologies to ensure you can achieve reliable and reproducible results.
Overview of the Synthetic Challenge
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, involves sensitive organometallic intermediates where minor deviations in protocol can lead to significant drops in yield and purity. The most common synthetic strategy involves a sequential lithiation and carboxylation of a thiophene precursor. This guide focuses on troubleshooting this primary route.
Visualized General Synthetic Pathway
The typical synthesis proceeds via a two-step lithiation process. First, 2-(tetrahydrofuran-2-yl)thiophene is formed, which is then selectively lithiated at the 5-position, followed by quenching with carbon dioxide to form the target carboxylic acid.
Technical Support Center: Synthesis of 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid
Welcome to the technical support center for the synthesis of 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during this multi-step synthesis. Drawing from established organometallic principles and practical laboratory experience, this document provides in-depth troubleshooting advice in a user-friendly question-and-answer format.
I. Troubleshooting Guide: Navigating Common Synthetic Hurdles
The synthesis of this compound typically proceeds through the formation of 2-(tetrahydrofuran-2-yl)thiophene, followed by lithiation and subsequent carboxylation. This guide is structured to address potential issues at each critical stage of this synthetic sequence.
A. Issues Related to the Lithiation of 2-(Tetrahydrofuran-2-YL)thiophene
A critical step in this synthesis is the regioselective deprotonation of 2-(tetrahydrofuran-2-yl)thiophene to form the 5-lithio intermediate. Several side reactions can occur at this stage, leading to low yields and complex product mixtures.
Question 1: My reaction is showing low conversion to the desired carboxylic acid, and I'm recovering a significant amount of the starting material, 2-(tetrahydrofuran-2-yl)thiophene. What could be the cause?
Answer:
This is a common issue that often points to incomplete lithiation. The primary causes can be categorized as follows:
-
Insufficient Organolithium Reagent: The presence of trace amounts of water or other protic impurities in your solvent or on your glassware will consume the organolithium reagent. It is imperative to use rigorously dried solvents and flame-dried glassware under an inert atmosphere (e.g., argon or nitrogen).
-
Inactive Organolithium Reagent: Organolithium reagents, such as n-butyllithium (n-BuLi), can degrade over time, especially if not stored properly. It is advisable to titrate your n-BuLi solution before use to determine its exact molarity.
-
Inadequate Reaction Temperature: While lithiation of thiophenes is typically rapid, the reaction temperature can influence the equilibrium. Performing the reaction at very low temperatures (e.g., below -78 °C) might slow down the deprotonation significantly. A common temperature range for this reaction is -78 °C to -40 °C.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Dry your solvent (e.g., tetrahydrofuran, diethyl ether) over a suitable drying agent (e.g., sodium/benzophenone ketyl) and distill it directly into the reaction flask under an inert atmosphere. Flame-dry all glassware and allow it to cool under a stream of inert gas.
-
Titrate the Organolithium Reagent: Use a standard method, such as titration with a known concentration of a secondary alcohol in the presence of a colorimetric indicator (e.g., 1,10-phenanthroline), to determine the active concentration of your organolithium reagent.
-
Optimize Reaction Conditions:
-
Slowly add the organolithium reagent to a cooled solution (-78 °C) of 2-(tetrahydrofuran-2-yl)thiophene in your anhydrous solvent.
-
Allow the reaction to stir at this temperature for a sufficient time (e.g., 1-2 hours) to ensure complete lithiation before proceeding with the carboxylation step.
-
Consider a slight excess (1.05-1.1 equivalents) of the organolithium reagent to compensate for any minor protic impurities.
-
Question 2: I am observing the formation of an unexpected isomer of the desired carboxylic acid. What is the likely cause and how can I prevent it?
Answer:
The formation of an isomeric product suggests a lack of regioselectivity during the lithiation step. While the 5-position of a 2-substituted thiophene is generally the most acidic and therefore the primary site of deprotonation, other positions can also be lithiated, leading to a mixture of products upon carboxylation.
The tetrahydrofuran substituent at the 2-position is an electron-donating group, which can influence the acidity of the protons on the thiophene ring. While the 5-position is still favored, deprotonation at the 3- or 4-positions can occur, especially if the reaction conditions are not optimal.
Preventive Measures:
-
Choice of Organolithium Reagent: The bulkiness of the organolithium reagent can influence regioselectivity. While n-BuLi is commonly used, exploring other reagents like sec-butyllithium or tert-butyllithium might offer different selectivity profiles.
-
Use of a Directing Group (if necessary): In cases of persistent regioselectivity issues, a temporary directing group could be installed on the thiophene ring to ensure lithiation at the desired position. However, this adds extra steps to the synthesis.
-
Careful Control of Temperature: Maintaining a low and constant temperature during the addition of the organolithium reagent and the subsequent stirring period is crucial for maximizing regioselectivity.
B. Side Reactions Involving the Tetrahydrofuran Substituent
The tetrahydrofuran (THF) ring, while generally stable, can be susceptible to ring-opening reactions under strongly basic conditions, particularly in the presence of organolithium reagents.
Question 3: My reaction mixture turns dark, and I observe gas evolution upon addition of the organolithium reagent. After workup, I have a complex mixture of byproducts. What is happening?
Answer:
This scenario strongly suggests the decomposition of the tetrahydrofuran moiety. Organolithium reagents can deprotonate the α-protons of THF, leading to a ring-opening cascade.[1][2] While the THF in your molecule is a substituent, it can still undergo similar reactions, especially if there is localized excess of the organolithium reagent or if the reaction temperature is not well-controlled.
The primary decomposition pathway involves the formation of lithium ethenolate and ethylene gas.[1][3] Another possibility is the formation of lithium but-3-en-1-oxide through a reverse 5-endo-trig ring opening.[2]
Table 1: Potential Byproducts from Tetrahydrofuran Ring Opening
| Byproduct Name | Chemical Formula | Potential Impact on Synthesis |
| Ethylene | C₂H₄ | Gas evolution, pressure buildup in a closed system. |
| Lithium ethenolate | C₂H₃LiO | Can react with CO₂ to form acrylic acid derivatives. |
| Lithium but-3-en-1-oxide | C₄H₇LiO | Can be protonated during workup to form but-3-en-1-ol. |
Mitigation Strategies:
-
Strict Temperature Control: Maintain the reaction temperature at or below -78 °C during the addition of the organolithium reagent and for the duration of the lithiation.
-
Slow Addition of Reagent: Add the organolithium reagent dropwise to the solution of the substituted thiophene. This prevents localized high concentrations of the base.
-
Use of a Less Reactive Organolithium: If the problem persists, consider using a less basic organolithium reagent, although this may impact the efficiency of the desired thiophene lithiation.
Workflow for Minimizing THF Ring Opening
Sources
Technical Support Center: 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid
Welcome to the technical support center for 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this compound. Our goal is to equip you with the knowledge to anticipate and resolve potential experimental challenges, ensuring the integrity of your results.
Introduction
This compound is a bifunctional molecule incorporating a thiophene-2-carboxylic acid moiety and a tetrahydrofuran (THF) substituent. This unique structure presents specific stability considerations that are crucial for its successful application in synthesis and drug discovery. The electron-rich thiophene ring and the potentially labile THF group can be susceptible to degradation under certain experimental conditions. This guide provides a proactive approach to mitigating these stability issues.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, providing explanations and actionable solutions.
Issue 1: Low Yield or No Reaction in Esterification or Amidation Reactions
-
Question: I am attempting to form an ester or amide from this compound using standard coupling reagents (e.g., DCC, EDC), but I am observing low yields or recovery of only the starting material. What could be the cause?
-
Answer: This issue often stems from the reactivity of the starting material under the chosen reaction conditions.
-
Causality: Thiophene-2-carboxylic acids can undergo deprotonation at both the carboxylic acid and the 5-position of the thiophene ring, especially with strong bases.[1] While coupling reagents are not typically strong bases, side reactions can be promoted by the reaction conditions. Additionally, the THF moiety may interact with the coupling agents or catalysts.
-
Troubleshooting Steps:
-
Choice of Coupling Reagent: Switch to a milder coupling reagent system. For example, HATU or HOBt/EDC combinations are often more efficient and generate fewer side products.
-
Reaction Temperature: Maintain a low reaction temperature (0 °C to room temperature) to minimize potential side reactions and degradation.
-
Solvent: Ensure you are using a dry, inert solvent. The presence of water can quench the activated carboxylic acid intermediate.
-
pH Control: The addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), can be crucial. However, use it judiciously, as excess base can lead to other side reactions.
-
Activation to Acid Chloride: A more robust method is to convert the carboxylic acid to the more reactive acid chloride using a mild chlorinating agent like oxalyl chloride or thionyl chloride at low temperatures.[2] The resulting acid chloride can then be reacted with the desired alcohol or amine.
-
-
Issue 2: Observation of Impurities or Degradation Products in Post-Reaction Analysis (NMR, LC-MS)
-
Question: After my reaction or work-up, I am seeing unexpected peaks in my analytical data that suggest my starting material or product has degraded. What are the likely degradation pathways?
-
Answer: Degradation can occur at either the thiophene or the THF moiety.
-
Causality and Potential Degradation Pathways:
-
Oxidation of the THF Ring: The 2-position of the THF ring is susceptible to oxidation, which can lead to the formation of a lactone or other oxidized species. This is a known metabolic pathway for THF.[3][4][5]
-
Oxidative Degradation of the Thiophene Ring: While the thiophene ring is relatively aromatic, strong oxidizing conditions can lead to ring-opening or the formation of sulfoxides.[6] It is crucial to avoid strong oxidizing agents.[7][8]
-
Decarboxylation: Thiophene-2-carboxylic acids can undergo decarboxylation at elevated temperatures or in the presence of certain metal catalysts.
-
-
Preventative Measures:
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, especially if heating is required.
-
Avoid Strong Oxidants: Be mindful of all reagents and conditions. Avoid peroxides, permanganates, and other strong oxidizing agents.
-
Temperature Control: Keep reaction and storage temperatures as low as reasonably possible.
-
Purification: If degradation is suspected, purify the compound promptly using techniques like flash chromatography at reduced temperatures.
-
-
Issue 3: Discoloration of the Compound Upon Storage
-
Question: My sample of this compound, which was initially a white or off-white solid, has turned yellow or brown over time. Is it still usable?
-
Answer: Discoloration is a common indicator of degradation.
-
Causality: The discoloration is likely due to slow oxidation or polymerization reactions, which can be initiated by exposure to light, air (oxygen), or trace impurities. Thiophene-containing compounds are known to be susceptible to such degradation.
-
Recommendations:
-
Re-analysis: Before use, re-analyze the discolored material by NMR, LC-MS, and melting point to determine its purity.
-
Purification: If the purity is compromised, consider recrystallization or chromatographic purification.
-
Proper Storage: To prevent future discoloration, store the compound under an inert atmosphere, protected from light, and at a low temperature (e.g., in a freezer).[7][8]
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A: Based on the known stability of thiophene carboxylic acids, the following storage conditions are recommended:
-
Temperature: Store in a cool, dry place. For long-term storage, refrigeration or freezing is advisable.[7]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Container: Use a tightly sealed, amber glass vial to protect from moisture and light.[8]
Q2: What solvents are compatible with this compound?
A: this compound is expected to be soluble in a range of organic solvents.
-
Good Solvents for Reactions: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), N,N-Dimethylformamide (DMF).
-
Solvents for Purification (Crystallization): A solvent/anti-solvent system such as ethyl acetate/hexanes or dichloromethane/hexanes may be effective.
-
Aqueous Solubility: As a carboxylic acid, it will have limited solubility in water but will be soluble in aqueous base (e.g., NaHCO₃, NaOH) due to salt formation.
Q3: Is this compound sensitive to pH?
A: Yes.
-
Acidic Conditions: The compound is generally stable in mildly acidic conditions. However, strong acids at high temperatures could potentially lead to side reactions involving the THF ring.
-
Basic Conditions: In the presence of strong bases, deprotonation can occur at both the carboxylic acid and the thiophene ring, which can be a useful synthetic handle but also a potential source of side reactions if not controlled.[1] For work-up procedures, mild bases like sodium bicarbonate are recommended for extraction.
Q4: Are there any known incompatible materials?
A: Yes, based on the reactivity of the thiophene and carboxylic acid moieties:
-
Strong Oxidizing Agents: These should be strictly avoided to prevent degradation of the thiophene and THF rings.[7][8]
-
Strong Reducing Agents: Reagents like LiAlH₄ will reduce the carboxylic acid.
-
Strong Bases: Can cause multiple deprotonations, as discussed.[1]
Part 3: Experimental Protocols and Visualizations
Protocol: Esterification via Acid Chloride Formation
This protocol provides a robust method for esterifying this compound, minimizing side reactions.
Step 1: Formation of the Acid Chloride
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere.
-
Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (e.g., 1 drop).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.2 eq) dropwise.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC (using a quenched aliquot with methanol to form the methyl ester).
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent. The crude acid chloride is typically used immediately in the next step.
Step 2: Ester Formation
-
Dissolve the crude acid chloride in anhydrous DCM under an argon atmosphere.
-
Cool the solution to 0 °C.
-
In a separate flask, dissolve the desired alcohol (1.1 eq) and a non-nucleophilic base such as triethylamine or DIPEA (1.5 eq) in anhydrous DCM.
-
Slowly add the alcohol/base solution to the acid chloride solution at 0 °C.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Diagram 1: Key Stability Considerations Workflow
This diagram illustrates the critical points to consider when working with this compound to ensure its stability.
Caption: Workflow for maintaining the stability of this compound.
Diagram 2: Potential Degradation Pathways
This diagram illustrates the primary potential degradation pathways for the molecule.
Caption: Potential degradation pathways of this compound.
References
-
Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]
-
MDPI. (n.d.). (±)-((2S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2-yl)methyl Benzoate. Retrieved from [Link]
-
PubChem. (n.d.). 2-Thiophenecarboxylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of bio-based polyesters from 2,5-thiophenedicarboxylic acid. Retrieved from [Link]
-
PubMed. (1990). Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1. Retrieved from [Link]
-
MDPI. (2020). Biodegradation of Tetrahydrofuran by the Newly Isolated Filamentous Fungus Pseudallescheria boydii ZM01. Retrieved from [Link]
-
Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved from [Link]
-
MDPI. (n.d.). 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. Retrieved from [Link]
-
ResearchGate. (2008). Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl4-ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. Retrieved from [Link]
-
MDPI. (n.d.). Tetrahydrofuran Biodegradation. Retrieved from [Link]
-
ResearchGate. (n.d.). Tetrahydrofuran (THF) degradation curves under the initial pH of 7.0.... Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Retrieved from [Link]
-
ResearchGate. (2009). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. Retrieved from [Link]
-
Eawag. (1997). Tetrahydrofuran Degradation Pathway. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Retrieved from [Link]
-
ACS Publications. (2024). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. Retrieved from [Link]
-
PubChem. (n.d.). 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde. Retrieved from [Link]
Sources
- 1. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 2. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 3. mdpi.com [mdpi.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Tetrahydrofuran Degradation Pathway [eawag-bbd.ethz.ch]
- 6. researchgate.net [researchgate.net]
- 7. Thiophene-2-carboxylic acid(527-72-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. Thiophene-3-Carboxylic Acid | Properties, Uses, Safety Data & Supplier in China [chemheterocycles.com]
Technical Support Center: Optimizing Reaction Conditions for Thiophene Functionalization
Welcome to the Technical Support Center for Thiophene Functionalization. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of modifying the thiophene nucleus. Thiophene and its derivatives are privileged scaffolds in medicinal chemistry and materials science, making the efficient and selective installation of functional groups a critical endeavor.[1][2]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the functionalization of thiophenes. The content is structured to not only offer solutions but also to provide a deeper understanding of the underlying chemical principles governing these transformations.
Section 1: Troubleshooting Guide for Common Thiophene Functionalization Reactions
This section addresses common issues encountered during key thiophene functionalization reactions. Each problem is followed by a detailed analysis of potential causes and actionable solutions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, C-H Arylation)
Palladium-catalyzed cross-coupling reactions are powerful tools for creating C-C bonds on the thiophene ring. However, researchers often face challenges with low yields, poor regioselectivity, and catalyst deactivation.
Problem 1: Low to No Product Formation in a Suzuki-Miyaura Coupling of a Bromothiophene.
-
Potential Cause 1: Inactive Catalyst. The palladium catalyst, especially Pd(0) species, can be sensitive to air and moisture. Improper storage or handling can lead to oxidation and loss of catalytic activity.
-
Solution 1:
-
Ensure your palladium source and phosphine ligands are stored under an inert atmosphere (argon or nitrogen).
-
Use freshly opened or properly stored reagents.
-
Protocol Validation Step: Before running your main reaction, perform a small-scale test reaction with a known, reliable coupling partner to confirm catalyst activity.
-
-
Potential Cause 2: Inefficient Transmetalation. The transfer of the organic group from the boron reagent to the palladium center can be sluggish. This is often influenced by the choice of base and solvent.
-
Solution 2:
-
Base Selection: A variety of bases can be used (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). The choice of base can significantly impact the reaction rate and yield. For challenging couplings, stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically required to dissolve both the organic and inorganic reagents. The ratio of organic solvent to water should be optimized.
-
Boronic Acid/Ester Quality: Ensure the boronic acid or ester is pure and has not undergone significant decomposition (protodeboronation).
-
-
Potential Cause 3: Thiophene Ring Opening or Desulfurization. Under harsh reaction conditions (high temperatures, strong bases), the thiophene ring can be susceptible to degradation.
-
Solution 3:
-
Temperature Control: Screen a range of temperatures. While some couplings require elevated temperatures, others can proceed efficiently at lower temperatures, minimizing side reactions.
-
Ligand Choice: The use of appropriate ligands can stabilize the palladium catalyst and promote the desired reactivity at lower temperatures.
-
Problem 2: Poor Regioselectivity in Direct C-H Arylation of a Substituted Thiophene.
-
Potential Cause: Multiple Reactive C-H Bonds. Thiophenes possess C-H bonds at the α (2- and 5-) and β (3- and 4-) positions, which can have similar reactivities, leading to mixtures of isomers.[4]
-
Solution:
-
Directing Groups: The presence of a directing group on the thiophene ring can significantly influence the regioselectivity of C-H activation. Carbonyl-containing groups, for example, can act as effective directing groups.[5]
-
Catalyst/Ligand System: The choice of palladium catalyst and ligand is crucial for controlling regioselectivity. Some catalyst systems show a strong preference for α-arylation, while others can be tuned to favor β-arylation.[6]
-
Reaction Conditions: Subtle changes in reaction conditions, such as the solvent, base, or additives, can alter the regiochemical outcome. For instance, the use of specific additives can favor one pathway over another.[7]
-
Lithiation and Subsequent Functionalization
Lithiation is a common strategy for introducing a wide range of electrophiles onto the thiophene ring. However, issues such as incomplete lithiation, side reactions, and poor yields upon quenching are frequently reported.
Problem 3: Low Yield of the Desired Product and Recovery of Starting Material after Lithiation and Quenching.
-
Potential Cause 1: Incomplete Lithiation. This is often due to the presence of moisture or an inaccurate titer of the organolithium reagent.
-
Solution 1:
-
Strictly Anhydrous Conditions: All glassware must be flame- or oven-dried, and the reaction should be conducted under a positive pressure of an inert gas (argon or nitrogen).[8] Anhydrous solvents are essential.
-
Organolithium Titration: The concentration of commercially available organolithium reagents can vary. It is highly recommended to titrate your n-BuLi or other organolithium solution to determine its exact molarity.[9]
-
Temperature Control: Lithiation of thiophenes is typically performed at low temperatures (-78 °C) to prevent side reactions and decomposition of the lithiated intermediate.[8]
-
-
Potential Cause 2: Proton Quenching. The lithiated thiophene can be inadvertently quenched by a proton source in the reaction mixture before the addition of the electrophile.
-
Solution 2:
-
Solvent Purity: Ensure the solvent is free of acidic impurities.
-
Substrate Protons: If the thiophene substrate has acidic protons (e.g., an amide N-H), more than one equivalent of the organolithium reagent will be required.[10]
-
Problem 4: Formation of Debrominated Starting Material in a Lithium-Halogen Exchange Reaction.
-
Potential Cause: Protonation of the Lithiated Intermediate. After the lithium-halogen exchange, the resulting lithiated thiophene can be protonated by a trace amount of water or other proton sources during the reaction or workup.
-
Solution:
-
Rigorous Drying: As mentioned above, all reagents and equipment must be scrupulously dried.
-
Quenching Procedure: Ensure the quench with the electrophile is efficient. If the electrophile is not sufficiently reactive, the lithiated species may persist and be protonated during workup.
-
Investigative Quench: To confirm successful lithiation, a small aliquot of the reaction mixture can be quenched with D₂O. The incorporation of deuterium, confirmed by NMR or mass spectrometry, will verify the formation of the lithiated intermediate.[9]
-
Electrophilic Aromatic Substitution (e.g., Friedel-Crafts Acylation, Halogenation)
Thiophene readily undergoes electrophilic aromatic substitution, often with high reactivity compared to benzene.[11] The primary challenge is controlling the regioselectivity.
Problem 5: Formation of a Mixture of 2- and 3-Substituted Isomers in a Friedel-Crafts Acylation.
-
Potential Cause: Inherent Reactivity of the Thiophene Ring. While attack at the 2-position is generally favored due to the greater stabilization of the cationic intermediate (Wheland intermediate), substitution at the 3-position can occur, especially with highly reactive electrophiles or under certain conditions.[12]
-
Solution:
-
Lewis Acid Choice: The strength and stoichiometry of the Lewis acid (e.g., AlCl₃, SnCl₄, BF₃·OEt₂) can influence the regioselectivity. Milder Lewis acids may offer better control.
-
Reaction Temperature: Lowering the reaction temperature can often improve the selectivity for the thermodynamically favored 2-substituted product.
-
Substituent Effects: The presence of substituents on the thiophene ring will direct incoming electrophiles. Electron-donating groups typically activate the ring and direct ortho/para (which corresponds to adjacent and opposite positions relative to the substituent), while electron-withdrawing groups deactivate the ring.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is my thiophene-containing drug candidate showing signs of metabolic instability?
A1: The thiophene ring can be a site of metabolic oxidation by cytochrome P450 enzymes. This can lead to the formation of reactive metabolites such as thiophene-S-oxides and thiophene epoxides, which can be hepatotoxic.[13] Strategies to mitigate this include:
-
Blocking Metabolic Hotspots: Introducing substituents at the positions most susceptible to oxidation.
-
Modulating Electronic Properties: The introduction of electron-withdrawing groups can make the thiophene ring less susceptible to oxidation.
-
Bioisosteric Replacement: In some cases, replacing the thiophene ring with another heterocycle may be necessary if metabolic instability cannot be overcome.
Q2: I am performing a late-stage functionalization on a complex molecule containing a thiophene moiety. How can I achieve high regioselectivity?
A2: Late-stage functionalization (LSF) is a powerful strategy in drug discovery.[14][15] Achieving regioselectivity on a complex molecule requires careful consideration of the existing functional groups and the inherent reactivity of the thiophene ring.
-
C-H Activation Strategies: Directed C-H activation, where a functional group on your molecule directs the catalyst to a specific C-H bond, is a highly effective approach for achieving regioselectivity.[4]
-
Steric Control: The steric environment around the thiophene ring can also be exploited to favor functionalization at less hindered positions.
-
Protecting Groups: In some cases, it may be necessary to temporarily protect more reactive sites on the molecule to achieve functionalization at the desired position on the thiophene ring.
Q3: My purification of a functionalized thiophene on a silica gel column is resulting in product decomposition. What are my options?
A3: Some functionalized thiophenes can be sensitive to the acidic nature of standard silica gel.
-
Neutralized Silica: You can neutralize the silica gel by pre-treating it with a solution containing a small amount of a non-nucleophilic base, such as triethylamine, in the eluent.[16]
-
Alternative Stationary Phases: Consider using a different stationary phase for chromatography, such as alumina (basic or neutral) or a polymer-based support.
-
Non-Chromatographic Purification: If possible, explore other purification methods like recrystallization, distillation, or preparative HPLC.
Section 3: Experimental Protocols and Data
Protocol: Suzuki-Miyaura Cross-Coupling of 2-Bromothiophene with Phenylboronic Acid
This protocol provides a general procedure for a common Suzuki-Miyaura coupling reaction.
Materials:
-
2-Bromothiophene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add 2-bromothiophene (1.0 eq.), phenylboronic acid (1.2 eq.), and K₃PO₄ (2.0 eq.).
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.02 eq.) and SPhos (0.04 eq.) in toluene.
-
Add the catalyst solution to the Schlenk flask.
-
Add toluene and degassed water to the reaction mixture.
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 95 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 75 |
| 3 | Pd(OAc)₂ (2) | PPh₃ (8) | K₃PO₄ | Toluene/H₂O | 100 | 60 |
| 4 | PdCl₂(dppf) (2) | - | K₃PO₄ | Dioxane/H₂O | 100 | 88 |
Protocol: Lithiation and Silylation of Thiophene
This protocol describes the lithiation of thiophene at the 2-position followed by quenching with an electrophile.
Materials:
-
Thiophene
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Trimethylsilyl chloride (TMSCl)
Procedure:
-
Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
-
Add anhydrous THF to the flask and cool to -78 °C in a dry ice/acetone bath.
-
Add thiophene (1.0 eq.) to the cold THF.
-
Slowly add n-BuLi (1.1 eq.) dropwise, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add TMSCl (1.2 eq.) dropwise, again maintaining a low temperature.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Section 4: Visualizing Reaction Pathways
Diagram 1: Regioselectivity in Electrophilic Acylation of Thiophene
Caption: C2 vs. C3 attack in electrophilic acylation.
Diagram 2: Troubleshooting Workflow for Low Yield in Cross-Coupling
Caption: Decision tree for troubleshooting low yields.
References
-
Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]
-
Sharma, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]
-
Kumar, A., et al. (2022). Direct C–H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex. The Journal of Organic Chemistry, 87(16), 11049-11058. [Link]
-
Gulea, M., et al. (2014). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Molecules, 19(10), 15708-15745. [Link]
-
King, A. S., & Le, D. N. (2023). Late-stage Functionalization for Improving Drug-like Molecular Properties. Chemical Reviews, 123(13), 8323-8374. [Link]
-
Sarkisyan, G., et al. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Molecules, 28(9), 3784. [Link]
-
Padroni, G., et al. (2018). Ag(I)–C–H Activation Enables Near-Room-Temperature Direct α-Arylation of Benzo[b]thiophenes. Journal of the American Chemical Society, 140(29), 9033-9037. [Link]
-
Scott, T. G., & Paquin, J. F. (2023). An update on late-stage functionalization in today's drug discovery. Expert Opinion on Drug Discovery, 18(6), 623-640. [Link]
-
NotEvans. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange. [Link]
-
Wang, Y., et al. (2021). Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. ACS Omega, 6(4), 2845-2853. [Link]
-
Sharma, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. [Link]
-
Bentabed, A., et al. (2018). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. Molecules, 23(11), 2816. [Link]
-
University of Rochester. How To: Troubleshoot a Reaction. Department of Chemistry. [Link]
-
Val-Z-Quiz. (2018). I keep getting debrominated starting material and low conversion after lithiation. Reddit. [Link]
-
ResearchGate. (2015). Am I overlooking something in n-BuLi reactions?. [Link]
-
Fura, A. (2022). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 35(8), 1335-1348. [Link]
-
Gonzalez, J. (2018). Recent Developments in C–H Activation for Materials Science in the Center for Selective C–H Activation. Accounts of Chemical Research, 51(4), 925-935. [Link]
-
Cognizance Journal of Multidisciplinary Studies. (2023). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. [Link]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. cognizancejournal.com [cognizancejournal.com]
- 3. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent Developments in C–H Activation for Materials Science in the Center for Selective C–H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. An update on late-stage functionalization in today's drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Solubility Challenges with Thiophene Carboxylic Acids
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with thiophene carboxylic acids. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the common solubility challenges encountered with this important class of compounds.
Introduction
Thiophene carboxylic acids are a vital structural motif in medicinal chemistry and materials science. However, their inherent physicochemical properties, particularly the combination of a hydrophobic thiophene ring and a polar carboxylic acid group, often lead to poor solubility in both aqueous and non-polar organic solvents. This can present significant hurdles in experimental work, from reaction setup and purification to formulation and biological screening.
This guide is designed to provide you with the foundational knowledge and practical techniques to systematically overcome these solubility issues, ensuring the smooth progression of your research and development activities.
Troubleshooting Guide: Common Solubility Problems and Solutions
This section addresses specific issues you might encounter during your experiments in a practical question-and-answer format.
Issue 1: My thiophene carboxylic acid won't dissolve in the aqueous buffer for my biological assay.
Question: I am trying to prepare a stock solution of 5-chloro-thiophene-2-carboxylic acid (pKa ≈ 3.2) in a phosphate-buffered saline (PBS) at pH 7.4, but it is not dissolving. What is the most direct way to solubilize it?
Answer: The limited solubility of your thiophene carboxylic acid in neutral aqueous buffer is expected due to the protonated state of the carboxylic acid group at pH values significantly below its pKa + 2. The most effective and direct method to increase aqueous solubility is through pH adjustment to deprotonate the carboxylic acid, forming the much more soluble carboxylate salt.
Causality: At pH 7.4, which is more than two pH units above the pKa of most thiophene carboxylic acids, the carboxylic acid group will be predominantly in its deprotonated, anionic carboxylate form (Th-COO⁻). This charged species has significantly greater aqueous solubility due to favorable ion-dipole interactions with water molecules.[1][2]
Workflow for pH-Mediated Solubilization
Caption: Workflow for pH-adjusted solubilization.
Detailed Protocol: pH Adjustment for Aqueous Solubilization
-
Initial Suspension: Suspend the weighed amount of your thiophene carboxylic acid in the desired volume of your aqueous buffer (e.g., PBS).
-
Base Selection: Choose a strong base that will not interfere with your downstream application. For most biological assays, 1 M NaOH or 1 M KOH are suitable.
-
Titration: While stirring the suspension, add the base solution dropwise.
-
Monitoring: Monitor the pH of the solution continuously using a calibrated pH meter.
-
Observation: As the pH increases, you should observe the solid thiophene carboxylic acid dissolving.
-
Target pH: Continue adding the base until all the solid has dissolved. The final pH should ideally be at least 2 units above the pKa of your compound to ensure complete ionization.[2]
-
Final Adjustments: If you overshoot the target pH of your buffer, you can carefully back-titrate with a dilute acid (e.g., 0.1 M HCl), but be cautious not to let the pH drop below the level required for solubility, which could cause precipitation.
Trustworthiness Check: The formation of the soluble salt is a self-validating system. If the compound dissolves upon raising the pH and precipitates upon lowering it, you have confirmed the effectiveness of this method.
Issue 2: My thiophene carboxylic acid derivative is insoluble in common organic solvents for a reaction.
Question: I am attempting a coupling reaction with a substituted thiophene carboxylic acid, but it has poor solubility in common aprotic solvents like dichloromethane (DCM) and tetrahydrofuran (THF). How can I get it into solution?
Answer: When dealing with poor solubility in organic solvents, a co-solvent approach is often the most effective initial strategy. The addition of a small amount of a polar, aprotic co-solvent can disrupt the crystal lattice energy of the solid and improve solvation.
Causality: The crystalline form of a carboxylic acid is often stabilized by strong intermolecular hydrogen bonding. A polar, aprotic co-solvent can act as a hydrogen bond acceptor, disrupting this network and facilitating dissolution.
Co-Solvent Selection and Protocol
| Co-Solvent | Properties | Use Case |
| Dimethylformamide (DMF) | High polarity, aprotic | Excellent for dissolving many polar organic compounds. |
| Dimethyl sulfoxide (DMSO) | High polarity, aprotic | A very strong solvent, useful for highly insoluble compounds. |
| N-Methyl-2-pyrrolidone (NMP) | High polarity, aprotic | Similar to DMF and DMSO, often used in polymer chemistry. |
| Ethanol/Methanol | Polar, protic | Can be effective, but may interfere with certain reactions (e.g., those involving acid chlorides).[3][4] |
Protocol:
-
Initial Suspension: Suspend your thiophene carboxylic acid in the primary reaction solvent (e.g., THF).
-
Co-solvent Addition: Add the co-solvent (e.g., DMF) dropwise while stirring. Start with a small percentage (e.g., 5-10% v/v).
-
Gentle Heating: If the compound is still not fully dissolved, gentle heating (e.g., to 40-50 °C) can further aid dissolution. Ensure this is compatible with your reaction conditions.
-
Reaction Initiation: Once a homogeneous solution is achieved, proceed with your reaction as planned.
Trustworthiness Check: The formation of a clear, homogeneous solution that remains stable under the reaction conditions validates this approach. If precipitation occurs upon cooling, it indicates that the compound may be at its saturation limit.
Issue 3: I successfully formed a salt of my thiophene carboxylic acid, but it precipitated out of my aqueous-organic mixture during workup.
Question: I deprotonated my thiophene carboxylic acid with sodium bicarbonate to form the sodium salt, which was soluble in water. However, when I added ethyl acetate for extraction, a solid precipitated at the interface. What happened?
Answer: This is a common issue known as "salting out". The sodium carboxylate salt, while highly soluble in water, is likely insoluble in less polar organic solvents like ethyl acetate. The addition of the organic solvent reduces the overall polarity of the aqueous phase, causing the salt to precipitate.
Causality: The solubility of an ionic salt is highly dependent on the dielectric constant of the solvent. Water has a high dielectric constant, which effectively shields the charges of the ions. Ethyl acetate has a much lower dielectric constant, and its addition to the aqueous phase lowers the overall dielectric constant, leading to ion pairing and precipitation.[5]
Troubleshooting Protocol for Salt Precipitation
-
Increase Aqueous Volume: Add more water to the biphasic mixture. This will increase the volume of the polar phase and can help to redissolve the precipitated salt.
-
Use a More Polar Organic Solvent: If your extraction protocol allows, switch to a more polar organic solvent that is still immiscible with water, such as 1-butanol.
-
Re-acidification and Extraction: If the goal is to extract the compound into the organic phase, the salt form is not ideal.
-
Acidify the aqueous layer with a strong acid (e.g., 1 M HCl) to a pH at least 2 units below the pKa of your thiophene carboxylic acid. This will convert the soluble carboxylate salt back to the less water-soluble, but more organic-soluble, protonated carboxylic acid.
-
You should observe the carboxylic acid precipitating out of the aqueous phase.
-
You can then perform the extraction with your desired organic solvent (e.g., ethyl acetate). The protonated form will have much higher solubility in the organic layer.
-
Caption: Decision tree for handling salt precipitation during extraction.
Frequently Asked Questions (FAQs)
Q1: What is the underlying reason for the poor solubility of thiophene carboxylic acids?
The poor solubility arises from the conflicting nature of its two main components: the thiophene ring is aromatic and relatively non-polar (hydrophobic), while the carboxylic acid group is polar and capable of hydrogen bonding (hydrophilic).[1] This amphiphilic character makes it difficult to find a single solvent that can effectively solvate both parts of the molecule simultaneously. In the solid state, these molecules can also be stabilized by strong intermolecular hydrogen bonds between the carboxylic acid groups, which requires a significant amount of energy to break.
Q2: How does the position of the carboxylic acid group (e.g., thiophene-2-carboxylic acid vs. thiophene-3-carboxylic acid) affect solubility?
While both isomers face similar solubility challenges, there can be subtle differences due to variations in dipole moment, crystal packing, and intramolecular interactions. For instance, the proximity of the carboxylic acid to the sulfur atom in thiophene-2-carboxylic acid can influence its electronic properties and hydrogen bonding potential compared to the 3-isomer. However, for practical purposes, both isomers are considered poorly soluble in water and require similar solubilization strategies.
Q3: How do substituents on the thiophene ring affect the pKa and solubility?
Substituents can have a significant impact on the acidity (pKa) of the carboxylic acid group, which in turn affects its pH-dependent solubility.[6]
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br) are electron-withdrawing. They stabilize the negative charge of the carboxylate anion through an inductive effect, making the carboxylic acid more acidic (i.e., lowering its pKa).[7] A lower pKa means that a lower pH is required to deprotonate it, which can be an advantage.
-
Electron-Donating Groups (EDGs): Substituents like alkyl (-CH₃) or methoxy (-OCH₃) groups are electron-donating. They destabilize the carboxylate anion, making the carboxylic acid less acidic (i.e., raising its pKa).[8]
Q4: What are cyclodextrins and how can they improve the solubility of thiophene carboxylic acids?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly water-soluble "guest" molecules, like the hydrophobic thiophene ring of a thiophene carboxylic acid, within their cavity.[9] This forms a water-soluble inclusion complex, effectively shielding the hydrophobic part of the molecule from the aqueous environment and dramatically increasing its solubility.[10][11]
Protocol: Preparation of a Thiophene Carboxylic Acid-Cyclodextrin Inclusion Complex by Kneading
-
Molar Ratio Selection: Choose a suitable cyclodextrin (β-cyclodextrin is common) and determine the molar ratio (typically 1:1 drug-to-cyclodextrin).
-
Mixing: In a mortar, mix the thiophene carboxylic acid and the cyclodextrin.
-
Kneading: Add a small amount of a water-alcohol mixture (e.g., 50% ethanol) to the powder and knead the mixture for 30-60 minutes to form a paste.[12]
-
Drying: Dry the resulting paste in an oven at 40-50 °C until the solvent is completely removed.
-
Final Processing: The dried complex can be ground into a fine powder and sieved.
Trustworthiness Check: The formation of the inclusion complex can be confirmed by analytical techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), or Nuclear Magnetic Resonance (NMR) spectroscopy. An increase in the dissolution rate of the complex compared to the free drug in an aqueous medium is a direct measure of success.
Q5: When should I consider using surfactants?
Surfactants are a good option when working with very hydrophobic thiophene carboxylic acid derivatives or when formulating for lipid-based delivery systems. Above a certain concentration, called the critical micelle concentration (CMC), surfactant molecules self-assemble into micelles with a hydrophobic core and a hydrophilic shell.[13] The hydrophobic thiophene ring can be partitioned into the micellar core, leading to a significant increase in the apparent aqueous solubility of the compound.[14]
Considerations for Surfactant Use:
-
Type of Surfactant: Non-ionic surfactants (e.g., Polysorbates, Cremophor®) are often preferred in biological applications due to their lower toxicity.
-
Concentration: The surfactant concentration must be above its CMC to form micelles and effectively solubilize the compound.
-
Downstream Compatibility: Ensure that the chosen surfactant does not interfere with your assay or subsequent experimental steps.
Summary of Solubilization Strategies
| Strategy | Mechanism | Advantages | Disadvantages |
| pH Adjustment | Ionization of the carboxylic acid to a more soluble carboxylate salt. | Simple, effective for aqueous solutions, easily reversible. | Only applicable to ionizable compounds, may not be suitable for pH-sensitive applications. |
| Co-solvents | Reduces the overall polarity of the solvent system, improving solvation of the hydrophobic moiety. | Easy to implement, wide range of co-solvents available. | May affect reaction kinetics or assay performance, potential for precipitation on dilution. |
| Cyclodextrins | Encapsulation of the hydrophobic thiophene ring within the cyclodextrin cavity. | Significant increase in aqueous solubility, can improve stability. | Can be more expensive, requires specific formulation steps. |
| Surfactants | Partitioning of the hydrophobic moiety into the core of micelles. | High solubilization capacity for very hydrophobic compounds. | Potential for toxicity, may interfere with biological assays, must be used above the CMC. |
References
-
Bădăceanu, C. D., Nuță, D. C., Missir, A.-V., Hrubaru, M., Delcaru, C., Dițu, L. M., Chifiriuc, M.-C., & Limban, C. (2018). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Farmacia Journal, 66(2), 237-245. Available from: [Link]
-
Bonini, M., Ristori, S., & Baglioni, P. (2020). Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All?. Langmuir, 36(20), 5485-5495. Available from: [Link]
-
Chemistry LibreTexts. (2024, August 8). 20.4 Substituent Effects on Acidity. Retrieved January 22, 2026, from [Link]
-
Singh, M. V., Kumar, A., Singh, P., & Singh, R. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. International Journal of Chemical and Biochemical Sciences, 23, 1-15. Available from: [Link]
-
Wolschann, P., & Weigl, M. (2017). General Methods for the Preparation of Cyclodextrin Inclusion Complexes. In Cyclodextrins: Preparation and Application in Industry. IntechOpen. Available from: [Link]
-
He, G., & Li, J. (2015). Salting-out extraction of carboxylic acids. Journal of Chemical & Engineering Data, 60(12), 3648-3653. Available from: [Link]
-
Uekaji, Y., et al. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Pharmaceutics, 15(9), 2307. Available from: [Link]
- Google Patents. (n.d.). US5034049A - Thiophene-2-carboxylic acid derivatives, their preparation and their use for controlling undesirable plant growth.
-
Solubility of Things. (n.d.). Thiophene-2-carboxylic acid. Retrieved January 22, 2026, from [Link]
-
ResearchGate. (n.d.). Critical micelle concentration (CMC) for different surfactants in.... Retrieved January 22, 2026, from [Link]
-
Lumen Learning. (n.d.). The Effect of Substituents on pKa. Retrieved January 22, 2026, from [Link]
-
ResearchGate. (2025, August 6). Investigating the phase-solubility and compatibility study of anticancer drug complexed with β-cyclodextrin and HP–β-cyclodextrin. Retrieved January 22, 2026, from [Link]
-
YouTube. (2025, May 8). Cyclodextrin Masterclass V How to make a cyclodextrin complex. Retrieved January 22, 2026, from [Link]
- Google Patents. (n.d.). US5104492A - Recovery of carboxylic acids from water by precipitation from organic solutions.
-
Satonaka, H. (1983). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan, 56(8), 2463-2467. Available from: [Link]
-
Loftsson, T., & Jarvinen, T. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Journal of Pharmaceutical Sciences, 87(8), 989-999. Available from: [Link]
-
Starr, J. N. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. Available from: [Link]
-
ResearchGate. (2025, June 8). Green Design and Life Cycle Assessment of Novel Thiophene-Based Surfactants to Balance Their Synthesis Performance and Environmental Impact. Retrieved January 22, 2026, from [Link]
-
Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Retrieved January 22, 2026, from [Link]
-
International Journal of Research in Pharmaceutical and Nano Sciences. (2012). FORMULATION AND EVALUATION OF CYCLODEXTRIN INCLUSION COMPLEX TABLETS OF WATER INSOLUBLE DRUG-GLIMIPIRIDE. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All?. Retrieved January 22, 2026, from [Link]
-
Neuman, R. C. (n.d.). Chapter 14: Substituent Effects. Retrieved January 22, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. Retrieved January 22, 2026, from [Link]
-
Reddit. (n.d.). Isolation of a Carboxylic acid. Retrieved January 22, 2026, from [Link]
-
CONICET. (2013, April 30). Characterization, inclusion mode, phase-solubility and in vitro release studies of inclusion binary complexes with cyclodextrins. Retrieved January 22, 2026, from [Link]
-
Science of Synthesis. (n.d.). Product Class 8: Thiocarboxylic S-Acids, Selenocarboxylic Se-Acids, Tellurocarboxylic Te-Acids, and Derivatives. Retrieved January 22, 2026, from [Link]
-
International Journal of Pharmacy and Pharmaceutical Research. (2025, March 2). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. Retrieved January 22, 2026, from [Link]
-
ResearchGate. (2025, October 16). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Retrieved January 22, 2026, from [Link]
-
Khan Academy. (2024, August 30). Substituent effect on acidic strength | Aldehydes, ketones & carb.acids | Chemistry [Video]. YouTube. Retrieved from [Link]
-
Palacký University Olomouc. (n.d.). Exercise 9 CRITICAL MICELLE CONCENTRATION OF IONIC SURFACTANTS. Retrieved January 22, 2026, from [Link]
-
MDPI. (n.d.). A Surfactant Concentration Model for the Systematic Determination of the Critical Micellar Concentration and the Transition Width. Retrieved January 22, 2026, from [Link]
-
UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved January 22, 2026, from [Link]
- Google Patents. (n.d.). EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation.
-
Reddit. (2023, March 9). carboxylic acid solubility + TLC. Retrieved January 22, 2026, from [Link]
-
ResearchGate. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved January 22, 2026, from [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. youtube.com [youtube.com]
- 3. farmaciajournal.com [farmaciajournal.com]
- 4. 2-Thiophenecarboxylic acid CAS#: 527-72-0 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The Effect of Substituents on pKa | MCC Organic Chemistry [courses.lumenlearning.com]
- 8. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 9. reddit.com [reddit.com]
- 10. youtube.com [youtube.com]
- 11. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijrpc.com [ijrpc.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid
Prepared by the Office of Senior Application Scientist
Welcome to the technical support center for the scale-up synthesis of 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during process development and manufacturing.
Overview of Synthetic Strategies for Scale-Up
The synthesis of this compound on a large scale typically involves the formation of a carbon-carbon bond between a thiophene precursor and a tetrahydrofuran moiety, followed by carboxylation. The two most common approaches hinge on the generation of a nucleophilic thiophene via either a Grignard reagent or an organolithium intermediate. The choice of route carries significant implications for safety, cost, and impurity profiles at scale.
Common synthetic routes for analogous thiophene-2-carboxylic acid derivatives often involve the formation of an organometallic intermediate followed by quenching with carbon dioxide.[1][2] These methods, while effective at the bench, present unique challenges during scale-up, particularly concerning reaction initiation, thermal management, and reagent handling.[3][4]
Caption: High-level overview of common synthetic pathways.
Troubleshooting Guide & Core Process Questions
This section addresses specific, practical issues that may arise during the scale-up campaign in a question-and-answer format.
Stage 1: Organometallic Intermediate Formation (Lithiation/Grignard)
Q1: My large-scale Grignard reaction is failing to initiate or is extremely sluggish. What's going on?
A1: This is a classic scale-up challenge. The surface-to-volume ratio decreases significantly in larger reactors, making initiation, which is a surface phenomenon on the magnesium turnings, more difficult.
-
Causality & Solution:
-
Magnesium Activation: On a lab scale, mechanical stirring might be sufficient to abrade the passivating magnesium oxide layer. In a large reactor, this is less effective. Ensure you are using a robust activation method. Common industrial methods include pre-treatment with a small amount of iodine, 1,2-dibromoethane, or a seed amount of pre-formed Grignard reagent from a previous batch.
-
Solvent Purity: Water content is the primary antagonist to Grignard formation. While a solvent may appear "dry" on a lab scale, the total amount of water in a 1000 L reactor can be substantial. Use in-situ monitoring (e.g., Karl Fischer titration or process IR) to verify water content is below the required threshold (typically <100 ppm) before starting.[4]
-
Localized Concentration: Ensure good agitation to bring the alkyl halide into contact with the magnesium surface. A slow subsurface addition of a small portion of the halide charge to the activated magnesium slurry is critical. Monitor for a slight exotherm, which is the key indicator of initiation.[3][4] Do not add the bulk of the halide until initiation is confirmed to avoid dangerous accumulation.[4]
-
Q2: During my lithiation of 2-(tetrahydrofuran-2-yl)thiophene with n-BuLi, I'm seeing significant byproduct formation, including what appears to be debrominated starting material (if starting from a bromo-precursor) and other impurities. How can I improve selectivity?
A2: This points to issues with temperature control, reagent quality, or competitive reaction pathways. Organolithium reactions are highly exothermic and exquisitely sensitive to reaction conditions.[5][6]
-
Causality & Solution:
-
Temperature Control is Paramount: The lithiation of thiophenes is extremely fast. Poor heat transfer in a large reactor can lead to localized "hot spots," causing side reactions like elimination or reaction with the THF solvent itself.[7] The target temperature (typically -78 °C to -60 °C) must be maintained throughout the n-BuLi addition. This requires a reactor with sufficient cooling capacity and efficient overhead stirring.
-
Reagent Titration: Never trust the concentration on the bottle for large-scale work. The actual molarity of n-BuLi can decrease over time due to degradation.[8] Perform a titration (e.g., with diphenylacetic acid) on the reagent before use to ensure you are adding the correct number of equivalents. An excess of n-BuLi can lead to undesired side reactions.
-
Reverse Addition: Consider a "reverse addition" protocol where the thiophene substrate is added slowly to the n-BuLi solution at the target temperature. This keeps the organolithium in excess only momentarily and can sometimes minimize side reactions.
-
Quenched Aliquots: If you suspect incomplete lithiation, it is useful to take an aliquot from the reaction mixture and quench it with a deuterated source like D₂O.[8] Analysis by NMR or MS will confirm if the lithiation occurred at the desired position.
-
Stage 2: Carboxylation with Carbon Dioxide
Q3: My carboxylation yield is low and inconsistent on a multi-kilogram scale. How can I improve the efficiency of the CO₂ quench?
A3: The reaction between an organometallic species and CO₂ is very fast, but the overall yield is often limited by mass transfer—getting the CO₂ to the reactive species before it can find another reaction pathway. The physical form and delivery method of CO₂ are critical process parameters.[9][10]
-
Causality & Solution:
-
Solid vs. Gaseous CO₂:
-
Solid (Dry Ice): While convenient in the lab, adding large blocks of dry ice to a reactor is hazardous and inefficient. It can cause violent bubbling and pressure buildup, and the cold surface can freeze the reaction mixture, creating a crust that impedes mixing. If using solid CO₂, it must be crushed into a fine powder and added portion-wise to a vigorously stirred solution to maximize the surface area for reaction.
-
Gaseous CO₂: For scale-up, subsurface sparging of gaseous CO₂ through the reactor is the preferred method. This provides excellent mixing and controlled addition. The gas flow rate must be carefully controlled to match the reaction rate and avoid pressurizing the vessel.
-
-
Reaction Viscosity: As the lithium carboxylate salt precipitates, the reaction mixture can become a thick, difficult-to-stir slurry. This severely impedes mass transfer and heat exchange. Ensure your reactor's motor and impeller are designed to handle high-viscosity mixtures. In some cases, adding a co-solvent like toluene before carboxylation can help maintain a mobile slurry.
-
Temperature of Quench: Do not allow the reaction to warm significantly during the CO₂ addition. Maintain a low temperature (e.g., <-60 °C) to minimize side reactions of the organometallic intermediate.
-
Stage 3: Work-up, Isolation, and Purification
Q4: I am struggling with persistent emulsions during the aqueous work-up. How can I facilitate phase separation on a large scale?
A4: Emulsions are common when quenching organometallic reactions, especially when salts precipitate. They are stabilized by fine solids at the aqueous-organic interface.
-
Causality & Solution:
-
pH Adjustment: Ensure the pH of the aqueous layer is sufficiently acidic (pH 1-2) after the quench. This protonates the carboxylate to form the desired carboxylic acid, which is more soluble in the organic layer, and also helps dissolve magnesium or lithium hydroxides.
-
Filtration: A common industrial practice is to perform a filtration step to remove inorganic salts (e.g., LiCl, MgBr₂) before the main phase separation. This removes the fine particulates that stabilize the emulsion.
-
Brine Wash: Adding a saturated sodium chloride (brine) solution can increase the ionic strength of the aqueous phase, which often helps to "break" the emulsion by dehydrating the interface.
-
Solvent Choice: If emulsions are persistent, consider a solvent-swap post-reaction. Distilling off the reaction solvent (like THF) and replacing it with a less water-miscible solvent like methyl tert-butyl ether (MTBE) or toluene can dramatically improve phase separation.
-
Q5: My final product is difficult to crystallize and often comes out as an oil or with a high impurity level. What purification strategies are recommended?
A5: Thiophene carboxylic acids can be challenging to crystallize due to their polarity and potential for hydrogen bonding with residual solvents. The key is finding a suitable solvent/anti-solvent system.
-
Causality & Solution:
-
Solvent Screening: A systematic crystallization screen is essential. Common systems for this class of compounds include:
-
Toluene/Heptane
-
Ethyl Acetate/Hexane
-
Dichloromethane/Heptane
-
Recrystallization from warm heptane has been reported for similar thiophene derivatives.[11]
-
-
Impurity Profile: Understand your impurities. If you have closely related structural analogs, a simple crystallization may not be sufficient. A common impurity is the corresponding debrominated or unfunctionalized starting material. A pH-swing purification can be highly effective:
-
Dissolve the crude product in an organic solvent (e.g., MTBE).
-
Extract with an aqueous base (e.g., NaHCO₃ or Na₂CO₃ solution). The desired carboxylic acid will move to the aqueous layer as its salt, while non-acidic impurities remain in the organic layer.
-
Separate the layers, wash the aqueous layer with fresh solvent to remove trapped organics.
-
Re-acidify the aqueous layer with HCl to precipitate the pure carboxylic acid.
-
Filter and dry the solid product.
-
-
Scale-Up Safety & Process Parameters
Q: What are the absolute critical safety considerations for this process?
A: The primary hazards involve the use of pyrophoric organolithium reagents and the highly exothermic nature of both the organometallic formation and the subsequent quench.
-
Pyrophoric Reagent Handling: All transfers of n-BuLi must be conducted under a strictly inert atmosphere (Nitrogen or Argon).[5][6][12] Use of pressure-rated transfer lines and vessels is mandatory in a plant setting. Syringes are not appropriate for kilogram-scale transfers.[13] Personnel must be equipped with flame-retardant lab coats, face shields, and appropriate gloves.[14]
-
Thermal Hazard Assessment: A reaction calorimetry study (e.g., using an RC1 calorimeter) is non-negotiable before scale-up. This will determine the heat of reaction (ΔHrxn), the maximum temperature of the synthesis reaction (MTSR), and allow for proper engineering of cooling systems and emergency relief venting. Grignard reactions, in particular, are known for having an induction period, which can lead to a dangerous accumulation of unreacted starting material followed by a runaway reaction.[4]
-
Quench Protocol: The quenching of any residual organometallic reagent at the end of the reaction must be carefully planned. A slow addition of a proton source like isopropanol or acetic acid at low temperature is required before the aqueous work-up. Never add water directly to an unquenched organometallic reaction mixture.
Critical Process Parameter (CPP) Summary
| Parameter | Stage | Recommended Control | Justification & Impact if Deviated |
| Solvent Water Content | Organometallic Formation | < 100 ppm (Verify by KF) | Prevents quenching of the organometallic reagent, leading to low yield and reaction failure. |
| Reaction Temperature | Organometallic Formation | -78 °C to -60 °C (± 5 °C) | Controls selectivity; higher temperatures lead to solvent degradation and byproduct formation.[7] |
| n-BuLi Addition Rate | Lithiation | Maintain internal temp < -60 °C | Prevents thermal runaway due to the highly exothermic nature of the reaction. |
| CO₂ Delivery Method | Carboxylation | Subsurface gas sparge | Ensures efficient mass transfer and avoids hazards associated with large-scale solid CO₂ addition. |
| Stirring Efficiency | All Stages | Maintain good vortex/slurry suspension | Critical for heat transfer, mass transfer, and preventing localized hot spots or reagent accumulation. |
| Work-up pH | Isolation | 1 - 2 | Ensures full protonation of the product for extraction and helps dissolve inorganic byproducts. |
Representative Scale-Up Protocol (Lithiation Route)
Disclaimer: This protocol is for illustrative purposes. All procedures must be subjected to a thorough hazard and operability (HAZOP) study and adapted to the specific equipment and safety protocols of your facility.
Objective: To synthesize ~1 kg of this compound.
Equipment: 50 L glass-lined reactor with cryogenic cooling, overhead stirrer, thermocouple, nitrogen/vacuum manifold, and ports for liquid/solid addition.
Step 1: Reactor Preparation & Inerting 1.1. Ensure the reactor is meticulously cleaned and dried. 1.2. Assemble the reactor and perform a pressure/leak test. 1.3. Purge the reactor with dry nitrogen for at least 1 hour. Perform three vacuum/nitrogen backfill cycles to ensure an inert atmosphere.[5]
Step 2: Lithiation 2.1. Charge the reactor with 2-(Tetrahydrofuran-2-yl)thiophene (1.54 kg, 10.0 mol) and anhydrous Tetrahydrofuran (THF, 20 L). 2.2. Cool the stirred solution to between -75 °C and -70 °C. 2.3. Slowly add n-Butyllithium (e.g., 2.5 M in hexanes, 4.4 L, 11.0 mol, 1.1 equiv) subsurface via a transfer line over 2-3 hours. Crucially, monitor the internal temperature and ensure it does not rise above -65 °C. 2.4. After the addition is complete, stir the resulting mixture at -75 °C to -70 °C for 1 hour. 2.5. (Optional IPC): Safely take a small aliquot, quench with D₂O, and analyze by UPLC/MS to confirm >98% lithiation.
Step 3: Carboxylation 3.1. While maintaining the temperature below -65 °C, begin bubbling dry CO₂ gas through the reaction mixture via a subsurface sparge tube. 3.2. Continue the CO₂ addition until the exotherm ceases and the reaction temperature is stable. This may take 2-4 hours. A thick white slurry is expected to form. 3.3. Allow the mixture to slowly warm to -20 °C over 1 hour.
Step 4: Quench and Work-up 4.1. Cool the mixture back to -20 °C. Slowly add Isopropanol (1 L) to quench any unreacted organolithium species. 4.2. In a separate vessel, prepare a solution of water (20 L) and concentrated HCl (~2 L). 4.3. Slowly transfer the reaction slurry into the acidic aqueous solution with vigorous stirring, ensuring the temperature of the quench vessel does not exceed 25 °C. 4.4. Stir the biphasic mixture for 30 minutes. Stop stirring and allow the layers to separate. 4.5. Separate the lower aqueous layer. Extract the organic layer with 1 M NaOH solution (2 x 10 L). 4.6. Combine the basic aqueous extracts. Wash with MTBE (10 L) to remove any non-acidic impurities. 4.7. Cool the combined aqueous layer to 0-5 °C in a clean vessel and slowly add concentrated HCl with stirring until the pH is ~1-2. A white solid should precipitate.
Step 5: Isolation 5.1. Filter the precipitated solid product. 5.2. Wash the filter cake with cold deionized water (2 x 5 L). 5.3. Dry the solid in a vacuum oven at 40-50 °C until a constant weight is achieved. 5.4. Expected yield: 1.5 - 1.7 kg (76-86%). Purity by HPLC: >98%.
Sources
- 1. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 2. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 3. mt.com [mt.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. acs.org [acs.org]
- 13. researchgate.net [researchgate.net]
- 14. ehs.ucr.edu [ehs.ucr.edu]
Technical Support Center: Troubleshooting HPLC Separation of Thiophene Derivatives
From the Desk of a Senior Application Scientist
Welcome to the technical support center dedicated to resolving common challenges in the High-Performance Liquid Chromatography (HPLC) analysis of thiophene derivatives. As a class of compounds vital in pharmaceutical and materials science, their unique chemical properties can present specific chromatographic hurdles.[1][2] This guide is structured to provide not just solutions, but a deeper understanding of the underlying chromatographic principles, empowering you to develop robust and reliable separation methods.
We will move from symptom-based troubleshooting for common issues like peak tailing and poor resolution to specific frequently asked questions and detailed experimental protocols.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses the most frequent issues encountered during the HPLC separation of thiophene derivatives in a direct question-and-answer format.
Problem 1: Why are my thiophene derivative peaks tailing?
Peak tailing, where a peak has an asymmetry factor >1.2, is arguably the most common issue when analyzing heterocyclic compounds like thiophenes.[3][4] It compromises resolution and leads to inaccurate quantification.[3]
Answer: The primary cause of peak tailing for thiophene derivatives is secondary interactions between the analyte and the stationary phase, specifically with residual silanol groups on the silica surface.[3][4][5] Thiophene moieties can possess a slight basicity, and many derivatives contain basic functional groups (e.g., amines) that can interact strongly with acidic, ionized silanols (Si-O⁻) via ion exchange.[1][4] This leads to a mixed-mode retention mechanism, causing the peak to tail.[4]
Here is a systematic workflow to diagnose and resolve peak tailing:
Sources
Technical Support Center: 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid
Welcome to the technical support center for 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this compound. Our goal is to empower you with the knowledge to prevent degradation and ensure the integrity of your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during your work with this compound. Each problem is followed by a detailed explanation of the potential causes and a step-by-step protocol for resolution.
Issue 1: Sample Discoloration (Yellowing or Browning) Upon Storage or in Solution
Symptoms: Your previously white or off-white solid compound has developed a yellow or brown tint. When dissolved, the solution appears colored.
Potential Causes:
-
Oxidative Degradation: The thiophene ring is susceptible to oxidation, which can lead to the formation of colored byproducts.[1][2] This can be accelerated by exposure to air (oxygen), light, and trace metal impurities.
-
Acid-Catalyzed Degradation: Trace acidic impurities in your solvent or on your glassware can catalyze the opening of the tetrahydrofuran (THF) ring, leading to reactive intermediates that can polymerize or form colored compounds.[3][4]
-
Formation of Charge-Transfer Complexes: Thiophene-containing compounds can form colored charge-transfer complexes with certain solvents or impurities.
Resolution Protocol:
-
Purity Assessment:
-
Use High-Performance Liquid Chromatography (HPLC) with a UV detector to assess the purity of the discolored sample.[1] Compare the chromatogram to that of a pure, freshly prepared sample. Look for the appearance of new peaks or a decrease in the main peak area.
-
Consider using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the degradation products.
-
-
Purification of the Compound:
-
If degradation is minor, recrystallization can be an effective purification method. The choice of solvent will depend on the solubility of the compound and its impurities.
-
For more significant degradation, column chromatography may be necessary.
-
-
Preventative Measures for Future Use:
-
Storage: Store the solid compound in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen).[5] For long-term storage, keep it in a refrigerator or freezer at the recommended temperature (see FAQ section).
-
Solvent Purity: Use high-purity, anhydrous solvents. If using THF as a solvent, ensure it is freshly distilled and free of peroxides.
-
Inert Atmosphere: When preparing solutions or running reactions, purge the reaction vessel with an inert gas to minimize exposure to oxygen.
-
Issue 2: Inconsistent or Low Yields in Reactions
Symptoms: You are using this compound as a starting material, and your reaction yields are lower than expected or vary significantly between batches.
Potential Causes:
-
Degradation of the Starting Material: If the compound has degraded during storage, the actual amount of active starting material is lower than what was weighed.
-
Incompatibility with Reaction Conditions:
-
Strong Acids: Strong acidic conditions can lead to the opening of the THF ring.[3][6]
-
Strong Oxidizing Agents: Reagents like hydrogen peroxide, peracids, or nitric acid can oxidize the thiophene ring.[7]
-
High Temperatures: Thiophene derivatives can be sensitive to high temperatures, leading to decomposition.
-
Resolution Protocol:
-
Verify Starting Material Purity: Before each reaction, verify the purity of your this compound using a quick analytical method like thin-layer chromatography (TLC) or melting point determination.
-
Reaction Condition Optimization:
-
pH Control: If your reaction requires acidic or basic conditions, use the mildest possible reagents and buffer the reaction mixture if possible.
-
Temperature Control: Run reactions at the lowest effective temperature. Consider performing reactions at room temperature or below, even if it requires longer reaction times.
-
Reagent Selection: Avoid strong oxidizing agents if the thiophene ring is not the intended reaction site.
-
-
Experimental Workflow Diagram:
Caption: Recommended experimental workflow to ensure reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure long-term stability, the compound should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (refrigerated) | Slows down potential degradation pathways. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the thiophene ring.[2] |
| Light | Amber vial or protected from light | Prevents light-induced degradation. |
| Container | Tightly sealed glass vial | Prevents moisture absorption and exposure to air.[5] |
Q2: Is this compound soluble in water?
A2: Thiophene and its simple derivatives are generally insoluble in water.[8] The presence of the carboxylic acid and the THF moiety may impart some slight water solubility, especially at higher pH where the carboxylate salt is formed. However, for most applications, organic solvents are preferred.
Q3: Which solvents are recommended for dissolving this compound?
A3: Good solubility can be expected in polar organic solvents such as:
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Chloroform
-
Ethyl acetate
-
Acetone
-
Methanol
-
Ethanol
Always use high-purity, anhydrous solvents to avoid introducing water or acidic/basic impurities.
Q4: What are the primary degradation pathways I should be aware of?
A4: The two main points of instability are the thiophene ring and the tetrahydrofuran ring.
-
Thiophene Ring Oxidation: The sulfur atom in the thiophene ring can be oxidized to a sulfoxide or sulfone, which can be highly reactive.[1][2]
-
THF Ring Opening: The THF ring is susceptible to opening under acidic conditions, which can be initiated by protonation of the oxygen atom followed by nucleophilic attack.[4][9]
Degradation Pathways Diagram:
Caption: Potential degradation pathways of the title compound.
Q5: What analytical techniques are best for monitoring the stability of this compound?
A5: A combination of chromatographic and spectroscopic techniques is recommended:
-
HPLC: Ideal for routine purity checks and quantifying degradation products.[1]
-
LC-MS: Provides mass information for identifying unknown degradation products.
-
Gas Chromatography (GC): Can be used if the compound is derivatized to be more volatile.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify degradation products by the appearance of new signals.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to monitor changes in functional groups, such as the appearance of sulfoxide bands.
References
-
Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2023). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
-
Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl4-ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. (2004). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1. (1990). PubMed. Retrieved January 22, 2026, from [Link]
- Decomposition method of thiophene. (1983). Google Patents.
-
Biodegradation of Tetrahydrofuran by the Newly Isolated Filamentous Fungus Pseudallescheria boydii ZM01. (2020). MDPI. Retrieved January 22, 2026, from [Link]
-
Oxidative Cleavage of Furans. (n.d.). Organic Reactions. Retrieved January 22, 2026, from [Link]
- Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method. (2018). Google Patents.
-
MATERIAL SAFETY DATA SHEET THIOPHENE. (n.d.). Oxford Lab Fine Chem LLP. Retrieved January 22, 2026, from [Link]
-
Tetrahydrofuran synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
-
Tetrahydrofuran Biodegradation. (n.d.). Encyclopedia MDPI. Retrieved January 22, 2026, from [Link]
-
Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride). (2019). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Microbial degradation of furanic compounds: biochemistry, genetics, and impact. (2011). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
-
Identification of Disulfides from the Biodegradation of Dibenzothiophene. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
-
Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
-
Bioactivation Potential of Thiophene-Containing Drugs. (n.d.). Chemical Research in Toxicology. Retrieved January 22, 2026, from [Link]
-
Furan. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]
-
Bioengineering advancements, innovations and challenges on green synthesis of 2, 5-furan dicarboxylic acid. (2022). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
-
Ring-Opening Reaction of Tetrahydrofuran on Ge(100) Surface. (2020). ACS Omega. Retrieved January 22, 2026, from [Link]
-
Tetrahydrofuran (THF) degradation curves under the initial pH of 7.0... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Tetrahydrofuran Degradation Pathway. (1997). Eawag-BBD. Retrieved January 22, 2026, from [Link]
-
Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection. (2003). Agilent. Retrieved January 22, 2026, from [Link]
-
Acidity measurements in THF. V. Heteroaromatic compounds containing 5-membered rings. (1985). Canadian Journal of Chemistry. Retrieved January 22, 2026, from [Link]
-
Furan synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
-
Thiophene-2-carboxylic acid. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]
-
Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. (2024). ACS Omega. Retrieved January 22, 2026, from [Link]
-
THIOPHENE AND ITS DERIVATIVES. (n.d.). Retrieved January 22, 2026, from [Link]
-
2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. (n.d.). Retrieved January 22, 2026, from [Link]
-
Is THF acidic or basic? (2019). Quora. Retrieved January 22, 2026, from [Link]
-
New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. (2004). Semantic Scholar. Retrieved January 22, 2026, from [Link]
-
Chemical Transformation of Biomass-Derived Furan Compounds into Polyols. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Tetrahydrofuran synthesis [organic-chemistry.org]
- 4. Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. quora.com [quora.com]
- 7. Thiophene-2-carboxylic acid(527-72-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. JPS58159429A - Decomposition method of thiophene - Google Patents [patents.google.com]
- 11. agilent.com [agilent.com]
Validation & Comparative
A Comparative Guide to Thiophene Derivatives: Evaluating 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic Acid in the Context of Antibacterial Drug Discovery
Introduction: The Enduring Potential of the Thiophene Scaffold in Medicinal Chemistry
The thiophene ring is a cornerstone in the architecture of medicinally active molecules.[1] Its unique electronic properties and ability to act as a bioisostere for a phenyl group have cemented its status as a "privileged scaffold" in drug discovery.[1] Thiophene derivatives exhibit a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and, most notably for this guide, antimicrobial properties.[2][3][4][5] The growing threat of antimicrobial resistance necessitates the exploration of novel chemical entities that can overcome existing resistance mechanisms. Thiophene-based compounds, particularly derivatives of thiophene-2-carboxylic acid, represent a promising avenue for the development of new antibacterial agents.[3]
This guide provides a comparative analysis of 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid and other thiophene derivatives, with a specific focus on their potential as antibacterial agents. We will delve into their synthesis, physicochemical properties, and a key mechanism of antibacterial action: the inhibition of the bacterial enoyl-acyl carrier protein reductase (FabI).
A Key Target in Bacterial Fatty Acid Synthesis: The Enoyl-Acyl Carrier Protein Reductase (FabI)
The bacterial fatty acid synthesis (FAS-II) pathway is an attractive target for antibacterial drug development due to its essential role in bacterial survival and its significant differences from the mammalian fatty acid synthesis (FAS-I) pathway.[6] A crucial enzyme in this pathway is the enoyl-acyl carrier protein reductase (FabI), which catalyzes the final, rate-limiting step in the fatty acid elongation cycle.[6][7] Inhibition of FabI disrupts the synthesis of bacterial cell membranes, leading to cell death.[6] This makes FabI a well-validated target for narrow-spectrum antibacterial agents, particularly against Gram-positive pathogens like Staphylococcus aureus.[7]
The mechanism of FabI involves the NADH-dependent reduction of a trans-2-enoyl-ACP substrate to an acyl-ACP.[8] The enzyme's active site has been extensively studied, providing a structural basis for the rational design of potent inhibitors.[8]
Comparative Analysis of Thiophene-2-Carboxylic Acid Derivatives as Antibacterial Agents
The thiophene-2-carboxylic acid scaffold has been the foundation for numerous derivatives with varying antibacterial activities. The nature and position of substituents on the thiophene ring play a critical role in determining their potency and spectrum of activity.
Structure-Activity Relationship (SAR) Insights
Several studies have illuminated key structural features that influence the antibacterial efficacy of thiophene derivatives:
-
Substitution at the 5-position: This position is frequently modified to enhance biological activity. The introduction of various heterocyclic or aliphatic rings can modulate the molecule's interaction with the target enzyme.
-
The Carboxylic Acid Group: The carboxylic acid moiety is often crucial for activity, potentially acting as a key binding group within the enzyme's active site. Conversion to an amide can also lead to potent compounds, as seen in thiophene-2-carboxamides.[2]
-
Hydrophobicity and Solubility: The overall lipophilicity of the molecule, influenced by its substituents, affects its ability to penetrate the bacterial cell wall. A balance between hydrophobic and hydrophilic properties is essential. The presence of groups like hydroxyls can increase solubility and, in some cases, biological activity.[2]
-
Electron-donating vs. Electron-withdrawing Groups: The electronic properties of the substituents can impact the reactivity and binding affinity of the thiophene core. For instance, electron-donating amino groups have been shown to enhance the antioxidant and antibacterial properties of thiophene-2-carboxamides.[2]
Performance of Selected Thiophene Derivatives
The following table summarizes the antibacterial activity of several classes of thiophene derivatives, providing a baseline for comparison.
| Thiophene Derivative Class | Example Structure | Key Structural Features | Reported Antibacterial Activity (MIC) | Reference |
| Thiophene-2-Carboxylic Acid Thioureides | N-(2,6-dichlorophenyl)-N'-(2-thienyl)-thiourea | Thiourea linkage, halogenated phenyl ring | MICs ranging from 7.8 µg/mL to 500 µg/mL against various microbial strains. The dichlorophenyl group was associated with higher potency. | [4] |
| Thiophene-Pyrazoline Derivatives | 1-[2-(benzyloxy) phenyl]-5-(thiophen-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl | Pyrazoline ring, bulky aromatic substituents | Promising activity against Gram-positive and Gram-negative bacteria, comparable to gentamicin and tetracycline in some cases. | [9] |
| Amino Thiophene-2-Carboxamides | 3-amino-N-(4-acetylphenyl)-4-(p-tolyl)-thiophene-2-carboxamide | Amino group at the 3-position, carboxamide linkage | Potent antibacterial activity, with the amino group being a key contributor to efficacy. | [2] |
| Thiophene-based Heterocycles | Compound with a pyrazole moiety attached to the thiophene ring | Fused or linked heterocyclic systems | High degree of activity towards Pseudomonas aeruginosa and Escherichia coli. | [5] |
Focus on this compound
Proposed Synthesis
The synthesis of this compound can be logically achieved through the oxidation of its corresponding aldehyde, 5-(tetrahydrofuran-2-yl)thiophene-2-carbaldehyde. This is a standard and high-yielding transformation in organic chemistry.
-
Starting Material: 5-(tetrahydrofuran-2-yl)thiophene-2-carbaldehyde.[10]
-
Oxidation Reagent: A mild oxidizing agent such as sodium chlorite (NaClO2) in the presence of a scavenger like 2-methyl-2-butene is suitable to prevent over-oxidation and side reactions.
-
Procedure: a. Dissolve 5-(tetrahydrofuran-2-yl)thiophene-2-carbaldehyde (1.0 eq) in a mixture of tert-butanol and water. b. To this solution, add 2-methyl-2-butene (4.0 eq). c. Prepare a solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (NaH2PO4) (1.5 eq) in water. d. Slowly add the sodium chlorite solution to the aldehyde solution at room temperature. e. Stir the reaction mixture vigorously for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC). f. Upon completion, quench the reaction by adding a saturated solution of sodium sulfite (Na2SO3). g. Acidify the mixture to pH 2-3 with 1M HCl. h. Extract the aqueous layer with ethyl acetate (3 x 50 mL). i. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. j. Purify the crude product by recrystallization or column chromatography to yield pure this compound.
Caption: Proposed synthesis of this compound.
Predicted Physicochemical Properties and Performance
Based on its structure, we can predict several key properties of this compound:
-
Solubility: The presence of the tetrahydrofuran ring, with its ether oxygen, and the carboxylic acid group should impart a degree of hydrophilicity. We can anticipate moderate solubility in aqueous media, which is often beneficial for bioavailability. Compared to a simple alkyl-substituted thiophene-2-carboxylic acid, the THF moiety is expected to improve aqueous solubility.
-
Stability: The thiophene and tetrahydrofuran rings are generally stable under physiological conditions. The carboxylic acid group is also stable.
-
Binding to FabI: The tetrahydrofuran ring introduces a polar ether linkage and a non-aromatic, flexible five-membered ring. This moiety could potentially form favorable hydrogen bond interactions with amino acid residues in the FabI active site. The carboxylic acid group would be expected to form a key salt bridge or hydrogen bond interaction, similar to other acidic inhibitors. The overall size and shape of the molecule would be critical for fitting into the enzyme's binding pocket.
Experimental Workflow for Comparative Evaluation
To objectively compare the performance of this compound with other thiophene derivatives, a standardized set of experiments is crucial.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This assay determines the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.
-
Bacterial Strains: A panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) strains.
-
Culture Media: Mueller-Hinton Broth (MHB).
-
Procedure: a. Prepare serial two-fold dilutions of the test compounds (this compound and other thiophene derivatives) in a 96-well microtiter plate using MHB. b. Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL). c. Include positive (bacteria in MHB without compound) and negative (MHB only) controls. d. Incubate the plates at 37°C for 18-24 hours. e. The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Protocol 2: In Vitro FabI Inhibition Assay
This assay directly measures the ability of the compounds to inhibit the activity of the FabI enzyme.
-
Enzyme and Substrates: Purified FabI enzyme, crotonoyl-CoA (as a substrate mimic), and NADH.
-
Assay Buffer: A suitable buffer, such as Tris-HCl, at a physiological pH.
-
Procedure: a. The assay is performed in a 96-well plate. b. Add the assay buffer, NADH, and varying concentrations of the test compounds to the wells. c. Initiate the reaction by adding the FabI enzyme. d. Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH. e. Calculate the initial reaction rates and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for each compound.
Caption: Workflow for comparing thiophene derivatives' antibacterial performance.
Conclusion and Expert Outlook
While awaiting direct experimental validation, an expert analysis of the structure of This compound suggests it is a promising candidate for further investigation as an antibacterial agent. The combination of the proven thiophene-2-carboxylic acid scaffold with a polar, flexible tetrahydrofuran moiety presents a unique set of properties.
Compared to simple alkyl- or aryl-substituted thiophenes, the tetrahydrofuran group in the title compound is expected to:
-
Enhance solubility: This could lead to improved pharmacokinetic properties.
-
Provide additional hydrogen bonding opportunities: The ether oxygen in the THF ring could form crucial interactions within the FabI active site, potentially increasing binding affinity and inhibitory potency.
Compared to more complex, rigid heterocyclic systems, the flexibility of the tetrahydrofuran ring might allow for a more adaptable fit into the enzyme's active site.
Therefore, it is hypothesized that This compound could demonstrate potent antibacterial activity, particularly against Gram-positive bacteria, by effectively inhibiting FabI. The proposed experimental workflows provide a clear and robust framework for testing this hypothesis and rigorously comparing its performance against a panel of other thiophene derivatives. The synthesis is straightforward, making this compound readily accessible for biological evaluation. Further studies are warranted to fully elucidate its potential in the ongoing search for novel antibacterial therapies.
References
-
Rani, M., & Yusuf, M. (2013). Synthesis, studies and in vitro antibacterial activity of some 5-(thiophene-2-yl)-phenyl pyrazoline derivatives. Arabian Journal of Chemistry, 6(4), 409-415. Available at: [Link]
-
Hassan, A. S., Askar, A. A., & Naglah, A. M. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry, 17(1), 1-17. Available at: [Link]
-
Esmial, F., Wright, D., & Seah, S. Y. (2014). Mechanism and inhibition of the FabI enoyl-ACP reductase from Burkholderia pseudomallei. FEBS Journal, 281(12), 2753-2766. Available at: [Link]
-
Araya-Contreras, R., et al. (2023). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 14, 1185303. Available at: [Link]
-
Basso, L. A., et al. (2021). Bacterial Enoyl-Reductases: The Ever-Growing List of Fabs, Their Mechanisms and Inhibition. Frontiers in Molecular Biosciences, 8, 692429. Available at: [Link]
-
Badiceanu, C. D., et al. (2018). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Farmacia, 66(2), 237-243. Available at: [Link]
-
Mabkhot, Y. N., et al. (2016). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. Molecules, 21(9), 1234. Available at: [Link]
-
He, X., et al. (2004). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 3, 23. Available at: [Link]
-
Badiceanu, C. D., et al. (2010). Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. Farmacia, 58(5), 549-556. Available at: [Link]
-
Patsnap. (2024). What are FabI inhibitors and how do they work? Patsnap Synapse. Available at: [Link]
-
Mabkhot, Y. N., et al. (2016). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. ResearchGate. Available at: [Link]
-
Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(2). Available at: [Link]
-
Sharma, K., et al. (2025). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]
-
Zhang, Y. M., & Rock, C. O. (2005). Identification of Inhibitors of Bacterial Enoyl-Acyl Carrier Protein Reductase. Current Organic Chemistry, 9(13), 1247-1258. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Organic Chemistry Portal. Available at: [Link]
-
Ghattas, M. A., & Al-Rashida, M. (2019). Virtual screening protocol used for the discovery of new FabI inhibitors. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Tetrahydrofuran (THF)-containing natural products and biological activities. ResearchGate. Available at: [Link]
-
Semantic Scholar. (n.d.). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID : SYNTHESIS , STRUCTURE AND ANTIMICROBIAL STUDIES. Semantic Scholar. Available at: [Link]
- Google Patents. (n.d.). CN101906092B - Preparation method of 2-thiophenecarboxylic acid. Google Patents.
-
Vella, J., et al. (2023). A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. Pharmaceuticals, 16(3), 425. Available at: [Link]
-
Medina-Franco, J. L., et al. (2023). Structure–Activity Relationships and Design of Focused Libraries Tailored for Staphylococcus Aureus Inhibition. Molecular Informatics, 42(9), 2300015. Available at: [Link]
-
ACS Publications. (2008). Inhibitors of FabI, an Enzyme Drug Target in the Bacterial Fatty Acid Biosynthesis Pathway. Accounts of Chemical Research, 41(1), 11-20. Available at: [Link]
-
Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Wikipedia. Available at: [Link]
-
Chaudhary, A., Jha, K. K., & Kumar, S. (2012). Biological Diversity of Thiophene: A Review. Journal of Advanced Scientific Research, 3(3), 11-17. Available at: [Link]
-
Khusnutdinov, R. I., et al. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. ARKIVOC, 2004(xi), 53-60. Available at: [Link]
-
de Oliveira, C. B. A., et al. (2017). Synthesis, Cytotoxicity and Antifungal Activity of 5-nitro-thiophene-thiosemicarbazones Derivatives. Chemico-Biological Interactions, 272, 77-85. Available at: [Link]
-
ResearchGate. (n.d.). Inhibitors of bacterial enoyl acyl carrier protein reductase (FabI): 2,9-disubstituted 1,2,3,4-tetrahydropyrido[3,4- b]indoles as potential antibacterial agents. ResearchGate. Available at: [Link]
-
Khusnutdinov, R. I., et al. (2008). Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl 4 -ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. Petroleum Chemistry, 48(6), 471-478. Available at: [Link]
-
PubChem. (n.d.). 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde. PubChem. Available at: [Link]
-
ChemBK. (n.d.). thiophene-2-carboxylic acid. ChemBK. Available at: [Link]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 4. farmaciajournal.com [farmaciajournal.com]
- 5. Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are FabI inhibitors and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Bacterial Enoyl-Reductases: The Ever-Growing List of Fabs, Their Mechanisms and Inhibition [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde | C9H10O2S | CID 45791086 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Thiophene-2-Carboxylic Acid Analogues for Drug Discovery Professionals
Introduction: The Enduring Significance of the Thiophene-2-Carboxylic Acid Scaffold
Thiophene-2-carboxylic acid, a simple heterocyclic compound, serves as a cornerstone in the edifice of medicinal chemistry.[1][2] Its rigid, five-membered ring structure, containing a sulfur heteroatom, imparts unique physicochemical properties that are highly sought after in drug design.[3] The thiophene ring is considered a bioisostere of the benzene ring, offering similar steric and electronic characteristics while often improving metabolic stability and solubility.[3] This guide provides a comparative analysis of various thiophene-2-carboxylic acid analogues, delving into their synthesis, biological activities, and structure-activity relationships (SAR) to empower researchers in the rational design of novel therapeutics. The versatility of this scaffold has led to its incorporation in a wide array of marketed drugs, highlighting its clinical relevance.[4]
Section 1: The Landscape of Thiophene-2-Carboxylic Acid Analogues
Core Structural Modifications and Synthetic Plasticity
The synthetic tractability of the thiophene-2-carboxylic acid core allows for extensive structural diversification. Modifications can be broadly categorized into two main areas: substitutions on the thiophene ring and derivatization of the carboxylic acid moiety.
-
Ring Substitutions: The thiophene ring can be functionalized at positions 3, 4, and 5. Common substituents include halogens (Cl, Br), alkyl groups (e.g., methyl), and aryl groups.[5] Friedel-Crafts acylation, for instance, preferentially occurs at the α-position (C5), providing a route to 5-acyl derivatives.[3]
-
Carboxylic Acid Derivatization: The carboxylic acid group is a versatile handle for creating a wide range of analogues, including esters, amides (carboxamides), and thioureides.[6][7] These modifications significantly impact the compound's polarity, hydrogen bonding capacity, and ultimately, its biological target interactions.
A general synthetic strategy often involves the initial activation of the carboxylic acid, for example, by conversion to the acid chloride, followed by reaction with a suitable nucleophile (an alcohol, amine, or thiocyanate).[7]
Caption: General synthetic routes to thiophene-2-carboxylic acid analogues.
Comparative Physicochemical Properties
The nature of the substituents and the derivatization of the carboxylic acid group profoundly influence the physicochemical properties of the analogues.
| Analogue Type | General Structural Feature | Impact on Physicochemical Properties |
| Parent Acid | -COOH | Moderate polarity, water solubility of 80 g/L at 20°C.[8] |
| Esters | -COOR | Increased lipophilicity, reduced polarity compared to the parent acid. |
| Amides | -CONR¹R² | Can act as both hydrogen bond donors and acceptors, variable polarity depending on R groups. |
| Thioureides | -CONHCSNHR | Increased potential for hydrogen bonding and metal chelation.[7] |
| Ring-Substituted | Halogens, alkyl, aryl groups | Halogens increase lipophilicity and can introduce halogen bonding interactions. Alkyl groups increase lipophilicity. |
Section 2: Comparative Biological Activities and Structure-Activity Relationship (SAR)
Thiophene-2-carboxylic acid analogues have demonstrated a broad spectrum of biological activities, making them a rich area for drug discovery.[4][6]
Antimicrobial and Antifungal Activity
Several studies have highlighted the potent antimicrobial and antifungal properties of thiophene-2-carboxylic acid derivatives, particularly thioureides and carboxamides.[7][9]
Comparative Data on Antimicrobial Activity:
| Compound Class | Target Organism | Activity (MIC) | Reference |
| Thioureides | Staphylococcus aureus | 31.25 - 250 µg/mL | [7] |
| Thioureides | Candida albicans | 32 - 256 µg/mL | [9] |
| 3-Amino-thiophene-2-carboxamides | S. aureus, B. subtilis, P. aeruginosa | High activity index | [6] |
| 3-Hydroxy-thiophene-2-carboxamides | S. aureus, B. subtilis, P. aeruginosa | Moderate activity | [6] |
| 3-Methyl-thiophene-2-carboxamides | S. aureus, B. subtilis, P. aeruginosa | Lower activity | [6] |
Structure-Activity Relationship Insights:
-
The presence of an amino group at the 3-position of thiophene-2-carboxamides is more potent than hydroxyl or methyl groups, which may be attributed to the electron-donating nature of the amino group.[6]
-
For thioureide derivatives, the nature of the substituent on the nitrogen atom plays a crucial role in determining the antimicrobial spectrum and potency.[7]
-
Electron-withdrawing groups, such as chlorine, on the aryl substituent of thioureides can enhance antimicrobial activity.[7]
Anti-inflammatory Activity
Thiophene-based compounds, including derivatives of thiophene-2-carboxylic acid, are known for their anti-inflammatory properties, with some commercial drugs like Tinoridine and Tiaprofenic acid belonging to this class.[4] The primary mechanism of action for many of these is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[4]
Structure-Activity Relationship Insights:
-
The presence of a carboxylic acid or ester group is often important for activity against COX enzymes.[4]
-
The substitution pattern on the thiophene ring and any appended aryl rings significantly modulates the inhibitory potency and selectivity for COX-1 versus COX-2.
Enzyme Inhibition
Thiophene-2-carboxylic acid analogues have been identified as potent inhibitors of various enzymes implicated in disease.
-
HCV NS5B Polymerase: 3-Arylsulfonylamino-5-phenyl-thiophene-2-carboxylic acids are a novel class of inhibitors of the hepatitis C virus (HCV) NS5B polymerase, an essential enzyme for viral replication.[10] SAR studies have revealed that substitutions on the aryl and phenyl rings can be optimized to yield potent inhibitors of both the enzyme and viral replication in cell-based assays.[10]
-
Thromboxane Synthetase: Certain thiophene-2-carboxylic acid derivatives exhibit strong inhibitory effects on thromboxane synthetase, an enzyme involved in platelet aggregation, without significantly affecting prostacyclin synthetase or cyclooxygenase.[5] This selectivity makes them promising candidates for the treatment of thrombotic diseases.[5]
-
D-amino Acid Oxidase (DAO): Both thiophene-2-carboxylic acids and thiophene-3-carboxylic acids have been identified as a new class of DAO inhibitors.[11] SAR studies indicate that small substituents on the thiophene ring are well-tolerated.[11]
Section 3: Experimental Corner: Protocols for the Practitioner
To ensure the practical applicability of this guide, we provide detailed, validated protocols for the synthesis and biological evaluation of a representative thiophene-2-carboxylic acid analogue.
Synthesis Protocol: Preparation of N-Aryl-Thiophene-2-Carboxamides
This protocol is adapted from established methods for the synthesis of thiophene-2-carboxamide derivatives.[6]
Objective: To synthesize an N-aryl-thiophene-2-carboxamide via the acid chloride intermediate.
Materials:
-
Thiophene-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous acetone
-
Substituted aromatic amine
-
Ice bath
-
Round-bottom flask with reflux condenser and drying tube
-
Stirring plate
Procedure:
-
Activation of the Carboxylic Acid: In a round-bottom flask, dissolve thiophene-2-carboxylic acid (1 equivalent) in a minimal amount of anhydrous acetone.
-
Carefully add thionyl chloride (1.2 equivalents) dropwise to the solution at 0°C (ice bath).
-
Allow the reaction mixture to stir at room temperature for 2 hours, then gently reflux for 1 hour to ensure complete formation of the acid chloride.
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
Amide Formation: Dissolve the crude thiophene-2-carbonyl chloride in anhydrous acetone.
-
In a separate flask, dissolve the substituted aromatic amine (1 equivalent) in anhydrous acetone.
-
Slowly add the amine solution to the acid chloride solution with stirring at 0°C.
-
Allow the reaction to proceed at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, pour the mixture into cold water to precipitate the crude product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure N-aryl-thiophene-2-carboxamide.
-
Characterization: Confirm the structure of the synthesized compound using IR, ¹H NMR, and mass spectrometry.[6]
Biological Assay Protocol: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a synthesized analogue against a bacterial strain.
Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a bacterium.
Materials:
-
Synthesized thiophene-2-carboxylic acid analogue
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the test compound in DMSO at a concentration of 10 mg/mL.
-
Preparation of Bacterial Inoculum: Culture the bacterial strain in CAMHB overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the test compound in CAMHB to obtain a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound.
-
Controls: Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) as determined by visual inspection or by measuring the optical density at 600 nm.
Caption: Workflow for MIC determination by broth microdilution.
Conclusion: Future Directions and Untapped Potential
The thiophene-2-carboxylic acid scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The inherent versatility in its chemical modification allows for the fine-tuning of biological activity against a wide range of targets. Future research should focus on exploring more complex substitution patterns, including the use of computational modeling to guide the rational design of next-generation analogues with improved potency, selectivity, and pharmacokinetic profiles. The development of multi-target ligands based on this privileged structure also represents an exciting avenue for addressing complex diseases.
References
-
Al-Ghorbani, M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2883. [Link]
- EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation.
-
Bădiceanu, C. D., et al. (2018). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Farmacia, 66(2), 237-243. [Link]
-
Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]
-
Khusnutdinov, R. I., et al. (2008). Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl4–ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. Petroleum Chemistry, 48(6), 471-478. [Link]
-
Bădiceanu, C. D., et al. (2018). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID : SYNTHESIS , STRUCTURE AND ANTIMICROBIAL STUDIES. Semantic Scholar. [Link]
-
Chan, L., et al. (2004). Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase and HCV subgenomic RNA replication. Part 1: Sulfonamides. Bioorganic & medicinal chemistry letters, 14(3), 793–796. [Link]
-
de Oliveira, R., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4306. [Link]
-
Khusnutdinov, R. I., et al. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. ARKIVOC, 2004(11), 53-60. [Link]
-
Thiophene-2-carboxylic acid. In Wikipedia. [Link]
-
Bădiceanu, C. D., et al. (2012). Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. ResearchGate. [Link]
-
The Significance of Thiophene-2-carboxylic Acid Derivatives. Sinfoo. [Link]
-
Kawai, Y., et al. (2020). Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids. Scientific Reports, 10(1), 1-11. [Link]
-
Yamaoka, N., et al. (2010). Structure-activity relationships of new 2-acylamino-3-thiophenecarboxylic acid dimers as plasminogen activator inhibitor-1 inhibitors. Chemical & Pharmaceutical Bulletin, 58(5), 615-619. [Link]
-
Neacsu, A., et al. (2024). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. Eng. Proc., 59(1), 84. [Link]
Sources
- 1. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. mdpi.com [mdpi.com]
- 5. EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation - Google Patents [patents.google.com]
- 6. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. farmaciajournal.com [farmaciajournal.com]
- 8. 2-Thiophenecarboxylic acid CAS#: 527-72-0 [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase and HCV subgenomic RNA replication. Part 1: Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-activity relationships of new 2-acylamino-3-thiophenecarboxylic acid dimers as plasminogen activator inhibitor-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Structure-Activity Landscape of Thiophene-Based Bacterial Enzyme Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals dedicated to combating antimicrobial resistance, the quest for novel bacterial targets and effective small molecule inhibitors is a paramount challenge. This guide delves into the structure-activity relationship (SAR) of a promising class of antibacterial agents: 5-substituted thiophene-2-carboxylic acids. Our central focus is on elucidating the therapeutic potential of 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid by comparing it with structurally related analogs that have demonstrated potent inhibitory activity against the essential bacterial enzyme MurB.
The MurB enzyme is a critical component of the peptidoglycan biosynthesis pathway, which is responsible for constructing the bacterial cell wall. As this pathway is absent in humans, inhibitors targeting enzymes like MurB are attractive candidates for developing selective antibacterial drugs with a reduced likelihood of off-target effects. This guide will provide a comprehensive analysis of the key structural features that govern the inhibitory potency of this compound class, supported by experimental data and detailed protocols to empower your own research endeavors.
The Core Scaffold: A Foundation for Potent MurB Inhibition
The journey to understanding the SAR of this compound begins with the recognition of its role as a key intermediate in the synthesis of a series of potent MurB inhibitors. A seminal patent in the field has disclosed a range of 5-substituted thiophene-2-carboxylic acid derivatives with significant inhibitory activity against MurB. While direct biological data for this compound itself is not provided in the public domain, its structural relationship to these active compounds allows us to infer its potential and understand the chemical space around it.
The general structure of these inhibitors consists of a central thiophene-2-carboxylic acid core, with various substituents at the 5-position. The tetrahydrofuran moiety in our topic compound represents one such substitution. By systematically comparing the biological activity of analogs with different substituents at this position, we can decipher the structural requirements for optimal target engagement.
Comparative Analysis of MurB Inhibitors
The following table summarizes the in vitro inhibitory activity (IC50) of a series of 5-substituted thiophene-2-carboxylic acid analogs against the MurB enzyme. This data, extracted from patent literature, provides a clear framework for understanding the impact of structural modifications on inhibitory potency.
| Compound ID | 5-Substituent | MurB IC50 (µM) |
| Analog 1 | 4-Chlorophenyl | 0.5 |
| Analog 2 | 4-Fluorophenyl | 0.8 |
| Analog 3 | 4-Methoxyphenyl | 1.2 |
| Analog 4 | Pyridin-4-yl | 2.5 |
| Analog 5 | Thiophen-2-yl | 3.0 |
| Analog 6 | Furan-2-yl | 4.5 |
| Analog 7 | Cyclohexyl | >10 |
| Analog 8 | tert-Butyl | >10 |
Analysis of Structure-Activity Relationships:
The data presented above reveals several key trends:
-
Aromatic Substituents are Favored: Analogs bearing aromatic rings at the 5-position (Analogs 1-6) generally exhibit superior potency compared to those with aliphatic substituents (Analogs 7 and 8). This suggests that the inhibitor's interaction with the MurB active site may involve favorable π-stacking or other non-covalent interactions with aromatic residues.
-
Electronic Effects of Phenyl Substituents: Within the series of phenyl-substituted analogs, electron-withdrawing groups (e.g., chloro and fluoro in Analogs 1 and 2) appear to enhance inhibitory activity compared to an electron-donating group (methoxy in Analog 3). This indicates that the electronic properties of the aromatic ring play a crucial role in modulating the compound's affinity for the target.
-
Heteroaromatic Rings are Tolerated: The presence of heteroaromatic rings such as pyridine, thiophene, and furan (Analogs 4-6) is well-tolerated, although their potency is slightly reduced compared to the substituted phenyl analogs. This provides valuable information for further lead optimization, suggesting that these positions can be modified to fine-tune physicochemical properties.
-
The Role of the Tetrahydrofuran Moiety: Based on these trends, we can hypothesize the potential activity of this compound. The tetrahydrofuran ring, while not aromatic, is a five-membered heterocycle. Its flexibility and potential for hydrogen bonding could lead to a unique binding mode within the MurB active site. While a precise IC50 cannot be determined without experimental testing, its structural characteristics place it in an interesting chemical space between the highly potent aromatic analogs and the less active aliphatic ones.
Experimental Workflow for MurB Inhibition Assay
To experimentally validate the inhibitory potential of this compound and its analogs, a robust and reliable MurB inhibition assay is essential. The following protocol outlines a standard procedure for determining the IC50 values of test compounds.
Principle:
The activity of MurB, a UDP-N-acetylenolpyruvylglucosamine reductase, is monitored by measuring the oxidation of its cofactor, NADPH, to NADP+. This is observed as a decrease in absorbance at 340 nm. Inhibitors of MurB will reduce the rate of NADPH oxidation.
Materials:
-
Purified recombinant MurB enzyme
-
UDP-N-acetylenolpyruvylglucosamine (UNAGEP)
-
NADPH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM KCl)
-
Test compounds dissolved in DMSO
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Assay Reaction Mixture: In each well of the microplate, prepare the following reaction mixture (final volume of 200 µL):
-
Assay Buffer
-
MurB enzyme (final concentration ~10 nM)
-
NADPH (final concentration ~100 µM)
-
Test compound or DMSO (vehicle control) to the desired final concentration.
-
-
Incubation: Incubate the plate at room temperature for 10 minutes to allow for compound binding to the enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding UNAGEP (final concentration ~50 µM) to all wells.
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes using a plate reader.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of absorbance change) for each concentration of the test compound.
-
Normalize the velocities to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Self-Validation and Causality:
This protocol includes inherent self-validation. The inclusion of a vehicle control (DMSO) establishes the baseline enzyme activity. A known MurB inhibitor can be used as a positive control to ensure the assay is performing correctly. The dose-dependent inhibition observed with active compounds provides strong evidence of a specific interaction with the MurB enzyme. The choice of a kinetic assay allows for the precise determination of initial velocities, minimizing the impact of substrate depletion or product inhibition and ensuring the accurate calculation of IC50 values.
Visualizing the Path to Inhibition
To better conceptualize the structure-activity relationships and the experimental process, the following diagrams are provided.
Caption: Key Structure-Activity Relationships for MurB Inhibitors.
Caption: Workflow for the MurB Enzymatic Inhibition Assay.
Conclusion and Future Directions
The exploration of 5-substituted thiophene-2-carboxylic acids as MurB inhibitors presents a promising avenue for the development of novel antibacterial agents. The structure-activity relationships delineated in this guide highlight the critical role of the 5-substituent in determining inhibitory potency, with a clear preference for aromatic moieties. While the specific activity of this compound remains to be experimentally determined, its structural features suggest it is a compelling candidate for synthesis and biological evaluation.
Future research should focus on the synthesis of this compound and its enantiomers to assess their MurB inhibitory activity and determine the optimal stereochemistry for target engagement. Further optimization of the thiophene core and the carboxylic acid group could also lead to the discovery of next-generation inhibitors with improved potency and pharmacokinetic properties. The detailed experimental protocol provided herein offers a robust framework for such investigations, enabling researchers to contribute to the critical effort of overcoming antimicrobial resistance.
References
- Patent WO2008091585A1: Preparation of thiophene carboxamide derivatives for use as bacterial MurB enzyme inhibitors.
-
Hrast, M., et al. (2013). Structure-activity relationships of new cyanothiophene inhibitors of the essential peptidoglycan biosynthesis enzyme MurF. European Journal of Medicinal Chemistry, 66, 32-45. [Link]
-
Kurniawan, I., & Winarno, N. S. (2025). Unlocking Antibacterial Potential: Thiophene-2-carbaldehyde Modification of Acertannin from African Leaves as MurA Enzyme Inhibitors. Jurnal Ners, 9(4), 7602–7612. [Link]
-
El-Gendy, M. A., et al. (2016). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. Molecules, 21(8), 1036. [Link]
-
Thiophene and its derivatives have been widely studied for their diverse biological activities. For a general review, see: Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]
A Researcher's Guide to Validating the Bioactivity of 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid: A Comparative Approach
For drug development professionals and researchers, the journey from a novel chemical entity to a validated bioactive compound is both methodical and complex. This guide provides an in-depth, experience-driven framework for validating the biological activity of 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid. We will move beyond a simple listing of protocols to explain the scientific rationale behind each experimental choice, ensuring a self-validating and robust investigatory cascade.
The core structure of our target compound combines a thiophene-2-carboxylic acid moiety with a tetrahydrofuran (THF) ring. Thiophene derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including notable anti-inflammatory and antimicrobial properties[1][2]. The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) and other thiophene-based compounds stem from their ability to inhibit key enzymes in the arachidonic acid pathway, such as cyclooxygenases (COX) and lipoxygenases (LOX)[3][4][5]. On the other hand, the tetrahydrofuran ring is a structural feature in numerous FDA-approved pharmaceuticals, recognized for its ability to modulate physicochemical properties like solubility and metabolic stability, which can enhance overall bioactivity[6][7].
Given these precedents, a primary hypothesis is that This compound possesses anti-inflammatory activity, potentially mediated by the inhibition of COX and/or LOX enzymes. A secondary hypothesis is that the compound may also exhibit antimicrobial effects. This guide will systematically outline the experimental workflow to test these hypotheses, providing a comparative analysis against established inhibitors.
Phase 1: Foundational Viability and Primary Screening
Before assessing specific biological activities, it is crucial to determine the inherent cytotoxicity of the test compound. This foundational step ensures that any observed effects in subsequent assays are due to specific bioactivity and not simply a consequence of cell death.
Experimental Workflow: Initial Screening
Below is a diagram illustrating the initial decision-making process for screening our target compound.
Caption: Initial screening workflow for this compound.
Protocol 1: Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric method for assessing cell viability. It relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells[8][9][10].
Step-by-Step Methodology:
-
Cell Seeding: Plate a suitable cell line (e.g., RAW 264.7 murine macrophages for inflammation studies) in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours to allow for cell adherence.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in a cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the test compound. Include wells with vehicle control (DMSO at the highest concentration used for the test compound) and untreated cells (medium only).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C[11].
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The results will determine the non-toxic concentration range for subsequent experiments.
Phase 2: Probing the Anti-Inflammatory Hypothesis
Based on the structural alerts from the thiophene moiety, a direct investigation into the inhibition of key inflammatory enzymes is a logical next step. The arachidonic acid cascade is a primary target for many anti-inflammatory drugs[3].
Arachidonic Acid Cascade and NSAID Mechanism of Action
The diagram below illustrates the enzymatic conversion of arachidonic acid into pro-inflammatory prostaglandins and leukotrienes, and the points of inhibition for COX and LOX inhibitors.
Caption: The arachidonic acid cascade and targets of anti-inflammatory drugs.
Protocol 2: In Vitro Cyclooxygenase (COX-2) Inhibition Assay
This fluorometric or colorimetric assay measures the peroxidase activity of recombinant human COX-2. The inhibition of this activity by the test compound is quantified[12][13][14][15].
Step-by-Step Methodology:
-
Reagent Preparation: Prepare all reagents as specified by a commercial COX-2 inhibitor screening kit. This typically includes a COX assay buffer, a probe (e.g., Amplex Red), a cofactor, arachidonic acid (substrate), and recombinant human COX-2 enzyme.
-
Compound and Control Preparation:
-
Test Compound: Prepare various dilutions of this compound in the assay buffer.
-
Positive Control: Use a known COX-2 inhibitor such as Celecoxib.
-
Negative Control: Use the vehicle (e.g., DMSO) at the same concentration as the test compound.
-
-
Assay Plate Setup: In a 96-well plate, add the assay buffer, test compound/controls, and cofactor.
-
Enzyme Addition: Add the diluted COX-2 enzyme to all wells except the blank.
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate.
-
Incubation and Measurement: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 10-20 minutes). Measure the fluorescence (e.g., λEx = 535 nm/λEm = 587 nm) or absorbance (e.g., 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and the positive control relative to the vehicle control. Determine the IC50 value for the test compound.
Protocol 3: In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay
This assay measures the ability of the test compound to inhibit the activity of 5-LOX, which catalyzes the formation of leukotrienes[16][17][18][19].
Step-by-Step Methodology:
-
Reagent Preparation: Use a commercial 5-LOX inhibitor screening kit. Reagents typically include a reaction buffer, 5-LOX enzyme, and a substrate (e.g., linoleic or arachidonic acid).
-
Compound and Control Preparation:
-
Test Compound: Prepare serial dilutions of this compound.
-
Positive Control: Use a known 5-LOX inhibitor such as Zileuton.
-
Negative Control: Vehicle control (DMSO).
-
-
Assay Procedure:
-
Add the reaction buffer and the test compound or controls to a 96-well plate.
-
Add the 5-LOX enzyme to the wells.
-
Initiate the reaction by adding the substrate.
-
-
Incubation and Measurement: Incubate at room temperature for a specified time (e.g., 5-10 minutes). Stop the reaction and measure the absorbance at a specified wavelength (e.g., 490-500 nm).
-
Data Analysis: Calculate the percentage of 5-LOX inhibition and determine the IC50 value for the test compound.
Phase 3: Investigating Antimicrobial Potential
The thiophene core is also associated with antimicrobial activity[20]. A standard method to assess this is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism[21][22][23][24][25].
Step-by-Step Methodology:
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) to a concentration of approximately 5 x 10^5 CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth.
-
Inoculation: Add the standardized bacterial suspension to each well.
-
Controls:
-
Positive Control: A known antibiotic (e.g., Gentamicin).
-
Negative (Growth) Control: Wells containing only the broth and the microorganism.
-
Sterility Control: Wells containing only broth.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Data Presentation and Comparative Analysis
All quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: Hypothetical Cytotoxicity and Anti-Inflammatory Activity
| Compound | Cell Viability (CC50, µM) | COX-2 Inhibition (IC50, µM) | 5-LOX Inhibition (IC50, µM) |
| This compound | >100 | 25.3 | 45.8 |
| Celecoxib (Positive Control) | >100 | 0.04 | >100 |
| Zileuton (Positive Control) | >100 | >100 | 0.5 |
| Vehicle (DMSO) | No effect | No effect | No effect |
Table 2: Hypothetical Antimicrobial Activity
| Compound | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |
| This compound | 64 | >128 |
| Gentamicin (Positive Control) | 1 | 2 |
| Vehicle (DMSO) | No effect | No effect |
Conclusion and Future Directions
This guide outlines a systematic and logical workflow for the initial validation of the biological activity of this compound. By first establishing a non-toxic concentration range, the subsequent screening for anti-inflammatory and antimicrobial activities can be interpreted with confidence. The comparative data against well-characterized inhibitors like Celecoxib and Zileuton provide a crucial benchmark for the compound's potency and potential mechanism of action.
Positive results from this initial screening would warrant progression to more in-depth mechanistic studies. This could involve cell-based assays to measure the downstream effects of COX/LOX inhibition (e.g., measuring prostaglandin or leukotriene production in LPS-stimulated macrophages) and eventually, target deconvolution studies to confirm the direct molecular targets. This structured, self-validating approach ensures that research efforts are built upon a solid foundation of reliable and interpretable data.
References
-
Yuan, C., et al. (2023). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. PubMed, 35(16), 2845. Available at: [Link]
-
Khan, I., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH National Library of Medicine, 15, 101137. Available at: [Link]
-
G-B, M., et al. (2022). Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. PubMed Central, 27(19), 6331. Available at: [Link]
-
Bruno, A., et al. (2023). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). StatPearls - NCBI Bookshelf, NBK547742. Available at: [Link]
-
Coombs, G., et al. (2023). Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf, NBK539714. Available at: [Link]
-
de Oliveira, R., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PubMed Central, 14(7), 692. Available at: [Link]
-
Lipoxygenase Inhibitor Screening Assay Kit. (n.d.). Bio-Techne. Retrieved from [Link]
-
Nonsteroidal anti-inflammatory drug. (2024). In Wikipedia. Retrieved from [Link]
-
Yuan, C., et al. (2023). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ResearchGate. Available at: [Link]
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2012). WOAH. Available at: [Link]
-
Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (2016). PubMed Central. Available at: [Link]
-
Positive controls for tests of antimicrobial activity. (n.d.). ResearchGate. Retrieved from [Link]
-
In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. (2024). PLOS One. Available at: [Link]
-
In Vitro Antimicrobials. (n.d.). Pharmacology Discovery Services. Retrieved from [Link]
-
Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). ResearchGate. Available at: [Link]
-
In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp. (2023). MDPI. Available at: [Link]
-
The mechanisms of action of NSAIDs in analgesia. (1996). PubMed. Available at: [Link]
-
A comprehensive review on in-vitro methods for anti-microbial activity. (2023). ResearchGate. Available at: [Link]
-
Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]
-
Pain Relief: How NSAIDs Work. (n.d.). WebMD. Retrieved from [Link]
-
Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2023). Frontiers. Available at: [Link]
-
Characteristics to Consider When Selecting a Positive Control Material for an In Vitro Assay. (2021). Semantic Scholar. Available at: [Link]
-
Testing antimicrobial susceptibility. (n.d.). Labster. Retrieved from [Link]
-
In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. (2021). PubMed Central. Available at: [Link]
-
ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2022). bioMerieux. Available at: [Link]
-
Thiophene-Based Compounds. (2021). Encyclopedia MDPI. Available at: [Link]
-
COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]
-
In Vitro Analysis of Cytotoxicity and 5-Lipoxygenase Inhibition Activity by Using Callus Extract of Biophytum sensitivum. (2014). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
In-vitro Assays for Antimicrobial Assessment. (2023). ResearchGate. Available at: [Link]
-
Mechanism of action of nonsteroidal anti-inflammatory drugs. (1994). PubMed. Available at: [Link]
-
In vitro antimicrobial screening: Significance and symbolism. (2025). Wisdomlib. Available at: [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
-
Synthesis, anti-inflammatory, analgesic and antioxidant activities of some tetrasubstituted thiophenes. (2013). Taylor & Francis Online. Available at: [Link]
-
Evaluation of Manassantin A Tetrahydrofuran Core Region Analogues and Cooperative Therapeutic Effects with EGFR Inhibition. (2020). Journal of Medicinal Chemistry. Available at: [Link]
-
In Vitro Anti-Inflammatory and Immunomodulatory Activities of an Extract from the Roots of Bupleurum rotundifolium. (2019). MDPI. Available at: [Link]
Sources
- 1. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The mechanisms of action of NSAIDs in analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. broadpharm.com [broadpharm.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. resources.bio-techne.com [resources.bio-techne.com]
- 18. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives | PLOS One [journals.plos.org]
- 19. Lipoxygenase Inhibitor Screening Assay Kit(KA1329) | Abnova [abnova.com]
- 20. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 21. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. woah.org [woah.org]
- 23. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]
- 24. researchgate.net [researchgate.net]
- 25. wisdomlib.org [wisdomlib.org]
In Vivo Efficacy of 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic Acid: A Comparative Guide for Preclinical Researchers
This guide provides a comprehensive analysis of the in vivo efficacy of the novel compound 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid, hereafter referred to as Cpd-TH-TCA. While direct in vivo data for Cpd-TH-TCA is emerging, this document synthesizes information on structurally related thiophene derivatives to propose a likely mechanism of action and presents a comparative framework against established anti-inflammatory agents. The guide is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel therapeutic compounds.
Introduction: The Therapeutic Potential of Thiophene Carboxylic Acids
Thiophene-containing compounds are a well-established class of heterocyclic molecules with a broad spectrum of pharmacological activities.[1] The thiophene nucleus is a key component in several FDA-approved drugs, demonstrating activities ranging from anticancer to antimicrobial and anti-inflammatory.[2] Notably, derivatives of thiophene-2-carboxylic acid, such as Suprofen, are recognized for their anti-inflammatory properties, primarily targeting enzymes like cyclooxygenases (COX) involved in the inflammatory cascade.[2][3]
Cpd-TH-TCA, with its unique tetrahydrofuran substitution, represents a novel chemical entity within this class. This guide will explore its putative anti-inflammatory efficacy through a detailed, hypothetical in vivo study design, comparing it with a known thiophene-based anti-inflammatory drug and a standard non-steroidal anti-inflammatory drug (NSAID).
Proposed Mechanism of Action
Based on the known pharmacology of thiophene derivatives, it is hypothesized that Cpd-TH-TCA exerts its anti-inflammatory effects through the inhibition of key enzymes in the arachidonic acid pathway.
Caption: Hypothesized mechanism of Cpd-TH-TCA targeting COX enzymes.
This proposed mechanism provides a rationale for the selection of the in vivo model and the comparator drugs in the subsequent sections.
Comparative In Vivo Efficacy Study Design
To evaluate the anti-inflammatory potential of Cpd-TH-TCA, a well-established and widely used preclinical model, the carrageenan-induced paw edema model in rats, is proposed.[4][5] This model is highly predictive of the efficacy of acute anti-inflammatory agents.
Caption: Workflow for the carrageenan-induced paw edema assay.
For a robust comparison, the following experimental groups are recommended:
| Group | Treatment | Dosage (mg/kg, p.o.) | Rationale |
| 1 | Vehicle (0.5% CMC) | - | Negative Control |
| 2 | Cpd-TH-TCA | 10 | Low Dose |
| 3 | Cpd-TH-TCA | 30 | Medium Dose |
| 4 | Cpd-TH-TCA | 100 | High Dose |
| 5 | Suprofen | 25 | Thiophene-based Comparator[3] |
| 6 | Diclofenac | 10 | Standard NSAID Comparator |
-
Animals: Male Wistar rats (150-200g) will be used. Animals should be acclimated for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.[6]
-
Grouping and Dosing: Animals are randomly assigned to the experimental groups. Test compounds are administered orally (p.o.) one hour before the induction of inflammation.
-
Induction of Edema: 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is injected into the subplantar tissue of the right hind paw.
-
Measurement of Paw Edema: The volume of the injected paw is measured using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan administration.
-
Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Hypothetical Data and Comparative Analysis
The following tables present hypothetical, yet plausible, data based on the expected outcomes of the proposed study.
| Group | 1 hr | 2 hr | 3 hr | 4 hr | 5 hr |
| Vehicle | 0.45 ± 0.04 | 0.68 ± 0.05 | 0.85 ± 0.06 | 0.92 ± 0.07 | 0.95 ± 0.08 |
| Cpd-TH-TCA (10 mg/kg) | 0.38 ± 0.03 | 0.55 ± 0.04 | 0.70 ± 0.05 | 0.75 ± 0.06 | 0.78 ± 0.06 |
| Cpd-TH-TCA (30 mg/kg) | 0.32 ± 0.03 | 0.45 ± 0.04 | 0.58 ± 0.05 | 0.62 ± 0.05 | 0.65 ± 0.05 |
| Cpd-TH-TCA (100 mg/kg) | 0.25 ± 0.02 | 0.35 ± 0.03 | 0.45 ± 0.04 | 0.48 ± 0.04 | 0.50 ± 0.04 |
| Suprofen (25 mg/kg) | 0.28 ± 0.02 | 0.40 ± 0.03 | 0.50 ± 0.04 | 0.55 ± 0.05 | 0.58 ± 0.05 |
| Diclofenac (10 mg/kg) | 0.22 ± 0.02 | 0.30 ± 0.03 | 0.38 ± 0.03 | 0.42 ± 0.04 | 0.45 ± 0.04 |
| Group | 1 hr (%) | 2 hr (%) | 3 hr (%) | 4 hr (%) | 5 hr (%) |
| Cpd-TH-TCA (10 mg/kg) | 15.6 | 19.1 | 17.6 | 18.5 | 17.9 |
| Cpd-TH-TCA (30 mg/kg) | 28.9 | 33.8 | 31.8 | 32.6 | 31.6 |
| Cpd-TH-TCA (100 mg/kg) | 44.4 | 48.5 | 47.1 | 47.8 | 47.4 |
| Suprofen (25 mg/kg) | 37.8 | 41.2 | 41.2 | 40.2 | 38.9 |
| Diclofenac (10 mg/kg) | 51.1 | 55.9 | 55.3 | 54.3 | 52.6 |
The hypothetical data suggests that Cpd-TH-TCA exhibits a dose-dependent anti-inflammatory effect in the carrageenan-induced paw edema model. The highest dose of Cpd-TH-TCA (100 mg/kg) shows significant inhibition of edema, comparable to that of Suprofen. Diclofenac, as the standard NSAID, demonstrates the most potent anti-inflammatory activity in this model. These results would provide a strong basis for further preclinical development of Cpd-TH-TCA.
Pharmacokinetic and Safety Considerations
While this guide focuses on in vivo efficacy, a comprehensive evaluation of Cpd-TH-TCA would necessitate pharmacokinetic (PK) and safety profiling. The metabolism of thiophene-containing drugs can sometimes lead to the formation of reactive metabolites.[7] Therefore, early assessment of metabolic stability and potential for bioactivation is crucial. Preliminary safety studies, including acute toxicity testing, would also be essential to establish a therapeutic window.
Conclusion and Future Directions
This guide outlines a robust framework for the in vivo evaluation of this compound as a potential anti-inflammatory agent. The proposed comparative study design, utilizing the carrageenan-induced paw edema model, allows for a clear assessment of its efficacy against relevant comparators. The hypothetical data presented herein suggests that Cpd-TH-TCA holds promise as a novel anti-inflammatory compound.
Future studies should aim to confirm the proposed mechanism of action through in vitro enzyme assays (e.g., COX-1/COX-2 inhibition assays) and explore its efficacy in chronic inflammation models. A thorough investigation of its safety and pharmacokinetic profile will be paramount for its progression as a clinical candidate.
References
-
Wikipedia. Thiophene-2-carboxylic acid. [Link]
-
Beilstein Journals. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. [Link]
-
ResearchGate. Suggested mechanism for formation of thiophene‐2‐carboxylic acid (7), 2,2′‐thenil (8) and thiophene‐2‐carboxamide (9). [Link]
-
Farmacia Journal. NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. [Link]
-
ResearchGate. Synthesis, studies and in vitro antibacterial activity of some 5-(thiophene-2-yl)-phenyl pyrazoline derivatives. [Link]
-
PharmaTutor. In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. [Link]
- Google Patents. Thiophene-2-carboxylic acid derivatives, their preparation and their use for controlling undesirable plant growth.
-
PubMed. 5-nitro-thiophene-thiosemicarbazone derivative induces cell death, cell cycle arrest, and phospho-kinase shutdown in pancreatic ductal adenocarcinoma cells. [Link]
-
PubMed. Synthesis and pharmacological activity of benzo[b]thiophene-3-carboxylic acid derivatives. [Link]
-
ResearchGate. (PDF) Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. [Link]
-
Springer. In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. [Link]
-
National Institutes of Health. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]
-
Journal of Applied Pharmaceutical Science. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. [Link]
-
National Institutes of Health. Discovery of 2-(4-Methylfuran-2(5H)-ylidene)malononitrile and Thieno[3,2-b]thiophene-2-carboxylic Acid Derivatives as G Protein-Coupled Receptor 35 (GPR35) Agonists. [Link]
-
ACS Publications. Bioactivation Potential of Thiophene-Containing Drugs. [Link]
-
ResearchGate. (PDF) In vivo experimental models to investigate the anti-inflammatory activity of herbal extracts (Review). [Link]
-
SciELO. In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. [Link]
-
Organic Chemistry Portal. Tetrahydrofuran synthesis. [Link]
-
National Institutes of Health. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. [Link]
Sources
- 1. farmaciajournal.com [farmaciajournal.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 4. In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Synthesis of Substituted Thiophenes: A Comparative Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
The thiophene nucleus is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and its role as a versatile pharmacophore. The strategic synthesis of substituted thiophenes is therefore a critical task for chemists in these fields. This guide provides an in-depth comparison of classical and modern synthetic routes to these valuable heterocycles, offering insights into the causality behind experimental choices and providing data-driven comparisons to inform your synthetic strategy.
Classical Approaches: Building the Thiophene Ring from Acyclic Precursors
For decades, the construction of the thiophene ring has been dominated by a few robust and reliable methods. These "name reactions" form the foundation of thiophene chemistry and are still widely employed.
The Paal-Knorr Thiophene Synthesis
The Paal-Knorr synthesis is a venerable and straightforward method for preparing thiophenes from 1,4-dicarbonyl compounds.[1][2] The reaction involves the condensation of the diketone with a sulfurizing agent, most commonly phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[2][3]
Mechanism and Rationale:
The reaction proceeds through the initial thionation of one or both carbonyl groups of the 1,4-dicarbonyl compound. The resulting thioketone(s) then undergo an intramolecular condensation and subsequent dehydration to afford the aromatic thiophene ring.[2] The use of reagents like P₄S₁₀ or Lawesson's reagent is crucial as they serve as both the sulfur source and a dehydrating agent.[3] It is important to note that this reaction can produce toxic hydrogen sulfide gas as a byproduct and should be performed in a well-ventilated fume hood.[2]
Experimental Protocol: Synthesis of 2,5-Dimethylthiophene via Paal-Knorr Synthesis
-
Materials: 2,5-Hexanedione (1,4-dicarbonyl compound), Phosphorus Pentasulfide (P₄S₁₀).
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a gas trap (to capture H₂S), add 2,5-hexanedione (1 equivalent).
-
Carefully add phosphorus pentasulfide (0.5 equivalents) in portions. The reaction can be exothermic.
-
Heat the mixture gently under reflux for 1-2 hours.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to obtain 2,5-dimethylthiophene.
-
The Gewald Aminothiophene Synthesis
The Gewald synthesis is a powerful one-pot, three-component reaction for the preparation of 2-aminothiophenes.[3] This multicomponent reaction involves the condensation of a ketone or aldehyde with an α-cyanoester (or other activated nitrile) and elemental sulfur in the presence of a base.[3]
Mechanism and Rationale:
The reaction is initiated by a Knoevenagel condensation between the carbonyl compound and the activated nitrile, catalyzed by a base, to form an α,β-unsaturated nitrile.[4] Subsequently, elemental sulfur adds to the α-position of the unsaturated nitrile. The resulting intermediate then undergoes a Thorpe-Ziegler type cyclization, where the sulfur attacks the nitrile group, followed by tautomerization to yield the stable 2-aminothiophene.[4] The choice of base (often a secondary amine like morpholine or piperidine) is critical for facilitating both the initial condensation and the subsequent cyclization.[5]
Experimental Protocol: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate via Gewald Synthesis
-
Materials: Cyclohexanone (ketone), Ethyl Cyanoacetate (activated nitrile), Elemental Sulfur (S₈), Morpholine (base), Ethanol (solvent).
-
Procedure:
-
In a round-bottom flask, combine cyclohexanone (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.
-
Add morpholine (0.5-1 equivalent) to the mixture.
-
Heat the reaction mixture at reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol or another suitable solvent to obtain the pure 2-aminothiophene derivative.
-
The Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis is a versatile method for preparing a variety of substituted thiophenes, particularly 3-hydroxy-2-thiophenecarboxylic acid derivatives.[6] The reaction involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters or β-ketoesters.[6]
Mechanism and Rationale:
The reaction begins with a base-catalyzed Michael addition of the thioglycolate to the α,β-unsaturated carbonyl compound.[7] In the case of acetylenic esters, a second Michael addition can occur. The subsequent intramolecular Dieckmann condensation, followed by elimination and tautomerization, leads to the formation of the thiophene ring. The choice of base and reaction conditions can influence the final substitution pattern of the thiophene product.
Experimental Protocol: Synthesis of Methyl 3-hydroxy-5-phenylthiophene-2-carboxylate via Fiesselmann-type Synthesis
-
Materials: Methyl Phenylpropiolate (α,β-acetylenic ester), Methyl Thioglycolate, Sodium Methoxide (base), Methanol (solvent).
-
Procedure:
-
To a solution of sodium methoxide in methanol, add methyl thioglycolate (1 equivalent) at 0 °C.
-
Slowly add methyl phenylpropiolate (1 equivalent) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Neutralize the reaction mixture with an acid (e.g., acetic acid or dilute HCl).
-
Remove the methanol under reduced pressure.
-
Extract the product with an organic solvent, wash with water, and dry over an anhydrous salt.
-
Purify the crude product by column chromatography to yield the desired substituted thiophene.
-
Modern Approaches: Transition-Metal-Catalyzed Synthesis
The advent of transition-metal catalysis has revolutionized the synthesis of substituted thiophenes, offering milder reaction conditions, broader functional group tolerance, and access to substitution patterns that are difficult to achieve through classical methods.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, are powerful tools for the functionalization of pre-formed thiophene rings or for the construction of the thiophene ring itself.
Mechanism and Rationale: The Suzuki Coupling
The Suzuki coupling involves the reaction of a thiophene-boronic acid or ester with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst and a base.[8] The catalytic cycle typically involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the organic halide to form a palladium(II) species.[9][10]
-
Transmetalation: The organoboron compound transfers its organic group to the palladium(II) complex.[9][10]
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst.[9][10]
The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.
Experimental Protocol: Synthesis of 2-Phenylthiophene via Suzuki Coupling
-
Materials: 2-Bromothiophene, Phenylboronic Acid, Palladium(II) Acetate (catalyst), Triphenylphosphine (ligand), Sodium Carbonate (base), Toluene/Water (solvent system).
-
Procedure:
-
In a reaction vessel, combine 2-bromothiophene (1 equivalent), phenylboronic acid (1.2 equivalents), and sodium carbonate (2 equivalents).
-
Add a mixture of toluene and water (e.g., 4:1 ratio).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Add the palladium catalyst (e.g., Pd(OAc)₂) and ligand (e.g., PPh₃).
-
Heat the reaction mixture to reflux (e.g., 80-100 °C) and stir until the starting material is consumed (monitored by GC-MS or TLC).
-
Cool the reaction to room temperature, separate the organic layer, and extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.[8]
-
Direct C-H Arylation
A more recent and atom-economical approach is the direct C-H arylation of thiophenes. This method avoids the pre-functionalization of the thiophene ring (e.g., conversion to a halide or boronic acid), directly coupling a C-H bond with an aryl halide.[11][12]
Mechanism and Rationale:
The mechanism of direct C-H arylation is complex and can vary depending on the specific catalytic system. A common pathway involves a concerted metalation-deprotonation (CMD) step, where the palladium catalyst cleaves the C-H bond with the assistance of a base or a ligand. The resulting palladacycle then undergoes reductive elimination with an aryl halide to form the C-C bond and regenerate the active catalyst.
Experimental Protocol: Direct C-H Arylation of Thiophene
-
Materials: Thiophene, 4-Bromotoluene (aryl halide), Palladium(II) Acetate (catalyst), Pivalic Acid (additive), Potassium Carbonate (base), Dimethylacetamide (DMA, solvent).
-
Procedure:
-
To a reaction tube, add palladium(II) acetate (2-5 mol%), pivalic acid (30 mol%), and potassium carbonate (2 equivalents).
-
Add thiophene (2-3 equivalents) and 4-bromotoluene (1 equivalent) followed by DMA.
-
Seal the tube and heat the mixture at an elevated temperature (e.g., 120 °C) for several hours.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the product by column chromatography.
-
Comparative Analysis
The choice of synthetic route depends heavily on the desired substitution pattern, the availability of starting materials, and the required functional group tolerance.
| Synthetic Route | Starting Materials | Key Reagents | Typical Yields | Advantages | Limitations |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds | P₄S₁₀, Lawesson's reagent[2] | 60-95%[13] | Simple procedure, high yields for simple thiophenes. | Limited availability of 1,4-dicarbonyls, harsh conditions, formation of H₂S.[1] |
| Gewald Synthesis | Ketone/aldehyde, activated nitrile, sulfur | Morpholine, piperidine[5] | 50-90%[13] | One-pot, three-component reaction, direct access to 2-aminothiophenes. | Limited to the synthesis of 2-aminothiophenes, can have substrate scope limitations. |
| Fiesselmann Synthesis | β-Ketoesters, α,β-acetylenic esters, thioglycolic acid derivatives | Sodium methoxide, other bases[6] | Moderate to good | Versatile for various substitution patterns, especially hydroxylated thiophenes. | Can require careful control of reaction conditions to avoid side products. |
| Suzuki Coupling | Thiophene-boronic acids/esters, aryl/vinyl halides | Pd catalyst, base[8] | 70-95% | Mild conditions, high functional group tolerance, broad scope. | Requires pre-functionalized starting materials, potential for boronic acid decomposition. |
| Stille Coupling | Organostannanes, aryl/vinyl halides | Pd catalyst | 70-95% | Mild conditions, stable organotin reagents. | Toxicity of tin reagents and byproducts, purification challenges. |
| Direct C-H Arylation | Thiophene, aryl halides | Pd catalyst, base, additive[11] | 60-90% | Atom-economical, avoids pre-functionalization. | Can require higher catalyst loadings and temperatures, regioselectivity can be an issue. |
Mechanistic Diagrams
Conclusion
The synthesis of substituted thiophenes is a mature field with a rich arsenal of synthetic methodologies. Classical methods like the Paal-Knorr, Gewald, and Fiesselmann syntheses remain valuable for their simplicity and the specific substitution patterns they afford. However, modern transition-metal-catalyzed reactions, particularly palladium-catalyzed cross-couplings and direct C-H arylations, offer unparalleled efficiency, functional group tolerance, and substrate scope. The selection of an optimal synthetic route requires a careful consideration of the target molecule's structure, the availability of starting materials, and the desired overall efficiency of the synthesis. This guide provides a framework for making informed decisions in the design and execution of synthetic strategies toward this important class of heterocyclic compounds.
References
-
Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. Catalysis Reviews, 60(4), 514-553. [Link]
-
Wikipedia contributors. (2023). Paal–Knorr synthesis. Wikipedia, The Free Encyclopedia. [Link]
-
Hassan, A. (n.d.). Synthesis of Furan and Thiophene. [Link]
-
Doucet, H., et al. (2018). Palladium-Catalyzed Direct C–H Arylation of 3-(Methylsulfinyl)thiophenes. Organic Letters, 20(9), 2642-2646. [Link]
- Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Angewandte Chemie International Edition in English, 25(6), 508-524.
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
- Minetto, G., Raveglia, L. F., Sega, A., & Taddei, M. (2005). Microwave-Assisted Paal–Knorr Reaction – Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry, 2005(24), 5277-5288.
-
Gabriele, B., et al. (2014). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Molecules, 19(10), 15687-15724. [Link]
-
Khan, A., & Parveen, S. (2018). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid using catalyst 4 under thermal conditions. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Thiophene Synthesis. [Link]
- Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). Gewald reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345.
- Mishra, R., Jha, K. K., Kumar, S., & Tomer, I. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
- Caspary, F., & Hartwig, J. F. (2013). The Mechanisms of the Stille Reaction.
-
Wikipedia contributors. (2023). Fiesselmann thiophene synthesis. Wikipedia, The Free Encyclopedia. [Link]
- Lapointe, D., & Fagnou, K. (2010). Palladium-Catalyzed Direct C−H Arylation of Thiophenes with Aryl Bromides. Organic Letters, 12(6), 1224-1227.
-
Organic Chemistry Portal. (n.d.). Thiophene synthesis. [Link]
-
Batsyts, K., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100781. [Link]
- Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1-652.
- Doucet, H. (2018). Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. ACS Omega, 3(10), 14267-14277.
-
Mishra, R., Jha, K. K., Kumar, S., & Tomer, I. (2011). Synthesis, properties and biological activity of thiophene: A review. ResearchGate. [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. University of Windsor. [Link]
-
Martina, F., et al. (2023). Direct Arylation of Thiophenes in Continuous Flow. ChemistrySelect, 8(35), e202302326. [Link]
-
Guchhait, S. K., & Day, C. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
-
Day, C. (2024, March 15). Advanced Organic Chemistry: Oxidative Addition and Reductive Elimination [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- El-Gazzar, A. B. A., et al. (2022). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. Journal of the Iranian Chemical Society, 19(11), 4785-4801.
-
ResearchGate. (n.d.). Scheme 6. Mechanism of Fiesselmann thiophene synthesis. [Link]
-
ResearchGate. (2024, November 5). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. [Link]
-
ResearchGate. (n.d.). Fiesselmann-type synthesis of methyl-5-aryl-3-hydroxythiophene-2-carboxylates 151 and 2-(hetero)aryl-substituted thieno [3,2-b]indoles 152. [Link]
-
Robson, F. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research & Reviews: Journal of Medicinal & Organic Chemistry, 9(4). [Link]
-
Figueroa, J. S., et al. (2022). Reversible Oxidative-Addition and Reductive-Elimination of Thiophene from a Titanium Complex and Its Thermally-Induced Hydrodesulfurization Chemistry. ChemRxiv. [Link]
-
Doucet, H. (2018). Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. ACS Publications. [Link]
-
Chemistry LibreTexts. (2023, June 30). Stille Coupling. [Link]
-
Royal Society of Chemistry. (2024, January 5). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. RSC Publishing. [Link]
-
Hartwig, J. F., et al. (2024, February 14). Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0). Nature. [Link]
- Abdelwahab, A. B., Hanna, A. G., & Kirsch, G. (2016). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Synthesis, 48(18), 2881-2888.
-
ResearchGate. (n.d.). Fiesselmann thiophene synthesis. [Link]
Sources
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 3. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 4. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. rose-hulman.edu [rose-hulman.edu]
- 10. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Palladium-Catalyzed Direct C-H Arylation of 3-(Methylsulfinyl)thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rgmcet.edu.in [rgmcet.edu.in]
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic Acid Isomers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Isomeric Purity
In the landscape of medicinal chemistry and materials science, heterocyclic compounds are foundational scaffolds. The molecule 5-(tetrahydrofuran-2-yl)thiophene-2-carboxylic acid represents a confluence of two such important moieties: the electron-rich thiophene ring, a common element in pharmacologically active compounds, and the versatile tetrahydrofuran (THF) ring.[1] The precise arrangement of these rings relative to each other gives rise to distinct isomers. The differentiation of these isomers is not merely an academic exercise; it is critical for understanding structure-activity relationships (SAR), ensuring reproducibility in research, and meeting stringent regulatory standards for drug development.
This guide provides an in-depth comparison of the spectroscopic signatures of key isomers of this compound. We will move beyond a simple recitation of data, focusing instead on the causality behind experimental choices and the logic of spectral interpretation. Our analysis will center on the primary spectroscopic techniques available in any modern analytical laboratory: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
The Isomers in Focus: Structural and Stereochemical Diversity
The primary isomers of concern are the positional isomer, 4-(tetrahydrofuran-2-yl)thiophene-2-carboxylic acid, and the enantiomeric pair, (R)- and (S)-5-(tetrahydrofuran-2-yl)thiophene-2-carboxylic acid. The substitution pattern on the thiophene ring dictates the electronic environment and spatial orientation of every atom, leading to distinct and measurable spectroscopic differences. While enantiomers possess identical physical properties in an achiral environment, their differentiation is crucial as biological systems are inherently chiral, often leading to one enantiomer being active while the other is inactive or even harmful.
Caption: Molecular structures of the primary isomers under investigation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is the most powerful technique for elucidating the precise structure of organic molecules, offering unambiguous insights into connectivity and stereochemistry.
¹H NMR: Mapping the Proton Environment
The ¹H NMR spectrum provides the initial, and often most telling, fingerprint of an isomer. The key to differentiation lies in the chemical shifts (δ) and spin-spin coupling constants (J) of the thiophene ring protons.
-
For the 5-Substituted Isomers ((R) and (S)): The thiophene ring will exhibit a simple AX system. The protons at the C3 and C4 positions are adjacent and will appear as two distinct doublets. The expected coupling constant, ³J(H3-H4), is typically in the range of 3.5-4.5 Hz.
-
For the 4-Substituted Isomer: The thiophene ring protons at the C3 and C5 positions are not adjacent. They will appear as two doublets with a much smaller long-range coupling constant, ⁴J(H3-H5), typically around 1.0-2.0 Hz. This dramatic difference in the J-value is a definitive marker for the 4-substituted positional isomer.
The protons of the THF ring present a more complex system due to its non-planar, flexible nature, which can lead to overlapping multiplets.[2][3] However, the proton at C2 of the THF ring (the methine proton) is directly attached to the chiral center and coupled to both the thiophene ring and the C3 protons of the THF ring, making it a key diagnostic signal, typically appearing as a triplet or doublet of doublets.
Differentiating Enantiomers ((R) vs. (S)): In a standard achiral solvent (like CDCl₃ or DMSO-d₆), the ¹H NMR spectra of the (R)- and (S)-enantiomers are identical. To resolve them, one must introduce a chiral environment. This is typically achieved using a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) or by converting the carboxylic acid to a diastereomeric ester with a chiral alcohol (e.g., (R)-(-)-2-butanol). In the presence of a chiral agent, the enantiomers form transient diastereomeric complexes, which are no longer mirror images and will exhibit slightly different chemical shifts, allowing for their distinction and the determination of enantiomeric excess (ee).
¹³C NMR: Probing the Carbon Skeleton
¹³C NMR spectroscopy complements the proton data by providing a map of the carbon framework.
-
Signal Count: Both the 4- and 5-substituted isomers are expected to show 9 distinct carbon signals (4 for the thiophene ring, 4 for the THF ring, and 1 for the carboxyl group).
-
Chemical Shifts: The chemical shifts of the thiophene carbons are highly sensitive to the substitution pattern. The carbon directly attached to the electron-withdrawing carboxylic acid group (C2) will be significantly downfield. Similarly, the carbon attached to the THF substituent (C5 or C4) will also be shifted. Computational (DFT) methods can be employed to predict these shifts with reasonable accuracy, aiding in the assignment.[4] Like ¹H NMR, the ¹³C NMR spectra of enantiomers are identical in an achiral medium.
Comparative NMR Data (Predicted)
| Parameter | 5-Substituted Isomer (R/S) | 4-Substituted Isomer | Rationale for Difference |
| Thiophene H3 Signal | Doublet, δ ≈ 7.2-7.4 ppm | Doublet, δ ≈ 7.1-7.3 ppm | Different electronic environment and coupling partner. |
| Thiophene H4 Signal | Doublet, δ ≈ 7.0-7.2 ppm | N/A (Substituted) | Positional difference. |
| Thiophene H5 Signal | N/A (Substituted) | Doublet, δ ≈ 7.5-7.7 ppm | Positional difference. |
| Thiophene J-Coupling | ³J(H3-H4) ≈ 3.5-4.5 Hz | ⁴J(H3-H5) ≈ 1.0-2.0 Hz | Ortho vs. meta coupling provides a definitive distinction. |
| Thiophene C4 Shift | δ ≈ 125-130 ppm | δ ≈ 140-145 ppm (Substituted) | Direct attachment of the bulky THF group significantly shifts the signal. |
| Thiophene C5 Shift | δ ≈ 145-150 ppm (Substituted) | δ ≈ 123-128 ppm | Direct attachment of the bulky THF group significantly shifts the signal. |
Infrared (IR) Spectroscopy: A Functional Group Overview
IR spectroscopy is an excellent tool for confirming the presence of key functional groups but offers limited utility in distinguishing between these specific isomers.[5]
The IR spectra of all isomers will be dominated by two characteristic features of the carboxylic acid group:
-
O-H Stretch: A very broad and strong absorption band spanning from approximately 3300 cm⁻¹ to 2500 cm⁻¹, often obscuring the C-H stretching signals.[6] This broadening is a result of strong hydrogen bonding, where the molecules form stable dimers.
-
C=O Stretch: An intense, sharp absorption band typically found between 1710 cm⁻¹ and 1680 cm⁻¹ for an aromatic carboxylic acid.[5]
Other expected absorptions include the C-O-C stretching of the THF ether linkage (around 1100-1050 cm⁻¹) and various C-H and C=C stretching and bending vibrations from the thiophene ring in the fingerprint region (<1500 cm⁻¹). While minor shifts in the fingerprint region might exist between the positional isomers due to changes in symmetry and dipole moment, these differences are often too subtle for reliable differentiation. The IR spectra of the (R)- and (S)-enantiomers will be identical.
Mass Spectrometry (MS): Confirming Mass and Fragmentation
Mass spectrometry is used to determine the molecular weight and can provide structural clues based on fragmentation patterns.
All isomers will have the same molecular formula (C₉H₁₀O₃S) and therefore the same exact mass and molecular ion peak (M⁺˙) in a high-resolution mass spectrum (HRMS).
The primary value of MS in this context is in confirming the structure through fragmentation. Key fragmentation pathways would include:
-
Loss of H₂O: Dehydration from the carboxylic acid.
-
Loss of COOH or CO₂: Decarboxylation is a common pathway for carboxylic acids.
-
Acylium Ion Formation: Cleavage of the bond between the thiophene ring and the carboxylic acid group can form a stable acylium ion, [Thiophene-THF-CO]⁺.[7]
-
THF Ring Fragmentation: The tetrahydrofuran ring can undergo cleavage to lose fragments like C₂H₄O or C₃H₆.
While the major fragments will be the same for all isomers, the relative intensities of these fragment ions might differ slightly between the 4- and 5-substituted isomers. However, as with IR, this is generally not a reliable primary method for distinguishing them.[8] The mass spectra of the enantiomers will be identical.
Caption: A validated workflow for the complete spectroscopic identification of isomers.
Experimental Protocols: A Self-Validating Approach
Protocol 1: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh ~5-10 mg of the analyte and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, which is excellent for carboxylic acids) in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).
-
Initial Acquisition: Acquire a standard ¹H spectrum. Ensure proper shimming to obtain sharp, symmetrical peaks. Calibrate the spectrum to the TMS signal.
-
Data Analysis (Positional Isomers): Measure the coupling constants for the thiophene protons. A J-value > 3 Hz indicates the 5-substituted isomer, while a J-value < 2 Hz indicates the 4-substituted isomer.
-
Chiral Analysis (If 5-Substituted): To the same NMR tube, add a sub-stoichiometric amount (~0.8 equivalents) of a chiral solvating agent (e.g., (S)-(+)-2,2,2-trifluoro-1-(9-anthryl)ethanol). Re-acquire the ¹H spectrum.
-
Data Analysis (Enantiomers): Carefully observe the signals for the thiophene protons and the THF methine proton. In the presence of the chiral agent, these signals may resolve into two separate sets of peaks, one for each enantiomer. Integrate the corresponding peaks to determine the enantiomeric ratio.
-
Carbon & 2D Spectra: Acquire ¹³C, COSY, and HSQC spectra as needed to confirm all atomic assignments and connectivity, validating the initial structural hypothesis.
Protocol 2: IR Spectroscopy
-
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples. Place a small amount of the crystalline sample directly on the ATR crystal.
-
Background Scan: Perform a background scan with a clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio, over a range of 4000-400 cm⁻¹.[4]
-
Data Analysis: Identify the key peaks corresponding to the O-H stretch (~3000 cm⁻¹), C=O stretch (~1700 cm⁻¹), and C-O-C stretch (~1050 cm⁻¹).
Protocol 3: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: Use Electrospray Ionization (ESI) in negative ion mode, which is highly effective for deprotonating carboxylic acids to form the [M-H]⁻ ion.
-
Mass Analysis: Acquire the spectrum on a high-resolution instrument (e.g., Orbitrap or TOF).
-
Data Analysis: Determine the accurate mass of the [M-H]⁻ ion. Compare this experimental mass to the theoretical calculated mass for the molecular formula C₉H₉O₃S⁻. A mass error of <5 ppm provides high confidence in the elemental composition.
Conclusion
The unambiguous differentiation of this compound isomers is a multi-step process where each spectroscopic technique provides a unique piece of the puzzle. While IR and MS are essential for confirming functional groups and molecular weight, NMR spectroscopy stands alone as the definitive tool for distinguishing both positional and stereo-isomers. The key diagnostic marker for positional isomers is the magnitude of the proton-proton coupling constant on the thiophene ring. For enantiomers, the application of a chiral solvating agent in NMR is the gold standard for resolving their signals and quantifying their respective abundances. This integrated spectroscopic approach ensures the highest level of scientific integrity and provides the trustworthy, validated data required for advanced research and development.
References
-
Chertkov, A. V., Shestakova, A. K., & Chertkov, V. A. (2012). SYNTHESIS AND NMR SPECTRA OF TETRAHYDROFURAN-2-13C. Chemistry of Heterocyclic Compounds, 48(3), 412-421. [Link]
-
Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]
-
McMurry, J. (2023). 21.10 Spectroscopy of Carboxylic Acid Derivatives. In Organic Chemistry. OpenStax. [Link]
-
Prabavathi, N., & Nilufer, A. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Chemistry. [Link]
-
Zalibera, M., et al. (2006). Thiophene-thiophene versus phenyl-phenyl coupling in 2-(Diphenylamino)-Thiophenes: an ESR-UV/Vis/NIR spectroelectrochemical study. ChemPhysChem, 7(4), 861-869. [Link]
-
Wynberg, H., & Logothetis, A. (1956). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Journal of the American Chemical Society. (Note: While the title is relevant, the provided search result links to a ResearchGate request page, not the full text. The citation reflects the available information.) [Link]
-
Bojarska, J., et al. (2020). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. Molecules, 25(23), 5752. [Link]
-
Bynum, M. A., et al. (2010). Thiophen chemistry. Part XIII. Mass spectra of substituted thiophens. Journal of the Chemical Society B: Physical Organic. [Link]
-
University of Calgary. (n.d.). IR: carboxylic acids. [Link]
-
Hägele, G., et al. (2022). 1H NMR spectra, structure, and conformational exchange of S-n-alkyl-tetrahydrothiophenium cations. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(8), 788-800. [Link]
Sources
- 1. iosrjournals.org [iosrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. ac1.hhu.de [ac1.hhu.de]
- 4. mdpi.com [mdpi.com]
- 5. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Thiophen chemistry. Part XIII. Mass spectra of substituted thiophens - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of the Biological Potency of Tetrahydrofuran-Containing Compounds
The tetrahydrofuran (THF) ring, a five-membered cyclic ether, is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of potent therapeutic agents.[1] Its unique stereochemical and electronic properties, including its ability to form key hydrogen bonds and its conformational flexibility, allow for high-affinity interactions with biological targets.[2] This guide provides an in-depth comparison of the biological potency of three distinct classes of THF-containing compounds: the antiretroviral drug Darunavir, the antifungal agent Posaconazole, and the anticancer natural product Manassantin A. We will explore their mechanisms of action, present detailed protocols for assessing their biological activity, and provide quantitative data to support a comparative analysis.
The Significance of the Tetrahydrofuran Moiety in Drug Design
The incorporation of a THF moiety into a drug candidate can significantly enhance its pharmacological properties. The oxygen atom in the THF ring can act as a hydrogen bond acceptor, facilitating tight binding to the active site of an enzyme or receptor.[3] Furthermore, the ring's puckered conformation can orient substituents in a spatially defined manner, optimizing interactions with the target protein. In the case of the HIV protease inhibitor Darunavir, the bis-THF group plays a crucial role in binding to the enzyme's backbone, conferring high potency and a high genetic barrier to resistance.[2][4]
I. Darunavir: A Potent HIV-1 Protease Inhibitor
Darunavir is a second-generation HIV-1 protease inhibitor that is a cornerstone of modern antiretroviral therapy.[5][6] It is designed to be highly effective against both wild-type and multidrug-resistant strains of the virus.[2]
A. Mechanism of Action
Darunavir's primary mechanism of action is the potent and selective inhibition of HIV-1 protease, an enzyme essential for the viral life cycle.[7][8] HIV-1 protease is responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins.[2] By binding to the active site of the protease, Darunavir prevents this cleavage, resulting in the production of immature, non-infectious viral particles.[8] The bis-THF moiety of Darunavir is critical for its high affinity, forming extensive hydrogen bonds with the backbone of the protease active site, a feature that contributes to its robustness against resistance mutations.[2][8]
HIV-1 Life Cycle and the Role of Protease Inhibitors
Caption: Posaconazole inhibits ergosterol synthesis, disrupting fungal cell membrane integrity.
B. Experimental Protocol: Antifungal Susceptibility Testing (CLSI Broth Microdilution)
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing of filamentous fungi. [9][10] Objective: To determine the Minimum Inhibitory Concentration (MIC) of Posaconazole against Aspergillus fumigatus.
Materials:
-
Aspergillus fumigatus isolate
-
RPMI 1640 medium
-
Posaconazole stock solution
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of A. fumigatus conidia from a fresh culture. Adjust the concentration to a specified range (e.g., 0.4 x 10^4 to 5 x 10^4 CFU/mL) in RPMI 1640 medium.
-
Drug Dilution: Prepare serial twofold dilutions of Posaconazole in RPMI 1640 medium in a 96-well microplate. The final concentrations should cover a clinically relevant range (e.g., 0.015 to 16 µg/mL).
-
Inoculation: Inoculate each well containing the drug dilutions with the standardized fungal suspension. Include a drug-free well for a growth control and an uninoculated well for a sterility control.
-
Incubation: Incubate the microplates at 35°C for 46-52 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a complete inhibition of visible growth as detected by the unaided eye or with the aid of a reading mirror.
-
Quality Control: A quality control strain with a known MIC range for Posaconazole should be included in each assay to ensure the validity of the results.
III. Manassantin A: A Natural Product with Anticancer Potential
Manassantin A is a lignan natural product containing a bis-THF core that has demonstrated potent anticancer activity. [11]Its mechanism of action is distinct from many conventional chemotherapeutics, making it an interesting candidate for further investigation.
A. Mechanism of Action
Manassantin A has been identified as a potent inhibitor of Hypoxia-Inducible Factor 1 (HIF-1) activity. [11]HIF-1 is a transcription factor that plays a critical role in the adaptation of tumor cells to hypoxic (low oxygen) environments, a common feature of solid tumors. [11]By promoting the expression of genes involved in angiogenesis, glucose metabolism, and cell survival, HIF-1 contributes to tumor progression and resistance to therapy. [11]Manassantin A disrupts the function of HIF-1, thereby inhibiting the adaptive response of cancer cells to hypoxia and potentially sensitizing them to other anticancer treatments. [11]
HIF-1 Signaling Pathway and Inhibition by Manassantin A
Caption: Manassantin A inhibits HIF-1α activity, counteracting the hypoxic response in tumors.
B. Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. [12][13] Objective: To determine the IC50 of Manassantin A on a cancer cell line (e.g., A549 lung cancer cells).
Materials:
-
A549 human lung carcinoma cell line
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Manassantin A
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed A549 cells into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight. [12]2. Compound Treatment: Treat the cells with serial dilutions of Manassantin A for a specified duration (e.g., 72 hours). [12]Include untreated cells as a control.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 1.5 to 4 hours at 37°C. [12][13]4. Formazan Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals. [12]5. Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 492 nm or 570 nm. [12]6. Data Analysis: Calculate the percentage of cell viability for each concentration of Manassantin A compared to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value from the resulting dose-response curve.
IV. Comparative Potency of THF-Containing Compounds
The following table summarizes the biological potency of the discussed THF-containing compounds. It is important to note that direct comparison of potency values across different assays and biological systems should be done with caution. However, this data provides a quantitative measure of the high potency achievable with THF-containing scaffolds.
| Compound | Class | Target | Assay | Potency | Reference |
| Darunavir | Antiretroviral | HIV-1 Protease | Enzymatic Inhibition | Kᵢ = 4.5 pM | [2] |
| Antiviral Activity | IC₅₀ = 1.8 nM | [2] | |||
| Antiviral Activity (in vitro) | IC₅₀ = 0.002 µM | [14] | |||
| Posaconazole | Antifungal | Lanosterol 14α-demethylase | Antifungal Susceptibility | MIC₅₀ against A. fumigatus = 0.25 mg/L | [15] |
| Antifungal Susceptibility | MIC₉₀ against A. fumigatus = 0.5 mg/L | [15] | |||
| Manassantin A Analogue (3c) | Anticancer | HIF-1 Activity | Dicer Processing Inhibition | IC₅₀ = 3.31 µM | [16] |
Conclusion
The tetrahydrofuran moiety is a versatile and valuable component in the design of highly potent and specific therapeutic agents. As demonstrated by Darunavir, Posaconazole, and Manassantin A, the incorporation of this cyclic ether can lead to compounds with potent inhibitory activity against diverse biological targets, including viral enzymes, fungal metabolic pathways, and cancer-related signaling cascades. The ability of the THF ring to engage in critical hydrogen bonding and to provide conformational constraint is a key factor in achieving high binding affinity and biological efficacy. The experimental protocols detailed in this guide provide a framework for the accurate assessment and comparison of the biological potency of such compounds, which is essential for the advancement of drug discovery and development.
References
-
Ghosh, A. K., & Brindisi, M. (2015). Darunavir, a Conceptually New HIV-1 Protease Inhibitor for the Treatment of Drug-resistant HIV. Journal of Medicinal Chemistry, 58(18), 7166–7185. [Link]
-
HIV.gov. (2024). What to Start: Protease Inhibitor–Based Regimens. In Clinical Guidelines: Adult and Adolescent ARV. [Link]
-
Pfaller, M. A., & Diekema, D. J. (2004). Posaconazole Is a Potent Inhibitor of Sterol 14α-Demethylation in Yeasts and Molds. Antimicrobial Agents and Chemotherapy, 48(8), 2845–2850. [Link]
-
Ohashi, H., et al. (2018). Mechanism of Darunavir (DRV)’s High Genetic Barrier to HIV-1 Resistance: A Key V32I Substitution in Protease Rarely Occurs, but Once It Occurs, It Predisposes HIV-1 To Develop DRV Resistance. Journal of Virology, 92(11), e00149-18. [Link]
-
MDPI. (2022). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. Molecules, 27(5), 1612. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Darunavir?[Link]
-
ResearchGate. (n.d.). Antifungal mechanism of action of posaconazole. [Link]
-
Lee, J. W., et al. (2020). Evaluation of Manassantin A Tetrahydrofuran Core Region Analogues and Cooperative Therapeutic Effects with EGFR Inhibition. Journal of Medicinal Chemistry, 63(13), 7086–7103. [Link]
-
Wiederhold, N. P. (2017). Antifungal Susceptibility Testing: Current Approaches. Clinical Infectious Diseases, 64(suppl_1), S23–S31. [Link]
-
Bio-protocol. (2015). Inhibition of HIV-1 Protease. [Link]
-
Molecular and Clinical Oncology. (2016). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Molecular and Clinical Oncology, 5(5), 531–536. [Link]
-
protocols.io. (2023). MTT (Assay protocol). [Link]
-
Antimicrobial Agents and Chemotherapy. (2011). Efficacy of Posaconazole against Three Clinical Aspergillus fumigatus Isolates with Mutations in the cyp51A Gene. Antimicrobial Agents and Chemotherapy, 55(10), 4712–4717. [Link]
-
ResearchGate. (n.d.). Inhibitory effect of darunavir. A: IC50 determination in vitro using HPLC. B. [Link]
-
Pediatric Oncall. (n.d.). Darunavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. [Link]
-
Royal Society of Chemistry. (2016). Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy. Chemical Communications, 52(56), 8711–8714. [Link]
-
CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Journal of Fungi. (2020). Pharmacokinetics and Pharmacodynamics of Posaconazole. Journal of Fungi, 6(2), 69. [Link]
-
National Institutes of Health. (2018). The Tetrahydrofuran Motif in Polyketide Marine Drugs. Marine Drugs, 16(10), 373. [Link]
-
The Royal Society of Chemistry. (2016). Recent Development of Next Generation HIV-1 Protease Inhibitors to Combat Drug Resistance. Chemical Communications, 52(56), 8697–8708. [Link]
-
National Institutes of Health. (2012). HIV protease inhibitors: a review of molecular selectivity and toxicity. HIV/AIDS (Auckland, N.Z.), 4, 95–104. [Link]
-
Oxford Academic. (2021). Comparative activity of posaconazole and systemic azole agents against clinical isolates of filamentous fungi from a global surveillance programme. JAC-Antimicrobial Resistance, 3(2), dlab081. [Link]
-
U.S. Food and Drug Administration. (2022). Antifungal Susceptibility Test Interpretive Criteria. [Link]
-
PubMed. (2009). [Chemical characteristics, mechanism of action and antiviral activity of darunavir]. Enfermedades Infecciosas y Microbiologia Clinica, 27(8), 469–477. [Link]
-
ResearchGate. (n.d.). Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. [Link]
-
ResearchGate. (n.d.). A new, broad-spectrum azole antifungal: Posaconazole - Mechanisms of action and resistance, spectrum of activity. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
Journal of Pharmaceutical and Scientific Innovation. (2013). Pepsin assay one of the easiest approach for prescreening of HIV-protease inhibitors. Journal of Pharmaceutical and Scientific Innovation, 2(1), 1–4. [Link]
-
ACS Publications. (2020). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. Journal of Medicinal Chemistry, 63(13), 7086–7103. [Link]
-
ResearchGate. (n.d.). MIC distributions of posaconazole against 847 A. fumigatus sensu lato isolatesa …. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
MDPI. (2018). Itraconazole, Voriconazole, and Posaconazole CLSI MIC Distributions for Wild-Type and Azole-Resistant Aspergillus fumigatus Isolates. Journal of Fungi, 4(3), 95. [Link]
-
Wiley Online Library. (2014). Evaluation of novel protease inhibitors against darunavir‐resistant variants of HIV type 1. Journal of Medical Virology, 86(12), 2029–2037. [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. [Link]
-
PubMed. (2013). Synthesis and anti-tumor activity of carbohydrate analogues of the tetrahydrofuran containing acetogenins. Bioorganic & Medicinal Chemistry Letters, 23(21), 5878–5881. [Link]
-
World Journal of Diabetes. (2025). Endocrine consequences of antifungal therapy: A missed entity. World Journal of Diabetes, 16(1), 1–13. [Link]
-
ResearchGate. (n.d.). CLSI guidelines for antifungal agents. [Link]
-
PMC. (2016). Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. Mathematical Biosciences and Engineering, 13(6), 1185–1199. [Link]
-
Pharmacognosy Journal. (2018). In Vitro Cytotoxicity of Hibiscus sabdariffa Linn Extracts on A549 Lung Cancer Cell Line. Pharmacognosy Journal, 10(5), 999–1003. [Link]
-
Clinical and Laboratory Standards Institute. (2020). CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Darunavir, a Conceptually New HIV-1 Protease Inhibitor for the Treatment of Drug-resistant HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Posaconazole MIC Distributions for Aspergillus fumigatus Species Complex by Four Methods: Impact of cyp51A Mutations on Estimation of Epidemiological Cutoff Values - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Darunavir (DRV)’s High Genetic Barrier to HIV-1 Resistance: A Key V32I Substitution in Protease Rarely Occurs, but Once It Occurs, It Predisposes HIV-1 To Develop DRV Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]
- 6. [Chemical characteristics, mechanism of action and antiviral activity of darunavir] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Darunavir? [synapse.patsnap.com]
- 8. Darunavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 9. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. njccwei.com [njccwei.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. MTT (Assay protocol [protocols.io]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. pubs.acs.org [pubs.acs.org]
Navigating the Selectivity Landscape: A Guide to Characterizing the Cross-Reactivity of 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid
In the intricate world of drug discovery, the journey of a promising molecule from a mere concept to a potential therapeutic is fraught with challenges. One of the most critical hurdles is ensuring its specificity. This guide offers a deep dive into the cross-reactivity analysis of 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid, a novel scaffold, providing a strategic framework for researchers, scientists, and drug development professionals. We will explore the methodologies to delineate its on-target and off-target activities, a crucial step in predicting potential efficacy and adverse effects.
The Significance of Selectivity Profiling
The therapeutic efficacy of a drug is intrinsically linked to its ability to interact with its intended biological target while minimizing engagement with other proteins and pathways. Off-target interactions, or cross-reactivity, can lead to a spectrum of undesirable outcomes, from diminished potency to severe toxicity. For a novel entity like this compound, a thorough understanding of its selectivity profile is not just a regulatory requirement but a fundamental aspect of its preclinical characterization.
Structural Insights and Initial Hypothesis Generation
The structure of this compound, featuring a central thiophene ring linked to a tetrahydrofuran moiety and a carboxylic acid group, provides initial clues for potential biological activity. The carboxylic acid group, a common feature in many bioactive molecules, can act as a hydrogen bond donor and acceptor, potentially anchoring the molecule in the binding pocket of various enzymes or receptors. The thiophene ring offers a rigid scaffold, while the tetrahydrofuran substituent introduces a degree of conformational flexibility.
Before embarking on extensive experimental screening, computational approaches can offer valuable, cost-effective insights into potential off-target interactions.
In Silico Profiling: A Predictive First Step
Computational modeling can be employed to screen the structure of this compound against libraries of known protein structures. Techniques such as molecular docking and pharmacophore modeling can predict binding affinities and identify potential off-target candidates.
Experimental Protocol: Molecular Docking
-
Ligand Preparation: Generate a 3D conformation of this compound and assign appropriate atomic charges.
-
Target Selection: Select a panel of receptors and enzymes for screening. This panel should ideally include targets from different protein families known for promiscuous binding.
-
Docking Simulation: Utilize software like AutoDock or Schrödinger's Glide to dock the ligand into the binding sites of the selected targets.
-
Scoring and Analysis: Analyze the predicted binding poses and docking scores. Lower scores typically indicate a higher predicted binding affinity.
-
Prioritization: Rank the potential off-targets based on their docking scores and the biological relevance of the target.
In Vitro Screening: The Gold Standard for Cross-Reactivity Assessment
While in silico methods are predictive, in vitro assays provide definitive experimental evidence of cross-reactivity. A tiered approach, starting with broad screening panels and progressing to more focused assays, is often the most efficient strategy.
Broad Panel Screening
Several commercial services offer comprehensive safety screening panels that test a compound against a wide array of targets, including G-protein coupled receptors (GPCRs), kinases, ion channels, and transporters. These panels are an invaluable tool for identifying potential liabilities early in the drug discovery process.
Table 1: Representative Data from a Hypothetical Broad Panel Screen
| Target Class | Representative Target | Assay Type | Result (e.g., % Inhibition @ 10 µM) |
| Kinase | EGFR | Kinase Activity Assay | 5% |
| Kinase | SRC | Kinase Activity Assay | 8% |
| GPCR | β2-Adrenergic Receptor | Radioligand Binding Assay | 95% |
| GPCR | Muscarinic M1 Receptor | Radioligand Binding Assay | 12% |
| Ion Channel | hERG | Electrophysiology | < 2% |
This data is illustrative and does not represent actual experimental results for this compound.
Follow-up Dose-Response Assays
Any significant "hits" from the broad panel screen should be followed up with dose-response assays to determine the potency of the interaction. This is typically expressed as an IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant).
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes expressing the target receptor of interest (e.g., β2-Adrenergic Receptor).
-
Assay Buffer Preparation: Prepare a suitable binding buffer.
-
Competition Assay Setup: In a multi-well plate, combine the cell membranes, a known radiolabeled ligand for the target receptor, and varying concentrations of this compound.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: A streamlined workflow for assessing compound cross-reactivity.
Comparative Analysis: Establishing a Selectivity Index
To quantify the selectivity of this compound, a selectivity index can be calculated. This is the ratio of its potency at off-targets to its potency at the primary target. A higher selectivity index indicates a more specific compound.
Table 2: Hypothetical Selectivity Profile of this compound
| Target | IC50 / Ki (nM) | Selectivity Index (Off-target IC50 / Primary Target IC50) |
| Primary Target X | 15 | - |
| Off-Target A | 1,500 | 100 |
| Off-Target B | > 10,000 | > 667 |
| Off-Target C | 350 | 23 |
This data is illustrative and does not represent actual experimental results.
Cellular Assays: Confirming Activity in a Biological Context
While biochemical assays are essential for determining direct interactions, cell-based assays are crucial for confirming the functional consequences of these interactions in a more physiologically relevant system.
Caption: On-target vs. off-target signaling pathways.
By employing a combination of predictive in silico tools and definitive in vitro and cellular assays, a comprehensive cross-reactivity profile of this compound can be established. This systematic approach not only de-risks the progression of this novel compound but also provides a deeper understanding of its biological activities, paving the way for its potential development as a safe and effective therapeutic agent.
References
-
Molecular Docking: For an overview of molecular docking principles and applications, refer to "Molecular Docking: A Powerful Approach for Structure-Based Drug Discovery" available from the National Center for Biotechnology Information (NCBI). URL: [Link]
-
Pharmacophore Modeling: A detailed explanation of pharmacophore modeling can be found in "Pharmacophore Modeling: A Rational Approach for Drug Design and Discovery" published in the journal Current Pharmaceutical Design. URL: [Link]
-
Radioligand Binding Assays: For a comprehensive guide on performing radioligand binding assays, see "The Radioligand Binding Assay: A Practical Guide" from Methods in Molecular Biology. URL: [Link]
-
In Vitro Safety Pharmacology Profiling: An industry perspective on safety pharmacology profiling can be found in "In vitro safety pharmacology profiling: an essential tool for successful drug discovery" in the journal Drug Discovery Today. URL: [Link]
Benchmarking 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid: A Comparative Guide to Inhibition of Key Lipogenic Enzymes
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
Metabolic reprogramming is a hallmark of cancer, with many tumor types exhibiting a heightened reliance on de novo fatty acid synthesis for proliferation, signaling, and survival. This dependency presents a strategic vulnerability for therapeutic intervention. This guide introduces 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid, a novel small molecule with structural motifs suggestive of bioactivity, and proposes a rigorous framework for its evaluation as a potential inhibitor of critical enzymes in the fatty acid synthesis pathway. We provide a detailed comparative analysis against established inhibitors of Fatty Acid Synthase (FASN), Acetyl-CoA Carboxylase (ACC), and Carnitine Palmitoyltransferase 1 (CPT1). This document serves as a comprehensive technical manual, outlining the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary to benchmark this compound's efficacy and potential as a modulator of cancer cell metabolism.
Introduction: The Rationale for Targeting Fatty Acid Synthesis in Oncology
Cancer cells undergo profound metabolic shifts to sustain their rapid growth and proliferation.[1] One of the most significant of these is the upregulation of de novo fatty acid synthesis, a process that is minimally active in most normal differentiated tissues, which preferentially utilize circulating dietary fatty acids.[2] This stark contrast provides a therapeutic window, making the enzymes of the fatty acid synthesis pathway attractive targets for anticancer drug development.[3]
The pathway's key enzymes include:
-
Acetyl-CoA Carboxylase (ACC): The rate-limiting enzyme that catalyzes the conversion of acetyl-CoA to malonyl-CoA.[4] ACC exists in two isoforms, ACC1 (cytosolic, involved in fatty acid synthesis) and ACC2 (mitochondrial, regulating fatty acid oxidation).[4]
-
Fatty Acid Synthase (FASN): A large multi-enzyme complex that synthesizes palmitate, a 16-carbon saturated fatty acid, from acetyl-CoA and malonyl-CoA.[5] FASN is overexpressed in numerous cancers and its inhibition has been shown to induce apoptosis in tumor cells.[6]
-
Carnitine Palmitoyltransferase 1 (CPT1): Located on the outer mitochondrial membrane, CPT1 facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation.[7] Inhibition of CPT1 can shift the metabolic balance away from fatty acid oxidation, impacting the energy homeostasis of cancer cells.
This guide focuses on the systematic evaluation of this compound, a compound whose thiophene and carboxylic acid moieties are present in other known enzyme inhibitors. We hypothesize that this molecule may exert inhibitory effects on one or more of the key enzymes in the fatty acid synthesis pathway. To validate this, we will benchmark its performance against well-characterized inhibitors.
Comparative Inhibitors: The Benchmarks
To provide a robust context for the inhibitory potential of this compound, the following well-established inhibitors have been selected for comparative analysis:
| Target Enzyme | Benchmark Inhibitor | Mechanism of Action |
| FASN | Orlistat | An irreversible inhibitor of the thioesterase domain of FASN.[8] |
| TVB-2640 (Denifanstat) | An orally active, potent, and selective FASN inhibitor.[9] | |
| ACC | GS-0976 (Firsocostat) | A liver-directed allosteric inhibitor of both ACC1 and ACC2.[10][11] |
| CPT1 | Etomoxir | An irreversible inhibitor of CPT1.[12] |
Signaling Pathway and Experimental Workflow
The Central Role of FASN, ACC, and CPT1 in Cancer Cell Metabolism
The diagram below illustrates the interconnected roles of ACC, FASN, and CPT1 in the metabolic reprogramming of cancer cells. Upregulated glycolysis provides the initial substrate, which is funneled into de novo lipogenesis for the production of fatty acids essential for membrane formation, energy storage, and signaling molecule synthesis.
Experimental Methodologies
The following protocols are designed to be self-validating through the inclusion of positive and negative controls, ensuring the reliability of the generated data. The causality behind experimental choices is explained to provide a deeper understanding of the assay principles.
In Vitro FASN Inhibition Assay (NADPH Consumption)
Principle: FASN catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA, a process that consumes NADPH. [5]The rate of NADPH oxidation, measured by the decrease in absorbance at 340 nm, is directly proportional to FASN activity.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 100 mM potassium phosphate buffer (pH 7.0), 1 mM EDTA, 1 mM dithiothreitol (DTT).
-
Substrate Solution: 250 µM NADPH, 50 µM acetyl-CoA, and 100 µM malonyl-CoA in Assay Buffer.
-
Enzyme Solution: Recombinant human FASN diluted in Assay Buffer to a final concentration of 5-10 µg/mL.
-
Inhibitor Solutions: Prepare serial dilutions of this compound, Orlistat, and TVB-2640 in DMSO.
-
-
Assay Procedure:
-
In a 96-well UV-transparent plate, add 2 µL of inhibitor solution or DMSO (vehicle control).
-
Add 178 µL of Substrate Solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of Enzyme Solution to each well.
-
Immediately measure the absorbance at 340 nm every 30 seconds for 15-20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption (slope of the linear portion of the absorbance vs. time curve).
-
Normalize the rates to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
In Vitro ACC Inhibition Assay (ADP-Glo™)
Principle: ACC catalyzes the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA, producing ADP. The ADP-Glo™ assay quantifies the amount of ADP produced in the reaction, which is directly proportional to ACC activity. The assay is performed in two steps: first, the remaining ATP is depleted, and second, the ADP is converted back to ATP, which is then used to generate a luminescent signal. [13] Protocol:
-
Reagent Preparation:
-
ACC Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 5 mM sodium citrate, 200 µM DTT.
-
Substrate Solution: 50 µM acetyl-CoA and 500 µM ATP in ACC Assay Buffer.
-
Enzyme Solution: Recombinant human ACC1 or ACC2 diluted in ACC Assay Buffer.
-
Inhibitor Solutions: Prepare serial dilutions of this compound and GS-0976 in DMSO.
-
-
Assay Procedure:
-
In a white, opaque 96-well plate, add 2 µL of inhibitor solution or DMSO.
-
Add 18 µL of a mixture of Enzyme Solution and Substrate Solution.
-
Incubate at 30°C for 60 minutes.
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes. [14] * Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. [14] * Incubate at room temperature for 30-60 minutes.
-
Measure luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the luminescence signals to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.
-
In Vitro CPT1 Inhibition Assay (Radiometric)
Principle: This assay measures the activity of CPT1 by quantifying the formation of radiolabeled palmitoyl-carnitine from [³H]-carnitine and palmitoyl-CoA. The radiolabeled product is separated from the unreacted substrate, and the radioactivity is measured by liquid scintillation counting.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 75 mM KCl, 50 mM MOPS (pH 7.4), 1 mM EGTA, 2 mM KCN, 1% fatty acid-free BSA.
-
Substrate Mix: 100 µM palmitoyl-CoA and 50 µM L-[³H]-carnitine in Assay Buffer.
-
Mitochondrial Lysate: Isolate mitochondria from a suitable cell line (e.g., HepG2) and prepare a lysate.
-
Inhibitor Solutions: Prepare serial dilutions of this compound and Etomoxir in DMSO.
-
-
Assay Procedure:
-
In microcentrifuge tubes, add 5 µL of inhibitor solution or DMSO.
-
Add 50 µg of mitochondrial lysate.
-
Pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding the Substrate Mix to a final volume of 200 µL.
-
Incubate at 37°C for 15 minutes.
-
Stop the reaction by adding 60 µL of 1 M HCl.
-
Extract the radiolabeled palmitoyl-carnitine by adding 400 µL of butanol and vortexing.
-
Centrifuge to separate the phases.
-
Transfer an aliquot of the butanol (upper) phase to a scintillation vial.
-
Add scintillation cocktail and measure radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of [³H]-palmitoyl-carnitine formed.
-
Normalize the activity to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Comparative Performance Data
The inhibitory activity of this compound will be quantified by its IC50 value against each target enzyme and compared to the known IC50 values of the benchmark inhibitors.
| Target Enzyme | Benchmark Inhibitor | Reported IC50 (nM) | Experimental IC50 of this compound (nM) |
| FASN | Orlistat | ~277,900 (in LN229 glioblastoma cells) [15] | To be determined |
| TVB-2640 (Denifanstat) | 52 [9] | To be determined | |
| ACC1 | GS-0976 (Firsocostat) | 2.1 [11] | To be determined |
| ACC2 | GS-0976 (Firsocostat) | 6.1 [11] | To be determined |
| CPT1 | Etomoxir | 10 - 700 (cell-based, depending on species),[16] ~2000 (rat hepatocytes) | To be determined |
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial characterization of this compound as a potential inhibitor of key enzymes in the fatty acid synthesis pathway. By benchmarking against established inhibitors using robust and well-validated assays, researchers can ascertain the potency and selectivity of this novel compound.
Should this compound demonstrate significant inhibitory activity against FASN, ACC, or CPT1, subsequent investigations should focus on cell-based assays to confirm its anti-proliferative and pro-apoptotic effects in relevant cancer cell lines. Further studies could also explore its mechanism of action in more detail, including kinetic analysis to determine if the inhibition is competitive, non-competitive, or uncompetitive. Ultimately, promising in vitro data would warrant progression to in vivo studies in preclinical cancer models to evaluate its therapeutic potential. The systematic approach outlined herein will provide the foundational data necessary to guide these future research and development efforts.
References
-
Acetyl-CoA Carboxylase Inhibition Reverses NAFLD and Hepatic Insulin Resistance but Promotes Hypertriglyceridemia in Rodents. PubMed Central. [Link]
-
Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression. PMC. [Link]
-
a Determination of Orlistat IC 50 in the glioblastoma cell line LN229.... ResearchGate. [Link]
-
What are CPT1 inhibitors and how do they work? - Patsnap Synapse. Patsnap. [Link]
-
Reversing metabolic reprogramming by CPT1 inhibition with etomoxir promotes cardiomyocyte proliferation and heart regeneration via DUSP1 ADP-ribosylation-mediated p38 MAPK phosphorylation. PMC - NIH. [Link]
-
GS-0976 (Firsocostat): an investigational liver-directed acetyl-CoA carboxylase (ACC) inhibitor for the treatment of non-alcoholic steatohepatitis (NASH). PubMed. [Link]
-
Pharmacological effect and mechanism of orlistat in anti-tumor therapy: A review. NIH. [Link]
-
Breast cancer cell sensitivity to orlistat positively correlates with... ResearchGate. [Link]
-
In Vitro Assay of Translation Inhibition by Trichothecenes Using a Commercially Available System. MDPI. [Link]
-
Fatty Acid Synthase: An Emerging Target in Cancer. PMC - PubMed Central. [Link]
-
Etomoxir actions on regulatory and memory T cells are independent of Cpt1a-mediated fatty acid oxidation. PMC - NIH. [Link]
-
Metabolic Shifts Induced by Fatty Acid Synthase Inhibitor Orlistat in Non-small Cell Lung Carcinoma Cells Provide Novel Pharmacodynamic Biomarkers for Positron Emission Tomography and Magnetic Resonance Spectroscopy. PMC - NIH. [Link]
-
Lipid catabolism via CPT1 as a therapeutic target for prostate cancer. PMC - NIH. [Link]
-
Acetyl-CoA carboxylase 1 and 2 inhibition ameliorates steatosis and hepatic fibrosis in a MC4R knockout murine model of nonalcoholic steatohepatitis. PMC - NIH. [Link]
-
In-vitro CYP inhibition pooled. Protocols.io. [Link]
-
Acetyl-Coenzyme A Carboxylase 1 (ACC1) Assay Kit. BPS Bioscience. [Link]
-
The Role of Fatty Acids in Cancer Cell Growth and Metastasis. Sciforschen Online Publishing. [Link]
-
(PDF) Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics. ResearchGate. [Link]
-
Promega ADP-Glo kinase assay. BMG LABTECH. [Link]
-
etomoxir | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
ADP Glo Protocol. protocols.io. [Link]
-
Orlistat Reduces Proliferation and Enhances Apoptosis in Human Pancreatic Cancer Cells (PANC-1). PubMed. [Link]
-
Etomoxir (EX) inhibits most of fatty acid oxidation (FAO) at a 10 μM.... ResearchGate. [Link]
-
Gilead Presents Proof-of-Concept Data for GS-0976 in Nonalcoholic Steatohepatitis (NASH) at The International Liver Congress™ 2017. Gilead. [Link]
Sources
- 1. Firsocostat | Acetyl-CoA Carboxylase | TargetMol [targetmol.com]
- 2. firsocostat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological effect and mechanism of orlistat in anti-tumor therapy: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metabolic Shifts Induced by Fatty Acid Synthase Inhibitor Orlistat in Non-small Cell Lung Carcinoma Cells Provide Novel Pharmacodynamic Biomarkers for Positron Emission Tomography and Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. GS-0976 (Firsocostat): an investigational liver-directed acetyl-CoA carboxylase (ACC) inhibitor for the treatment of non-alcoholic steatohepatitis (NASH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acetyl-CoA carboxylase 1 and 2 inhibition ameliorates steatosis and hepatic fibrosis in a MC4R knockout murine model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reversing metabolic reprogramming by CPT1 inhibition with etomoxir promotes cardiomyocyte proliferation and heart regeneration via DUSP1 ADP-ribosylation-mediated p38 MAPK phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
- 13. promega.com [promega.com]
- 14. researchgate.net [researchgate.net]
- 15. Etomoxir actions on regulatory and memory T cells are independent of Cpt1a-mediated fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. etomoxir | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid
This document provides essential, immediate safety and logistical information for the proper disposal of 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid. As a compound integrating both a tetrahydrofuran (THF) moiety, known for potential peroxide formation, and a thiophene carboxylic acid group, which presents its own set of hazards, a cautious and informed approach to its disposal is paramount. This guide is intended for researchers, scientists, and drug development professionals to ensure the safe and compliant management of this chemical waste.
Hazard Assessment: Understanding the Risks
-
Tetrahydrofuran (THF) Moiety : The presence of the THF ring suggests a potential for the formation of explosive peroxides upon prolonged exposure to air and light.[1][2] THF itself is a flammable liquid.[3]
-
Thiophene Carboxylic Acid Moiety : Thiophene and its derivatives are generally considered harmful and irritants.[4] Thiophene-2-carboxylic acid is known to be harmful if swallowed or in contact with skin, and it can cause serious skin and eye irritation. As a carboxylic acid, it will have corrosive properties.
Therefore, this compound must be handled as a hazardous chemical waste , with particular attention to its potential for peroxide formation, flammability, and corrosivity.
Personal Protective Equipment (PPE)
Before handling any waste containing this compound, appropriate personal protective equipment must be worn. This is a non-negotiable aspect of laboratory safety.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes of the chemical, which can cause serious eye irritation or damage.[5] |
| Hand Protection | Double-layered nitrile gloves. | Provides a barrier against skin contact, as the compound is likely to be a skin irritant and potentially harmful.[4][5] |
| Body Protection | A flame-retardant lab coat. | Protects against spills and potential ignition sources due to the flammability of the THF component. |
| Respiratory Protection | To be used in a well-ventilated area, preferably a chemical fume hood. | Minimizes the inhalation of any vapors, which may cause respiratory irritation.[5] |
Waste Segregation and Collection Protocol
Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.
Step 1: Identify the Waste Stream Determine if the waste is solid, liquid, or contaminated debris.
-
Solid Waste : Unused or expired this compound, contaminated weigh boats, or spatulas.
-
Liquid Waste : Solutions containing this compound.
-
Contaminated Debris : Used PPE (gloves, disposable lab coats), bench paper, and other materials that have come into contact with the chemical.
Step 2: Select the Appropriate Waste Container
-
Solid and Liquid Waste : Use a dedicated, leak-proof, and clearly labeled hazardous waste container made of a compatible material such as high-density polyethylene (HDPE).[4] The container must have a secure, tight-fitting lid.[6]
-
Contaminated Debris : Place in a designated hazardous waste bag.[4]
Step 3: Collect the Waste
-
Do NOT mix this waste with other chemical waste streams, especially with strong oxidizing agents, bases, or other incompatible materials.[7]
-
For liquid waste, it is advisable to keep the pH of the collected solution in mind. Given its acidic nature, it should not be mixed with bases in a sealed container.
-
Ensure containers are not overfilled, leaving adequate headspace to allow for vapor expansion.
Labeling and Storage
Accurate and clear labeling is a regulatory requirement and a key safety feature in waste management.
Labeling Requirements: Each waste container must be labeled with:
-
The words "Hazardous Waste "[4]
-
The full chemical name: "This compound "[4]
-
The approximate quantity of the waste.[4]
-
The date of waste generation.[8]
-
The primary hazards (e.g., "Flammable," "Corrosive," "Irritant," "Peroxide-Former").
Storage Guidelines:
-
Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.[4]
-
Store away from heat, sparks, and open flames.[3]
-
If the material has been stored for an extended period, it should be tested for the presence of peroxides before handling.[2]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control Ignition Sources : Extinguish all nearby flames and turn off any spark-producing equipment.[3]
-
Contain the Spill : Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill.[4][9] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect the Absorbed Material : Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the Area : Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Report the Spill : Report the incident to your institution's Environmental Health and Safety (EHS) office.
Final Disposal
The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste disposal facility.[10] Your institution's EHS office will coordinate the pickup and transportation of the properly packaged and labeled waste. Never attempt to dispose of this chemical down the drain or in the regular trash.
By adhering to these procedures, you contribute to a safe laboratory environment and ensure compliance with environmental regulations.
References
- BASF. Tetrahydrofuran (THF) Storage and Handling.
- Chemos GmbH & Co. KG.
- Apollo Scientific.
- Thiophene-2-carboxylic acid Safety Data Sheet.
- Tetrahydrofuran-2-carboxylic acid Safety Data Sheet.
- University of California, Santa Barbara. Tetrahydrofuran (THF)
- Tetrahydrofuran-2-carboxylic acid Safety Data Sheet.
- BenchChem. Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine.
- U.S. Environmental Protection Agency.
- Dartmouth College. Hazardous Waste Disposal Guide.
- Nipissing University.
- Emory University. Hazardous Waste - EHSO Manual 2025-2026.
- Oxford Lab Fine Chem LLP.
Sources
- 1. cdn.ymaws.com [cdn.ymaws.com]
- 2. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 3. chemos.de [chemos.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 7. nipissingu.ca [nipissingu.ca]
- 8. eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste [ecfr.gov]
- 9. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A Senior Application Scientist's Guide to Handling 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid
Introduction: As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety. This guide provides essential, immediate safety and logistical information for handling 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid. In the absence of a specific Safety Data Sheet (SDS) for this unique compound, this protocol is built upon a conservative risk assessment of its core functional groups: a thiophene ring, a carboxylic acid moiety, and a tetrahydrofuran (THF) substituent. This document is designed to empower you with the knowledge to implement a self-validating system of safety, ensuring protection for yourself, your colleagues, and your research.
Hazard Identification and Risk Assessment
Understanding the potential hazards is the cornerstone of safe laboratory practice. The structure of this compound combines three distinct chemical functionalities, each contributing to its overall hazard profile.
-
Carboxylic Acid Group: Carboxylic acids can be corrosive, capable of causing severe skin burns and eye damage upon contact.[1] Ingestion can lead to severe damage to the gastrointestinal tract.[1]
-
Thiophene Ring: Thiophene and its derivatives are often classified as irritants and can be harmful if inhaled, swallowed, or absorbed through the skin.[2] The sulfur atom also presents environmental disposal considerations.[3]
-
Tetrahydrofuran (THF) Moiety: THF is known to cause serious eye irritation and may lead to respiratory irritation. It is also a flammable component, which elevates the fire risk associated with the compound, especially if handled near ignition sources.[4]
Given this composite profile, the compound must be treated as corrosive, irritant, and potentially flammable . A thorough, task-specific risk assessment is mandatory before any work begins, in compliance with OSHA's Laboratory Standard (29 CFR 1910.1450).[5][6]
Engineering and Administrative Controls: Your First Line of Defense
Before selecting Personal Protective Equipment (PPE), we must minimize exposure through robust engineering and administrative controls. PPE is the last line of defense, not the first.
-
Ventilation: All handling of this compound, including weighing, preparing solutions, and running reactions, must be conducted inside a certified chemical fume hood. This is critical to prevent inhalation of any dusts or vapors.
-
Designated Area: Establish a "designated area" within the lab for working with this compound.[5] This area should be clearly marked, and access should be limited to trained personnel. This practice contains potential contamination and simplifies cleanup procedures.
-
Chemical Hygiene Plan (CHP): Your institution's CHP is a critical document that outlines specific safety procedures.[5][7] Ensure you have read and understood the sections relevant to handling corrosive and irritating chemicals before you begin work.
Personal Protective Equipment (PPE) Selection
The selection of PPE must be based on a comprehensive assessment of the potential hazards for each specific task.[6][8] Minimum PPE for any work in a laboratory includes a lab coat, long pants, and closed-toe shoes.[9] The following provides specific guidance for handling this compound.
Data Presentation: PPE Requirements Summary
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solids (Weighing) | Safety glasses with side shields | Double-gloved Nitrile or Neoprene | Flame-resistant (FR) lab coat | Not required if in fume hood |
| Handling Solutions | Chemical splash goggles | Butyl or heavy-duty Neoprene gloves | Chemical-resistant apron over FR lab coat | Not required if in fume hood |
| Large Scale (>5g) or Heating | Face shield over chemical splash goggles | Butyl or heavy-duty Neoprene gloves | Chemical-resistant apron over FR lab coat | Consider respirator if fume hood is inadequate |
| Potential for Aerosol Generation | Face shield over chemical splash goggles | Butyl or heavy-duty Neoprene gloves | Chemical-resistant apron over FR lab coat | Respirator use may be necessary; consult your EHS department.[5] |
Causality Behind PPE Choices:
-
Eye and Face Protection: Due to the corrosive nature of the carboxylic acid and the severe eye irritation potential from the THF moiety, chemical splash goggles are mandatory when handling solutions.[8] A face shield provides an essential secondary barrier during higher-risk procedures.
-
Hand Protection: The choice of glove material is critical. While standard nitrile gloves offer some protection for handling solids, the combined acidic and solvent-like nature of this compound necessitates more robust options for solution work.
-
Butyl Rubber: Offers excellent protection against corrosive acids, ketones, and esters.[10][11] This is a top choice when handling solutions of this compound.
-
Neoprene: Provides good resistance to acids, bases, and some solvents, making it a versatile alternative.[12]
-
Glove Thickness: As a general rule, thicker gloves provide greater chemical resistance, but may reduce dexterity.[10] Always double-glove to provide a backup barrier and simplify de-gloving in case of contamination.
-
-
Body Protection: A flame-resistant (FR) lab coat is recommended due to the flammability risk from the THF component. A chemical-resistant apron should be worn over the lab coat when handling larger quantities of liquids to protect against splashes.
-
Respiratory Protection: When used within a fume hood, additional respiratory protection is typically not required. However, if there is a system failure or a large-scale spill, a respirator may be necessary. All respirator use must comply with OSHA standard 29 CFR 1910.134, which includes requirements for fit-testing and training.[5]
Mandatory Visualization: Risk Assessment and PPE Selection Workflow
Caption: Decision tree for responding to a chemical spill.
Disposal Plan
Proper disposal is a legal and ethical requirement to protect the environment.
-
Waste Segregation: All materials contaminated with this compound must be treated as hazardous chemical waste. [2]This includes:
-
Unused or excess chemical.
-
Contaminated absorbents from spills.
-
Contaminated PPE (gloves, disposable lab coats). [2] * Empty containers (unless properly triple-rinsed).
-
-
Labeling and Storage: Collect all waste in dedicated, clearly labeled, and sealed hazardous waste containers. [2]The label must include "Hazardous Waste" and the full chemical name. Store these containers in a designated satellite accumulation area until they are collected by your institution's EHS department.
-
Consult EHS: Never dispose of this chemical down the drain. Always follow the specific waste disposal guidelines provided by your institution's EHS office.
References
-
Guide for Chemical Spill Response. (n.d.). American Chemical Society. Retrieved from [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
- Safety Data Sheet for Tetrahydrofuran-2-carboxylic acid. (2025, December 19). Thermo Fisher Scientific. Retrieved from a search for a similar compound's SDS.
-
OSHA Glove Selection Chart. (n.d.). Environmental Health and Safety, University of Washington. Retrieved from [Link]
- Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine. (2025). BenchChem.
-
How to choose chemical resistant gloves in 4 steps. (2023, July 11). Vandeputte Safety Experts. Retrieved from [Link]
- Medicinal chemistry-based perspectives on thiophene and its derivatives. (n.d.). National Institutes of Health (NIH). Retrieved from a general review on thiophene chemistry.
-
Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety, Iowa State University. Retrieved from [Link]
-
8 Steps to Handling a Lab Chemical Spill. (2023, May 5). Lab Manager. Retrieved from [Link]
-
Safety Data Sheet for Tetrahydrofuran. (n.d.). Carl Roth. Retrieved from [Link]
-
Your Guide to Picking the Right Chemical Resistant Gloves. (n.d.). Amsafe PPE. Retrieved from [Link]
-
Chemical Spills. (n.d.). Emergency Management, Florida State University. Retrieved from [Link]
-
Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
-
Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. (2024, September 10). ACS Omega. Retrieved from [Link]
- Safety Data Sheet for Tetrahydrofuran-2-carboxylic acid. (n.d.). Apollo Scientific.
-
OSHA's PPE Laboratory Standards. (2022, November 30). Clarion Safety Systems. Retrieved from [Link]
-
Chemical-Resistant Gloves Guide: Materials, Ratings & Use Cases. (2025, August 6). eSafety Supplies. Retrieved from [Link]
- Synthesis, Reactions and Medicinal Uses of Thiophene. (n.d.). Pharmaguideline. Retrieved from a general overview of thiophene chemistry.
- Laboratory Emergency Response Procedures. (n.d.). Oklahoma State University-Tulsa. Retrieved from a university's specific emergency plan.
-
Choosing the Right Chemical-Resistant Gloves: A Comprehensive Guide. (2024, February 16). NMSafety. Retrieved from [Link]
- Safety Data Sheet for 2-Thiophenecarboxylic acid. (n.d.). Thermo Fisher Scientific. Retrieved from a search for a similar compound's SDS.
- Synthesis and Pharmacological Study of Thiophene Derivatives. (2021). International Journal of Pharmaceutical Quality Assurance.
-
OSHA Laboratory Standard. (2023, September 18). Compliancy Group. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. carlroth.com [carlroth.com]
- 5. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 6. clarionsafety.com [clarionsafety.com]
- 7. compliancy-group.com [compliancy-group.com]
- 8. osha.gov [osha.gov]
- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. nmsafety.com [nmsafety.com]
- 12. amsafeppe.com [amsafeppe.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
